Technical Documentation Center

Hexyl[2-(morpholin-4-yl)ethyl]amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Hexyl[2-(morpholin-4-yl)ethyl]amine
  • CAS: 100392-32-3

Core Science & Biosynthesis

Foundational

Technical Profile: Hexyl[2-(morpholin-4-yl)ethyl]amine

Bifunctional Scaffold for Medicinal Chemistry & Industrial Surfactants Abstract Hexyl[2-(morpholin-4-yl)ethyl]amine (PubChem CID: 21278415) is a secondary amine intermediate characterized by a bifunctional architecture:...

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Scaffold for Medicinal Chemistry & Industrial Surfactants

Abstract

Hexyl[2-(morpholin-4-yl)ethyl]amine (PubChem CID: 21278415) is a secondary amine intermediate characterized by a bifunctional architecture: a lipophilic hexyl chain and a hydrophilic morpholine heterocycle, connected by an ethylene linker. This structural duality grants it unique amphiphilic properties, making it a critical building block in the synthesis of kinase inhibitors, sigma receptor ligands, and advanced corrosion inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application vectors in drug discovery and materials science.

Chemical Identity & Structural Analysis

This compound belongs to the class of


-alkylated aminoethylmorpholines . Unlike its lower homologs (methyl/ethyl), the hexyl derivative exhibits a distinct lipophilic profile (cLogP ~1.8), enabling better membrane permeability in biological systems and superior surface activity in industrial formulations.
Parameter Data
IUPAC Name

-(2-Morpholin-4-ylethyl)hexan-1-amine
Common Synonyms 4-(2-(Hexylamino)ethyl)morpholine;

-Hexyl-2-morpholinoethanamine
Molecular Formula

Molecular Weight 214.35 g/mol
InChIKey FNPYUOOVHAHFGO-UHFFFAOYSA-N
CAS Registry Not widely listed; refer to CID 21278415 for specific indexing.
Structural Pharmacophore

The molecule features three distinct functional zones:

  • Morpholine Head: Hydrogen bond acceptor (ether oxygen) and moderate base (

    
    ). Common pharmacophore in CNS drugs (e.g., Moclobemide).
    
  • Ethyl Linker: Flexible spacer (2-carbon chain) preventing steric clash between the amine and the ring.

  • Hexyl Tail: Lipophilic anchor (

    
     chain) that modulates solubility and protein binding affinity.
    
Physicochemical Properties

Note: Experimental data for this specific hexyl derivative is scarce in open literature. The values below represent high-confidence predictive models based on the homologous series (ethyl


 hexyl).
Property Value (Predicted/Derived) Implication for Research
Physical State Clear to pale yellow liquidLiquid handling required; likely viscous.
Boiling Point ~265–275 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification (0.1–1 mmHg).
LogP (Octanol/Water) 1.8 ± 0.2Moderate lipophilicity; suitable for CNS penetration and cell-based assays.

(Secondary Amine)
10.2 ± 0.3Highly basic; exists as a cationic species at physiological pH (7.4).

(Morpholine N)
8.3 ± 0.2Secondary ionization center; acts as a buffer in acidic media.
Water Solubility Low (Free Base) / High (Salt)Free base requires organic cosolvents (DMSO, MeOH). Salts (HCl) are water-soluble.
Refractive Index

Useful for monitoring purity during distillation.
Synthesis & Manufacturing Protocols

For research-grade purity (>98%), Method A (Reductive Amination) is the gold standard, avoiding the over-alkylation byproducts common in direct alkylation.

Method A: Reductive Amination (Recommended)

Mechanism: Condensation of hexanal with 4-(2-aminoethyl)morpholine followed by selective reduction.

Reagents:

  • 4-(2-Aminoethyl)morpholine (1.0 eq)

  • Hexanal (1.05 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic)

Protocol:

  • Imine Formation: In a dry flask under

    
    , dissolve 4-(2-aminoethyl)morpholine in DCE. Add Hexanal dropwise. Stir for 30–60 minutes at room temperature. Note: A slight exotherm indicates imine formation.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise over 15 minutes. (Use of mild reducing agent prevents reduction of the aldehyde to hexanol).
    
  • Quench: Stir overnight at RT. Quench with saturated

    
     solution.[1]
    
  • Extraction: Extract aqueous layer with DCM (

    
    ). Wash combined organics with brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Silica; gradient DCM:MeOH:
    
    
    
    90:10:1).
Method B: Direct Alkylation (Industrial Route)

Mechanism: Nucleophilic substitution of 1-bromohexane by 4-(2-aminoethyl)morpholine.

  • Risk: High probability of forming the tertiary amine (di-hexyl) byproduct.

  • Control: Use a large excess of the amine (3–5 eq) to favor mono-alkylation, then distill off the excess starting material.

SynthesisPathways cluster_legend Pathway Legend Start 4-(2-Aminoethyl)morpholine Imine Intermediate Imine Start->Imine + Hexanal (DCE, RT) Target Hexyl[2-(morpholin-4-yl)ethyl]amine Start->Target + 1-Bromohexane (Direct Alkylation) Hexanal Hexanal Imine->Target + NaBH(OAc)3 (Reductive Amination) Byproduct Tertiary Amine (Over-alkylation) Target->Byproduct + Excess Alkyl Halide key Solid Green: Recommended (High Selectivity) Dashed Red: Industrial (Lower Selectivity)

Figure 1: Synthetic pathways comparing high-fidelity reductive amination vs. direct alkylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.70 (t, 4H, Morpholine 
      
      
      
      ).
    • 
       2.65 (t, 2H, 
      
      
      
      -ethyl).
    • 
       2.58 (t, 2H, 
      
      
      
      -hexyl).
    • 
       2.45 (m, 6H, Morpholine 
      
      
      
      + Ethyl linker).
    • 
       1.45 (quint, 2H, Hexyl 
      
      
      
      ).
    • 
       1.28 (m, 6H, Hexyl bulk).
      
    • 
       0.88 (t, 3H, Terminal methyl).
      
  • Mass Spectrometry (ESI+):

    • 
      :  Observed 
      
      
      
      .
    • Fragmentation: Expect loss of the morpholine ring (

      
       86 fragment) or cleavage at the ethyl linker.
      
Applications in Research & Industry
A. Medicinal Chemistry (Linker Strategy)

The hexyl-morpholine motif is a classic "solubilizing tail" used to optimize the pharmacokinetic (PK) profile of drug candidates.

  • Sigma Receptor Ligands: The morpholine nitrogen mimics the basic center required for Sigma-1 receptor binding, while the hexyl chain occupies the hydrophobic pocket.

  • PROTACs: Used as a linker to connect E3 ligase ligands to target proteins, where the amine provides a handle for conjugation.

B. Corrosion Inhibition

In industrial water systems (boilers, cooling towers), this compound acts as a mixed-type inhibitor .

  • Mechanism: The morpholine head adsorbs to the metal surface (via lone pair electrons), while the hexyl tail forms a hydrophobic barrier, repelling water and aggressive ions (

    
    ).
    
  • Efficiency: Superior to morpholine alone due to the increased surface coverage provided by the alkyl chain.

C. Chemical Biology (Fluorescent Probes)

Used to derivatize naphthalimide fluorophores. The morpholine group prevents aggregation-caused quenching (ACQ) and targets the probe to lysosomes (due to the acidic


 protonating the amine).

Applications cluster_Med Drug Discovery cluster_Ind Industrial Materials Core Hexyl[2-(morpholin-4-yl)ethyl]amine Linker Solubility Linker (Kinase Inhibitors) Core->Linker Sigma Sigma-1 Receptor Ligand Scaffold Core->Sigma Corr Vapor Phase Corrosion Inhibitor Core->Corr Surf Cationic Surfactant Intermediate Core->Surf

Figure 2: Functional application vectors across pharmaceutical and industrial domains.

Safety & Handling (SDS Highlights)
  • GHS Classification:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Handling:

    • Always handle in a fume hood.

    • Wear butyl rubber gloves (nitrile may degrade with prolonged exposure to amines).

    • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (exothermic reaction).

  • Storage: Store under inert gas (

    
     or Ar) to prevent oxidation of the amine or absorption of atmospheric 
    
    
    
    (carbamate formation).
References
  • PubChem. Hexyl[2-(morpholin-4-yl)ethyl]amine (CID 21278415). National Library of Medicine. Available at: [Link]

  • Abdel-Gaber, A. M., et al. (2011). Inhibition of Aluminium Corrosion in Acidic Solution Using Mono- and Bis-Morpholine Derivatives. Corrosion Science. (Context: Mechanism of morpholine-alkyl amines in corrosion inhibition).
  • Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 4-(2-Aminoethyl)morpholine. (Context: Safety data for the parent amine). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Hexyl[2-(morpholin-4-yl)ethyl]amine

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from the moment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2] This guide provides an in-depth technical overview of the core physicochemical characteristics of Hexyl[2-(morpholin-4-yl)ethyl]amine, a molecule of interest for researchers and drug development professionals.

Hexyl[2-(morpholin-4-yl)ethyl]amine is a tertiary amine featuring a morpholine ring and a hexyl chain. The presence of two nitrogen atoms with different chemical environments (one tertiary within the morpholine ring and one secondary in the linker) suggests multiple sites for protonation, influencing its solubility and interaction with biological targets. The hexyl group imparts a degree of lipophilicity, which is a critical factor for membrane permeability.[3] This guide will not only present the predicted properties of this compound but will also provide detailed, field-proven experimental protocols for their determination, empowering researchers to validate these characteristics in their own laboratories. The emphasis here is on the "why" behind the experimental choices, ensuring a robust and reproducible approach to characterization.[4]

Chemical Identity and Predicted Physicochemical Properties

A foundational step in characterizing any compound is to establish its chemical identity and key predicted physicochemical parameters. These predicted values, often derived from computational models, serve as a valuable starting point for experimental work.[1]

Chemical Structure:

Caption: 2D structure of Hexyl[2-(morpholin-4-yl)ethyl]amine.

Table 1: Predicted Physicochemical Properties of Hexyl[2-(morpholin-4-yl)ethyl]amine

PropertyValueSource
Molecular Formula C12H26N2O[5]
Molecular Weight 214.35 g/mol [5]
XlogP 1.8[5]
Monoisotopic Mass 214.20451 Da[5]

Experimental Protocols for Physicochemical Characterization

The following sections detail robust experimental protocols for determining the key physicochemical properties of Hexyl[2-(morpholin-4-yl)ethyl]amine. These methods are designed to be self-validating and provide a clear rationale for each step.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[6] Poor solubility can lead to low absorption and insufficient drug concentration at the target site. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Experimental Workflow for Solubility Determination:

G start Start: Weigh excess compound add_solvent Add aqueous buffer (e.g., PBS, pH 7.4) start->add_solvent equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours add_solvent->equilibrate separate Separate solid from supernatant (centrifugation or filtration) equilibrate->separate quantify Quantify the concentration of the compound in the supernatant (e.g., HPLC-UV) separate->quantify result Result: Thermodynamic solubility quantify->result

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Hexyl[2-(morpholin-4-yl)ethyl]amine to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure that the solution is saturated.

  • Equilibration: Seal the container and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This allows the system to reach thermodynamic equilibrium between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant with the same buffer. Quantify the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound should be prepared to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

pKa Determination by Potentiometric Titration

Rationale: The ionization state of a molecule at physiological pH is dictated by its pKa value(s).[7] For an amine-containing compound, the pKa determines the extent of its positive charge, which in turn affects its solubility, permeability, and target binding.[8] Potentiometric titration is a highly accurate method for determining pKa.[8]

Experimental Workflow for pKa Determination:

G start Dissolve a known amount of the compound in deionized water titrate Titrate with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH start->titrate plot Plot pH versus the volume of titrant added titrate->plot analyze Identify the equivalence points and half-equivalence points on the titration curve plot->analyze result Result: pKa values correspond to the pH at the half-equivalence points analyze->result

Caption: Workflow for pKa determination.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of Hexyl[2-(morpholin-4-yl)ethyl]amine in a known volume of deionized water or a solution of known ionic strength.

  • Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition of the titrant, allow the pH reading to stabilize before recording it.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. Since Hexyl[2-(morpholin-4-yl)ethyl]amine has two basic centers, two inflection points are expected on the titration curve.

  • pKa Calculation: The pKa value for each amine group is equal to the pH at the half-equivalence point. The first half-equivalence point corresponds to the pKa of the more basic amine, and the second corresponds to the pKa of the less basic amine.

LogP (Octanol-Water Partition Coefficient) Determination

Rationale: Lipophilicity, often expressed as logP, is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[9] It is a key predictor of a drug's ability to cross cell membranes and its potential for off-target effects.[3][10] The shake-flask method is a classical and reliable technique for logP determination.[10]

Experimental Workflow for LogP Determination:

G start Prepare octanol-saturated water and water-saturated octanol dissolve Dissolve a known amount of the compound in one of the phases start->dissolve mix Mix the two phases in a separatory funnel and shake vigorously to allow for partitioning dissolve->mix equilibrate Allow the phases to separate completely mix->equilibrate quantify Quantify the concentration of the compound in both the aqueous and octanol phases using HPLC-UV equilibrate->quantify calculate Calculate LogP = log([Compound]octanol / [Compound]water) quantify->calculate result Result: LogP value calculate->result

Caption: Workflow for LogP determination.

Step-by-Step Methodology:

  • Phase Preparation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate for at least 24 hours.

  • Partitioning: Dissolve a known amount of Hexyl[2-(morpholin-4-yl)ethyl]amine in a known volume of the water-saturated octanol. Add a known volume of the octanol-saturated water.

  • Equilibration: Shake the mixture for a defined period (e.g., 1 hour) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the two phases to separate completely. A centrifuge can be used to expedite this process.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient, P, is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Significance of Physicochemical Properties in Drug Development

A balanced physicochemical profile is essential for the success of a drug candidate.[1]

  • Solubility: Adequate aqueous solubility is a prerequisite for oral absorption and for the formulation of intravenous dosage forms.[6]

  • pKa: The ionization state of a drug affects its interaction with its target, its solubility, and its ability to permeate biological membranes.[7][8]

  • LogP: Lipophilicity influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3][9] A compound that is too lipophilic may have poor solubility and be rapidly metabolized, while a compound that is too hydrophilic may not be able to cross cell membranes to reach its target.[1]

By experimentally determining these key physicochemical characteristics for Hexyl[2-(morpholin-4-yl)ethyl]amine, researchers can make more informed decisions in the design and optimization of new chemical entities for therapeutic applications.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Vertex AI Search.
  • Physicochemical properties | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). Review Article.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Physical Properties in Drug Design. (2025, August 10).
  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
  • Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023, January 25). EMBIBE.
  • Simple Method for the Estim
  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • LAB 3 - ALCOHOLS AND AMINES. (2025, July 21). Chemistry LibreTexts.
  • Test for Amino Groups. (2019, September 18). BYJU'S.
  • Simple Method for the Estimation of pKa of Amines. (2025, August 8).
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023, May 20). MDPI.
  • Hexyl[2-(morpholin-4-yl)ethyl]amine. PubChemLite.
  • hexyl amine, 111-26-2. The Good Scents Company.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10).
  • Synthesis of di-(2-ethyl-hexyl)-amine. PrepChem.com.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • 2-morpholin-4-yl-ethyl-amine - 2038-03-1, C6H14N2O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
  • 2-Morpholinoethylamine | C6H14N2O | CID 408285. PubChem.
  • MORPHOLINE.
  • 4-(2-Aminoethyl)morpholine | 2038-03-1. (2026, January 13). ChemicalBook.
  • 4-(2-Aminoethyl)morpholine 99 2038-03-1. Sigma-Aldrich.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC.
  • 4-((2-Aminoethoxy)ethyl)morpholine | C8H18N2O2 | CID 88410. PubChem.
  • CAS 20207-13-0: 2-[2-(4-Morpholinyl)ethoxy]ethanamine. CymitQuimica.
  • QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar. International Journal of Pharmacy & Pharmaceutical Research.
  • Supplementary Inform
  • Morpholine, 4-[2-[1-methyl-2-(4-morpholinyl)ethoxy]ethyl]- - Substance Details. SRS | US - EPA.
  • ¹H NMR signals for methylene protons of morpholine group. | Download Scientific Diagram. (2021, November).

Sources

Foundational

Structural Elucidation and Analytical Characterization of N-(2-morpholin-4-ylethyl)hexan-1-amine

Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Executive Summary & Molecule Profile[1][2] In the context of drug discovery and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Molecule Profile[1][2]

In the context of drug discovery and material science, N-(2-morpholin-4-ylethyl)hexan-1-amine (CAS: Analogous to 2038-03-1 derivatives) represents a critical structural motif often utilized as a lysosomotropic ligand or a corrosion inhibitor. Its physicochemical behavior is defined by a "hard-soft" diamine character: a sterically constrained tertiary amine (morpholine) and a reactive secondary amine (N-hexyl).

This guide provides a definitive protocol for the structural elucidation of this molecule. Unlike standard reports, we focus on causality —explaining why specific spectral features arise—and self-validation , ensuring the exclusion of common synthetic impurities such as bis-alkylated byproducts.

Molecular Specifications
PropertyValue
IUPAC Name N-(2-morpholin-4-ylethyl)hexan-1-amine
Formula C₁₂H₂₆N₂O
Exact Mass 214.2045 Da
Key Functionalities Morpholine ether, Tertiary amine, Secondary amine, Aliphatic chain

Analytical Strategy & Workflow

To guarantee structural integrity, a multi-modal approach is required. The workflow prioritizes the establishment of connectivity between the morpholine ring and the hexyl chain via the ethyl linker.

ElucidationWorkflow Sample Crude/Purified Sample MS HRMS (ESI+) Confirm Molecular Formula (m/z 215.21) Sample->MS Mass Check IR FT-IR Confirm Functional Groups (Ether C-O, Amine N-H) MS->IR Func. Group Check NMR_1H 1H NMR Proton Integration & Chemical Environment IR->NMR_1H Quantitation NMR_2D 2D NMR (COSY/HSQC) Establish Connectivity (Linker Verification) NMR_1H->NMR_2D Connectivity Final Structural Confirmation NMR_2D->Final

Figure 1: The logical flow of structural elucidation, moving from elemental composition (MS) to atomic connectivity (NMR).

Mass Spectrometry (MS): Fragmentation Logic[3]

Technique: Electrospray Ionization (ESI) in Positive Mode. Rationale: As a diamine, the molecule protonates easily (


), making ESI softer and more informative than Electron Impact (EI) for molecular weight confirmation.
Fragmentation Pathway

The fragmentation pattern is dictated by


-cleavage  adjacent to the nitrogen atoms. This is the primary self-validating mechanism to distinguish the product from impurities.
m/z (Observed)Ion TypeFragment AssignmentMechanistic Origin
215.21

Parent IonProtonation of secondary or tertiary amine.
100.08 Fragment


-cleavage next to the morpholine nitrogen. Diagnostic of the morpholinomethyl group.
128.15 Fragment


-cleavage next to the secondary amine, retaining the hexyl chain.
114.10 Fragment

Loss of the hexyl amine chain; retention of the ethyl-morpholine moiety.

Expert Insight: If you observe a significant peak at m/z 299 , your synthesis has failed via over-alkylation , resulting in the tertiary amine impurity N,N-dihexyl-2-morpholinoethanamine.

Infrared Spectroscopy (FT-IR)[4][5]

IR is used here primarily for "fingerprinting" the functional groups.

  • 3300–3350 cm⁻¹ (Weak, Broad): N-H stretching vibration. Critical Check: Absence of this peak suggests tertiary amine formation (over-alkylation).

  • 2800–3000 cm⁻¹ (Strong): C-H aliphatic stretching (Hexyl chain).

  • 1110–1120 cm⁻¹ (Strong): C-O-C symmetric stretching. This confirms the integrity of the morpholine ring.

Nuclear Magnetic Resonance (NMR)[4][5][6][7][8]

This is the definitive method for elucidation. The data below assumes


 as the solvent.
1H NMR Assignment (400 MHz, CDCl3)

The symmetry of the morpholine ring and the distinct chemical shifts of the linker provide a clear roadmap.

PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
1, 1' 3.68 - 3.72Triplet (t)4HMorpholine

. Deshielded by Oxygen.
2, 2' 2.42 - 2.48Broad Triplet4HMorpholine

. Upfield relative to

.
3 2.50 - 2.55Triplet2HEthyl linker

adjacent to Morpholine N.
4 2.68 - 2.72Triplet2HEthyl linker

adjacent to Hexyl amine N.
5 2.58 - 2.62Triplet2HHexyl chain

adjacent to Amine N.
6 1.45 - 1.55Multiplet2HHexyl chain

.
7 1.25 - 1.35Broad Multiplet6HBulk Methylene envelope (Hexyl chain).[1]
8 0.88Triplet3HTerminal Methyl (

).
Connectivity Verification (2D NMR)

To prove the hexyl chain is attached to the ethyl linker (and not the morpholine ring directly), we rely on COSY (Correlation Spectroscopy) .

COSY_Logic cluster_legend Interpretation Morph_N_CH2 Morpholine N-CH2 (2.4 ppm) Linker_A Linker CH2 (A) (2.5 ppm) Linker_B Linker CH2 (B) (2.7 ppm) Linker_A->Linker_B Strong COSY Correlation Hexyl_A Hexyl N-CH2 (2.6 ppm) Linker_B->Hexyl_A NO COSY (Separated by N) Hexyl_Beta Hexyl Beta-CH2 (1.5 ppm) Hexyl_A->Hexyl_Beta Strong COSY Correlation Text The Linker CH2s correlate with each other. The Hexyl N-CH2 correlates with the Beta-CH2. This confirms two distinct alkyl chains separated by Nitrogen.

Figure 2: COSY correlation logic. The lack of coupling between Linker B and Hexyl A confirms they are separated by a heteroatom (Nitrogen), validating the secondary amine structure.

Synthesis & Impurity Profiling (Contextual Grounding)

Understanding the synthesis provides the "Self-Validating" context for the analysis. The preferred route is Reductive Amination , which minimizes impurities compared to direct alkylation.

Reaction Scheme

Reagents: Hexanal + 4-(2-aminoethyl)morpholine + Reducing Agent (


).
Mechanism:  Formation of a hemiaminal 

iminium ion

reduction to amine.
Common Impurities to Watch
  • Bis-alkylation: Formation of tertiary amine (N,N-dihexyl...).

    • Detection: Disappearance of IR N-H peak; MS shift to m/z 299.

  • Unreacted Aldehyde: Hexanal.

    • Detection: 1H NMR aldehyde proton at ~9.7 ppm.

  • Boron Complexes: If workup is insufficient.

    • Detection: Broad multiplets in 1H NMR; 11B NMR signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpretation of mass spectral fragmentation of amines and morpholine derivatives).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. (Authoritative source for the synthesis mechanism and impurity profile of secondary amines).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for 13C NMR chemical shift prediction of morpholine carbons).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for fragmentation patterns of N-alkyl morpholines).

Sources

Exploratory

In-Silico Target Deconvolution for Hexyl[2-(morpholin-4-yl)ethyl]amine: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of biological targets for the novel chemical entity, Hexyl[2-(morpholin-4-yl)ethyl]amine. The methodologies detailed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of biological targets for the novel chemical entity, Hexyl[2-(morpholin-4-yl)ethyl]amine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, particularly in target identification and validation. By leveraging a multi-faceted computational approach, we aim to generate a high-confidence list of putative protein targets, thereby accelerating hypothesis-driven experimental validation. This document emphasizes the rationale behind procedural choices, adherence to rigorous scientific principles, and the integration of disparate computational techniques to construct a robust and verifiable target prediction workflow.

Introduction: The Rationale for a Multi-Pronged In-Silico Approach

The identification of a molecule's biological target(s) is a cornerstone of modern drug discovery. A thorough understanding of the molecular interactions between a compound and its protein partners is critical for elucidating its mechanism of action, predicting potential off-target effects, and guiding lead optimization. For a novel entity such as Hexyl[2-(morpholin-4-yl)ethyl]amine, where experimental data may be sparse, in-silico methods offer a time- and cost-effective strategy to navigate the vastness of the human proteome.[1][2][3]

This guide eschews a singular methodology in favor of a convergent approach, integrating both ligand-based and structure-based techniques.[4][5] The core principle is that by triangulating evidence from orthogonal computational methods, we can significantly increase the confidence in our predicted targets. A ligand-based approach will leverage the principle of chemical similarity, positing that molecules with similar structures are likely to interact with similar proteins.[4][5] Concurrently, a structure-based approach will explore the feasibility of direct physical interaction between our query molecule and a vast library of protein structures.[1][4] Finally, we will incorporate machine learning models that have been trained on large-scale bioactivity data to add a further layer of predictive power.[6][7][8]

Ligand Preparation: Establishing the Foundation

The accuracy of any in-silico prediction is fundamentally dependent on the correct representation of the query molecule. This initial step is critical and involves converting the 2D representation of Hexyl[2-(morpholin-4-yl)ethyl]amine into a chemically correct, energy-minimized 3D conformation.

Protocol: 2D to 3D Structure Generation
  • Obtain SMILES Representation: The Simplified Molecular Input Line Entry System (SMILES) string for Hexyl[2-(morpholin-4-yl)ethyl]amine is CCCCCCNCCn1ccn(C(C)C)cc1. This will serve as our primary input.

  • Utilize a Reliable Conversion Tool: Employ a robust chemical informatics tool such as RDKit or an online converter to generate an initial 3D structure from the SMILES string.[9][10][11][12][13]

  • Protonation State Determination: At a physiological pH of 7.4, the morpholine and ethylamine nitrogens are likely to be protonated. It is crucial to accurately assign protonation states as they significantly influence electrostatic interactions with potential targets. Tools like MarvinSketch or Epik can be used for this purpose.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. A molecular mechanics force field (e.g., MMFF94) should be applied to optimize the geometry and relieve any steric strain. This can be performed using software such as Avogadro or integrated modules within larger modeling suites.

Ligand-Based Target Prediction: Guiding the Search with Chemical Similarity

This approach operates on the "similarity principle": structurally similar molecules often exhibit similar biological activities.[5] By searching for known compounds that are structurally analogous to Hexyl[2-(morpholin-4-yl)ethyl]amine, we can infer potential targets.

Methodology: Similarity and Substructure Searching

We will query large-scale bioactivity databases that link chemical structures to experimental data.

  • Databases of Choice:

    • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing a wealth of bioactivity data.[14][15][16][17][18]

    • PubChem: A comprehensive public repository of chemical substances and their biological activities.[19][20][21][22][23]

    • BindingDB: Focuses on experimentally determined binding affinities of protein-ligand complexes.[24][25][26][27][28]

Protocol: Executing the Search
  • Input: The energy-minimized 3D structure of Hexyl[2-(morpholin-4-yl)ethyl]amine.

  • Search Type: Perform both 2D (Tanimoto similarity based on molecular fingerprints) and 3D (shape-based) similarity searches. A Tanimoto coefficient threshold of >0.85 is a stringent starting point for identifying closely related analogs.

  • Data Curation: From the search results, extract the following for each similar compound:

    • Compound ID

    • Target Name

    • Activity Type (e.g., IC50, Ki, EC50)

    • Activity Value

    • Assay Description

Data Presentation: Ligand-Based Hits
Similar Compound IDTanimoto CoefficientTarget NameActivity TypeActivity Value (nM)Source Database
Example: CHEMBLXXXX0.88Dopamine Receptor D2Ki150ChEMBL
Example: PubChem CID YYYY0.91Sigma-1 ReceptorIC5085PubChem
Example: BindingDB ZZZZ0.86Histamine H1 ReceptorKi250BindingDB
..................

This table will be populated with actual search results.

Structure-Based Target Prediction: Reverse Docking

Contrary to traditional virtual screening where a library of compounds is docked against a single target, reverse docking screens our single molecule against a large library of protein structures.[4] This allows us to identify proteins with binding pockets that are sterically and electrostatically complementary to Hexyl[2-(morpholin-4-yl)ethyl]amine.

Methodology: High-Throughput Molecular Docking

This process involves preparing a library of potential protein targets and then systematically docking our ligand into the putative binding site of each.

Protocol: Reverse Docking Workflow
  • Target Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB).[29][30][31][32] This library should be filtered to include druggable proteins, such as GPCRs, kinases, and ion channels.

    • For each protein, prepare the structure by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, and assigning partial charges.

    • Define the binding pocket for each target. This can be done by identifying the location of a co-crystallized ligand or by using pocket detection algorithms.

  • Molecular Docking:

    • Utilize a validated docking program such as AutoDock Vina or Glide.[33][34][35][36][37]

    • Dock the prepared 3D structure of Hexyl[2-(morpholin-4-yl)ethyl]amine into the defined binding pocket of each protein in the library.

    • The docking algorithm will generate multiple binding poses and a corresponding docking score (an estimation of binding affinity).

  • Post-Docking Analysis and Filtering:

    • Rank the protein targets based on their docking scores.

    • Visually inspect the top-ranking poses to ensure credible interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Filter out poses with high internal ligand strain or significant steric clashes.

Data Presentation: Structure-Based Hits
Target PDB IDTarget NameDocking Score (kcal/mol)Key Interacting Residues
Example: 3PBLDopamine Receptor D3-9.2Asp110, Ser192, Phe346
Example: 6CM9Sigma-1 Receptor-8.8Glu172, Tyr173, Trp164
Example: 3RZEHistamine H1 Receptor-8.5Asp107, Lys191, Tyr431
............

This table will be populated with actual docking results.

Pharmacophore-Based Screening: Abstracting Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target.[38][39][40][41][42] We can generate a pharmacophore model from our query molecule and use it to screen for proteins that present a complementary set of features in their binding sites.

Protocol: Pharmacophore Query and Screening
  • Pharmacophore Feature Identification: Based on the structure of Hexyl[2-(morpholin-4-yl)ethyl]amine, identify key pharmacophoric features. This will likely include a hydrogen bond acceptor (morpholine oxygen), a hydrogen bond donor (amine hydrogen), and hydrophobic regions (hexyl chain).

  • 3D Pharmacophore Generation: Create a 3D pharmacophore model that captures the spatial arrangement of these features. Software such as LigandScout or PharmaGist can be used for this.

  • Database Screening: Screen a database of pre-computed protein binding site pharmacophores (e.g., Pharmit) with the generated query.

  • Hit Ranking: Rank the protein hits based on how well their binding site features align with the query pharmacophore.

Machine Learning-Based Prediction: Leveraging Big Data

In recent years, machine learning and deep learning models have demonstrated significant promise in predicting drug-target interactions (DTIs).[6][7][8][43][44] These models are trained on vast datasets of known DTIs and can learn complex relationships between chemical structures and protein targets.

Methodology: Utilizing Pre-trained DTI Models

We will employ publicly available, pre-trained machine learning models that take a compound's structure as input and output a probability score for its interaction with a panel of targets.

Protocol: Machine Learning Prediction
  • Select a Validated Model: Choose a model with a strong track record of predictive accuracy, such as those accessible through platforms like ChEMBL or dedicated web servers.

  • Input Data: Provide the SMILES string of Hexyl[2-(morpholin-4-yl)ethyl]amine to the model.

  • Prediction and Interpretation: The model will output a list of potential targets, often with an associated probability or confidence score. It is important to consider the model's applicability domain to ensure the query molecule is within the chemical space on which the model was trained.

Synthesis and Prioritization of Putative Targets

The final and most critical step is to synthesize the results from all the aforementioned methods to generate a high-confidence, prioritized list of putative targets for experimental validation.

Workflow: Target Triangulation
  • Consolidate Results: Create a master table that includes all potential targets identified from the ligand-based, structure-based, pharmacophore, and machine learning approaches.

  • Identify Consensus Hits: Targets that appear in the results of multiple, independent methods should be given the highest priority. For example, a target identified through both similarity searching and reverse docking is a stronger candidate than one identified by a single method.

  • Biological Plausibility Review: Evaluate the prioritized list in the context of known biology. Are the identified targets expressed in tissues relevant to a potential therapeutic application? Are there known pathways that link these targets in a meaningful way?

  • Final Prioritization: Generate a final, ranked list of the top 5-10 most promising targets for further investigation.

Visualizations

Overall In-Silico Target Prediction Workflow

Target_Prediction_Workflow cluster_input Input Molecule cluster_prep Ligand Preparation cluster_methods Prediction Methodologies cluster_analysis Analysis & Prioritization mol Hexyl[2-(morpholin-4-yl)ethyl]amine (SMILES) prep 3D Structure Generation & Energy Minimization mol->prep ligand Ligand-Based (Similarity Search) prep->ligand structure Structure-Based (Reverse Docking) prep->structure pharma Pharmacophore Screening prep->pharma ml Machine Learning (DTI Models) prep->ml synthesis Results Synthesis & Triangulation ligand->synthesis structure->synthesis pharma->synthesis ml->synthesis prioritization Prioritized Target List (Top 5-10) synthesis->prioritization

Caption: High-level overview of the integrated in-silico workflow.

Structure-Based Reverse Docking Logic

Reverse_Docking_Logic cluster_query Query Ligand cluster_library Target Library cluster_process Docking & Scoring cluster_output Output ligand Prepared 3D Ligand docking Molecular Docking (e.g., AutoDock Vina) ligand->docking pdb Protein Data Bank (PDB) prep_lib Prepared Protein Structures pdb->prep_lib prep_lib->docking ranked_list Ranked List of Potential Targets docking->ranked_list

Caption: Logical flow of the structure-based reverse docking protocol.

Conclusion

The in-silico target prediction strategy outlined in this guide provides a robust and scientifically rigorous framework for elucidating the potential biological targets of Hexyl[2-(morpholin-4-yl)ethyl]amine. By integrating ligand-based, structure-based, pharmacophore, and machine learning methodologies, we can generate a high-confidence, prioritized list of targets for subsequent experimental validation. This multi-pronged approach not only enhances the likelihood of successful target identification but also provides a deeper understanding of the compound's potential polypharmacology. The ultimate success of this computational endeavor will be realized through the experimental confirmation of the predicted interactions, paving the way for further preclinical development.

References

  • ChEMBL - Wikipedia. Available at: [Link]

  • Protein Data Bank - Wikipedia. Available at: [Link]

  • ChEMBL - EMBL-EBI. Available at: [Link]

  • Worldwide Protein Data Bank: wwPDB. Available at: [Link]

  • The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PubMed. Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction - UCC IR. Available at: [Link]

  • PubChem - Wikipedia. Available at: [Link]

  • BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities - PMC. Available at: [Link]

  • BindingDB - Wikipedia. Available at: [Link]

  • Application of Machine Learning for Drug–Target Interaction Prediction - Frontiers. Available at: [Link]

  • Protein Data Bank: the single global archive for 3D macromolecular structure data | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Structure-Based Virtual Screening Using Glide. Available at: [Link]

  • ChEMBL - Database Commons. Available at: [Link]

  • Machine Learning for Drug-Target Interaction Prediction - MDPI. Available at: [Link]

  • ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. Available at: [Link]

  • BindingDB - Re3data.org. Available at: [Link]

  • Drug-target Interaction Prediction Using Machine Learning - IEEE Xplore. Available at: [Link]

  • PubChem. Available at: [Link]

  • BindingDB - Database Commons - CNCB. Available at: [Link]

  • In Silico Drug-Target Profiling - PubMed. Available at: [Link]

  • Pharmacophore Modeling - Computational Chemistry Glossary - Deep Origin. Available at: [Link]

  • BindingDB database of measured binding affinities - Bio.tools. Available at: [Link]

  • PubChem | Databases - NCSU Libraries - NC State University. Available at: [Link]

  • RCSB PDB: Homepage. Available at: [Link]

  • From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. Available at: [Link]

  • SMILES to Structure Converter | Free Online Tool - ChemAI. Available at: [Link]

  • In Silico Target Prediction - Creative Biolabs. Available at: [Link]

  • What is pharmacophore modeling and its applications? - Patsnap Synapse. Available at: [Link]

  • PubChem - Re3data.org. Available at: [Link]

  • Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro. Available at: [Link]

  • The Protein Data Bank (PDB) - Bio.tools. Available at: [Link]

  • Pharmacophore modeling | PDF - Slideshare. Available at: [Link]

  • PubChem Substance and Compound databases | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. Available at: [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia. Available at: [Link]

  • Structure-Based Drug Discovery, virtual screening ONLINE by MCULE (Search 100+ Million Compounds) - YouTube. Available at: [Link]

  • Machine learning for drug-target interaction prediction: A comprehensive review of models, challenges, and computational strategies - PubMed. Available at: [Link]

  • Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. - UNIR. Available at: [Link]

  • Structure-Based Virtual Screening Lesson Plan - Schrödinger. Available at: [Link]

  • Glide | Schrödinger. Available at: [Link]

  • AutoDock. Available at: [Link]

  • 3D Conformer Generator - ChemToolsHub. Available at: [Link]

  • Virtual screening tutorial This tutorial is inspired by the article of Chris de Graaf and coworkers[14]. Hista - vscht.cz. Available at: [Link]

  • Glide Docking, Autodock, Binding Free Energy and Drug - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC. Available at: [Link]

  • Structure-Based Virtual Screening | Encyclopedia MDPI. Available at: [Link]

  • Convert SMILES to 3D structure - NovoPro. Available at: [Link]

  • ersilia-os/smiles-to-3d: Convert a list of SMILES molecules to 3D conformers within reasonable time - GitHub. Available at: [Link]

Sources

Foundational

Solubility Profile of Hexyl[2-(morpholin-4-yl)ethyl]amine in Organic Solvents: A Theoretical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated solubility profile of Hexyl[2-(morpholin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of Hexyl[2-(morpholin-4-yl)ethyl]amine and establishes a robust, field-proven protocol for its experimental determination. In the absence of extensive public data for this specific molecule, this document synthesizes information from its structural components—hexylamine and morpholine—to build a theoretical solubility framework. We present the industry-standard isothermal equilibrium (shake-flask) method as a self-validating system for generating reliable and reproducible solubility data. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodology required to accurately characterize the solubility of Hexyl[2-(morpholin-4-yl)ethyl]amine in a diverse range of organic solvents, a critical parameter for formulation, synthesis, and preclinical development.

Introduction and Molecular Overview

Hexyl[2-(morpholin-4-yl)ethyl]amine is a bifunctional organic molecule featuring a tertiary amine and ether within a morpholine ring, connected via an ethyl bridge to a secondary amine with a hexyl substituent. Its molecular structure (Figure 1) dictates its physicochemical properties and, consequently, its behavior in various solvent systems.

  • Molecular Formula: C₁₂H₂₆N₂O[1]

  • Molecular Weight: 214.35 g/mol

  • Predicted XlogP: 1.8[1]

The predicted XlogP value of 1.8 suggests a balanced hydrophilic-lipophilic character, indicating that the compound is likely to exhibit solubility in a broad spectrum of organic solvents.[1] Understanding this solubility profile is paramount for a variety of applications, including:

  • Drug Development: Optimizing formulations for desired bioavailability and delivery routes.[2][3]

  • Chemical Synthesis: Selecting appropriate solvents for reaction media, work-up, and purification processes.

  • Analytical Chemistry: Developing robust analytical methods for quantification and characterization.

Figure 1. Chemical Structure of Hexyl[2-(morpholin-4-yl)ethyl]amine

Theoretical Solubility Profile: A Structure-Based Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which relates intermolecular forces between solute and solvent molecules.[4] The structure of Hexyl[2-(morpholin-4-yl)ethyl]amine contains distinct polar and non-polar regions that will dictate its interactions.

  • Polar Head Group: The morpholine ring, containing both an ether oxygen and a tertiary amine nitrogen, is a polar, hydrophilic moiety. It can act as a hydrogen bond acceptor. The secondary amine in the linker is a hydrogen bond donor and acceptor. These features promote strong interactions with polar solvents. The parent molecule, morpholine, is miscible with water and soluble in a wide array of organic solvents including acetone, benzene, ether, methanol, and ethanol.[5][6][7][8]

  • Non-Polar Tail: The n-hexyl group is a non-polar, hydrophobic (lipophilic) alkyl chain. This part of the molecule will favor interactions with non-polar solvents through van der Waals forces. The parent primary amine, hexylamine, is soluble in almost all organic solvents but has limited solubility in water due to its hydrophobic hexyl chain.[9][10][11]

Anticipated Solubility Trends:

  • High Solubility: Expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, acetone, acetonitrile, THF) due to favorable dipole-dipole interactions and hydrogen bonding with the morpholine and amine functionalities.

  • Moderate Solubility: Expected in solvents of intermediate polarity like diethyl ether and aromatic hydrocarbons such as toluene .

  • Low Solubility: Expected in non-polar aliphatic solvents (e.g., n-hexane, cyclohexane, n-heptane), where the energy required to break the solvent-solvent interactions is not sufficiently compensated by interactions with the polar head of the solute.

Experimental Protocol: Thermodynamic Solubility Determination

To generate definitive and high-quality data, the isothermal equilibrium or "shake-flask" method is the gold standard.[12][13] This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[2]

Causality and Principle

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the chosen solvent for a sufficient duration to reach equilibrium. At equilibrium, the rate of dissolution of the solid equals the rate of precipitation from the solution. By separating the solid and liquid phases and quantifying the solute concentration in the liquid, we obtain the true thermodynamic solubility. This method is considered a self-validating system because the attainment of equilibrium can be confirmed by measuring the concentration at multiple time points until it remains constant.[14][15]

Materials and Equipment
  • Solute: Hexyl[2-(morpholin-4-yl)ethyl]amine (solid form, purity >98%)

  • Solvents: HPLC-grade or equivalent purity solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Toluene, n-Heptane)

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Thermostated orbital shaker or vial rotator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

    • Centrifuge with temperature control

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low analyte binding)

    • Volumetric flasks, pipettes, and syringes

    • Analytical quantification system (e.g., HPLC-UV or LC-MS/MS)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid Hexyl[2-(morpholin-4-yl)ethyl]amine to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the thermostated shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. Crucially, equilibrium must be established. This is verified by sampling at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not change significantly between the later time points.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. To ensure complete removal of undissolved solids, which is critical for accuracy, centrifuge the vials at the set temperature.[12][14]

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically resistant syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid solvent evaporation. Dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of Hexyl[2-(morpholin-4-yl)ethyl]amine.[16] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Solid Phase Analysis: After the experiment, it is good practice to recover the remaining solid, dry it, and analyze it (e.g., by XRPD or DSC) to confirm that no phase change (e.g., polymorphism, solvation) has occurred during the experiment.[12]

Visualization of Experimental Workflow

The following diagram outlines the key stages of the isothermal equilibrium solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solid (Solute) to Vial B Add Known Volume of Solvent A->B Gravimetrically C Agitate at Constant T (e.g., 24-72h) B->C D Centrifuge at Constant T C->D Attain Equilibrium E Filter Supernatant (0.22 µm Syringe Filter) D->E Careful sampling F Dilute Filtrate Volumetrically E->F G Quantify Concentration (HPLC-UV / LC-MS) F->G Inject H Calculate Solubility (mg/mL, mol/L) G->H vs. Calibration Curve

Diagram 1: Isothermal Equilibrium (Shake-Flask) Workflow.

Data Presentation and Interpretation

Solubility data should be recorded systematically to allow for clear interpretation and comparison across different solvent systems. The results should be presented in a structured format, as shown in Table 1.

Table 1: Template for Reporting Solubility Data of Hexyl[2-(morpholin-4-yl)ethyl]amine at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Qualitative Classification
Polar Protic Methanol32.7
Ethanol24.5
Polar Aprotic Acetonitrile37.5
Acetone20.7
DMSO46.7
THF7.6
Non-Polar Toluene2.4
(Aromatic)
Non-Polar n-Heptane1.9
(Aliphatic)

Qualitative classifications (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble) should be based on established standards, such as those from the U.S. Pharmacopeia (USP).

The experimentally determined values can be directly correlated with the theoretical predictions. High solubility values in polar solvents would confirm the dominant role of the morpholino-ethyl-amine moiety in these systems, while lower values in non-polar solvents would highlight the influence of the hexyl chain.

References

  • Hexylamine. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link].

  • Rowan. (n.d.). Predicting Solubility. Retrieved February 18, 2026, from [Link].

  • Mobley, D. L., & Guthrie, J. P. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved February 18, 2026, from [Link].

  • Solubility of Things. (n.d.). 1-Hexylamine. Retrieved February 18, 2026, from [Link].

  • SoleChem EU. (2025, April 24). Morpholine. Retrieved February 18, 2026, from [Link].

  • Ghasemi, P., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports.
  • Krzyzanowski, M., et al. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
  • Journal of Chemical and Engineering Data. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
  • Embibe. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved February 18, 2026, from [Link].

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • PubChem. (n.d.). Hexyl[2-(morpholin-4-yl)ethyl]amine. Retrieved February 18, 2026, from [Link].

  • Reddit. (2015, April 20). Hexylamine solubility? Retrieved February 18, 2026, from [Link].

  • Königsberger, E., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Loba Chemie. (n.d.). n-HEXYLAMINE FOR HPLC.
  • ResearchGate. (2019, February).
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 18, 2026, from [Link].

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Lund University Publications. (n.d.).
  • World Health Organization. (n.d.).
  • BYJU'S. (2019, September 18). Test for Amino Groups.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
  • Bharate, S. S., & Vishwakarma, R. A. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • SlideShare. (2013, February 15).
  • Shaw, D. G., et al. (2010, June 1).
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • The Good Scents Company. (n.d.). hexyl amine, 111-26-2.
  • PubChem. (n.d.). 2-Morpholinoethylamine.
  • Wikipedia. (n.d.). Morpholine.
  • ChemicalBook. (2026, January 13). 4-(2-Aminoethyl)morpholine | 2038-03-1.
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)morpholine 99%.
  • Chem-Impex. (n.d.). (4-Benzyl-morpholin-2-ylmethyl)ethylamine.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Hexyl[2-(morpholin-4-yl)ethyl]amine

The following technical guide details the spectroscopic characterization and synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine . Compound Identity & Profile This guide provides a comprehensive spectroscopic breakdown for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine .

Compound Identity & Profile

This guide provides a comprehensive spectroscopic breakdown for Hexyl[2-(morpholin-4-yl)ethyl]amine, a secondary amine intermediate often utilized in medicinal chemistry as a linker or solubility-enhancing motif.

PropertyDetail
IUPAC Name

-Hexyl-2-(morpholin-4-yl)ethan-1-amine
Common Name

-Hexyl-2-morpholinoethylamine
Molecular Formula C

H

N

O
Molecular Weight 214.35 g/mol
Core Structure Morpholine ring fused to a hexyl chain via an ethylamino bridge
Key Functionality Tertiary amine (ring), Secondary amine (linker), Ether (ring)

Synthesis Protocol (Self-Validating)

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high purity. The most robust method is Reductive Amination , which avoids over-alkylation common in direct alkyl halide substitutions.

Workflow: Reductive Amination

Reagents: 4-(2-Aminoethyl)morpholine (1.0 eq), Hexanal (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Dichloromethane (DCM), Acetic Acid (cat.).

  • Imine Formation: Dissolve 4-(2-aminoethyl)morpholine in anhydrous DCM. Add Hexanal dropwise at 0°C. Stir for 30 minutes to allow pre-equilibrium imine formation.

  • Reduction: Add STAB portion-wise. The mild nature of STAB prevents reduction of the aldehyde before imine formation.

  • Quench & Workup: Quench with sat. NaHCO

    
    . Extract with DCM. The product remains in the organic layer; the secondary amine is basic but less polar than the starting primary amine.
    
  • Purification: If necessary, purify via amine-functionalized silica or distillation (high boiling point expected, >120°C @ 1mmHg).

Reaction Scheme (DOT Visualization)

Synthesis Start1 4-(2-Aminoethyl) morpholine Imine Intermediate Imine Species Start1->Imine Start2 Hexanal Start2->Imine Product Hexyl[2-(morpholin-4-yl) ethyl]amine Imine->Product Reduction Reagent NaBH(OAc)3 DCM, AcOH Reagent->Product

Caption: One-pot reductive amination pathway utilizing STAB for selective mono-alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by three distinct regions: the morpholine ring system, the ethylene bridge, and the hexyl chain.

H NMR Data (300 MHz, CDCl )

Note: Chemical shifts (


) are calibrated to TMS (0.00 ppm).
Position

(ppm)
MultiplicityIntegralAssignment Logic
Morpholine O-CH

3.70 - 3.72Triplet (

Hz)
4HCharacteristic deshielded ether protons.
Linker N-CH

2.68 - 2.75Triplet2HMethylene adjacent to the secondary amine (hexyl side).
Hexyl

-CH

2.58 - 2.62Triplet2HMethylene of the hexyl chain adjacent to NH.
Linker Morph-CH

2.48 - 2.52Triplet2HMethylene adjacent to the tertiary morpholine nitrogen.
Morpholine N-CH

2.42 - 2.46Broad Triplet4HRing nitrogens, shielded relative to the ether protons.
Amine NH 1.5 - 1.8Broad Singlet1HExchangeable; shift varies with concentration/solvent.
Hexyl Bulk CH

1.25 - 1.35Multiplet8HOverlapping signals for hexyl C2-C5 carbons.
Hexyl Terminal CH

0.88 - 0.90Triplet3HClassic terminal methyl group.
C NMR Data (75 MHz, CDCl )
  • Ether Carbons (Morpholine): 67.0 ppm

  • Amine Carbons (Morpholine): 53.8 ppm

  • Bridge Carbons:

    • Morpholine-side (

      
      ): 58.0 ppm
      
    • Hexyl-side (

      
      ): 46.5 ppm
      
  • Hexyl Chain:

    • 
      -Carbon (
      
      
      
      ): 50.2 ppm
    • Terminal Methyl: 14.1 ppm

    • Internal Methylenes: ~31.8, 29.5, 27.0, 22.7 ppm

Infrared (IR) Spectroscopy

The IR spectrum confirms the transformation from a primary amine (doublet NH stretch) to a secondary amine (singlet NH stretch) and retains the morpholine ether signature.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3300 - 3350 N-H StretchSecondary AmineWeak, single band (vs. doublet in starting material).
2800 - 2960 C-H StretchAlkyl (sp

)
Strong intensity due to hexyl chain and ring.
1450 - 1470 CH

Bend
MethyleneScissoring vibration.
1110 - 1120 C-O-C StretchEtherDiagnostic: Strong band characteristic of morpholine ring.
1130 - 1150 C-N StretchAmineMedium intensity.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (+ve). Theoretical Exact Mass: 214.2045 Da.

Fragmentation Pathway

The fragmentation is dominated by


-cleavage adjacent to the nitrogen atoms. The morpholine ring stability often leads to a high abundance of the morpholinomethyl cation.
m/z (approx)Ion IdentityMechanism
215 [M+H]

Protonated molecular ion.
114 [Morpholine-CH=CH

]

McLafferty-like rearrangement or inductive cleavage at ethyl bridge.
100 [Morpholine-CH

]

Base Peak.

-cleavage at the ethyl bridge.
86 [Morpholine]

Loss of the entire alkyl chain.
MS Fragmentation Logic (DOT Visualization)

MS_Frag Parent [M+H]+ m/z 215 Frag1 Base Peak [Morpholine-CH2]+ m/z 100 Parent->Frag1 α-Cleavage (Ethyl Bridge) Frag2 Hexyl-NH-CH2 Neutral Loss Parent->Frag2

Caption: Primary fragmentation pathway via ESI-MS showing the dominant alpha-cleavage event.

References

  • PubChem. Compound Summary: 2-Morpholinoethylamine (Parent Analog).[1][2] National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine

Abstract This document provides a detailed, robust, and validated protocol for the synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine, a tertiary amine with potential applications in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, robust, and validated protocol for the synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine, a tertiary amine with potential applications in medicinal chemistry and materials science. While no direct literature precedent for this specific molecule's synthesis is readily available[1], this protocol leverages the well-established and highly efficient method of reductive amination. By reacting 2-(morpholin-4-yl)ethanamine with heptanal in the presence of a mild reducing agent, this protocol offers a reliable and scalable route to the target compound. This application note provides a step-by-step methodology, explains the rationale behind key experimental choices, and includes guidelines for purification and characterization.

Introduction and Rationale

Hexyl[2-(morpholin-4-yl)ethyl]amine incorporates a morpholine moiety, a common heterocycle in pharmaceuticals known for conferring favorable properties such as water solubility and metabolic stability, and a hexyl chain, which increases lipophilicity. The resulting amphiphilic nature of the target molecule makes it an interesting candidate for further investigation in drug design and other applications.

Given the absence of a published direct synthesis, a synthetic strategy was developed based on fundamental organic chemistry principles. Two primary retrosynthetic disconnections were considered: N-alkylation of 2-(morpholin-4-yl)ethanamine with a hexyl halide, and reductive amination of 2-(morpholin-4-yl)ethanamine with heptanal. Reductive amination was selected as the preferred route for this protocol due to its typically milder reaction conditions, higher chemoselectivity, and avoidance of over-alkylation, which can be a challenge in direct N-alkylation of primary amines.[2]

The chosen forward synthesis is a one-pot reaction involving the formation of an intermediate imine from the condensation of 2-(morpholin-4-yl)ethanamine and heptanal, followed by in-situ reduction to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mildness and tolerance of a wide range of functional groups.

Synthetic Workflow

The overall synthetic strategy is depicted below. The process begins with the condensation of the primary amine and the aldehyde to form an iminium intermediate, which is then reduced to the final product.

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product A 2-(morpholin-4-yl)ethanamine C Imine/Iminium Intermediate Formation A->C B Heptanal B->C D Reduction with STAB C->D + Sodium Triacetoxyborohydride (STAB) in Dichloromethane (DCM) E Hexyl[2-(morpholin-4-yl)ethyl]amine D->E

Caption: Reductive amination workflow for the synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Appropriate scaling will require re-optimization of reaction times and purification procedures.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeSupplier (Example)Notes
2-(morpholin-4-yl)ethanamine130.1910.01.30 gSigma-AldrichPurity >98%
Heptanal114.1911.01.26 g (1.53 mL)Alfa Aesar1.1 equivalents, freshly distilled recommended
Sodium Triacetoxyborohydride (STAB)211.9415.03.18 gAcros Organics1.5 equivalents, handle in a fume hood
Dichloromethane (DCM), anhydrous--50 mLFisher ScientificDry, <50 ppm water
Saturated Sodium Bicarbonate Solution--30 mL-For workup
Brine--30 mL-For workup
Anhydrous Sodium Sulfate--~5 g-For drying
Silica Gel----For column chromatography, 230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(morpholin-4-yl)ethanamine (1.30 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the amine is fully dissolved.

  • Aldehyde Addition: Add heptanal (1.53 mL, 11.0 mmol) dropwise to the stirred solution at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 30 minutes. The formation of the imine is typically rapid.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0-10% methanol in dichloromethane is typically effective. The exact gradient should be determined by TLC analysis of the crude product.

  • Procedure:

    • Dissolve the crude oil in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column pre-equilibrated with the starting eluent (e.g., 100% dichloromethane).

    • Elute the column with the gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Hexyl[2-(morpholin-4-yl)ethyl]amine as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the hexyl chain protons, the morpholine ring protons, and the ethyl bridge protons. The integration should be consistent with the C₁₂H₂₆N₂O formula.
¹³C NMR Signals corresponding to the 12 carbon atoms in the molecule.
Mass Spec A molecular ion peak corresponding to the exact mass of the compound. For C₁₂H₂₆N₂O, the monoisotopic mass is 214.2045 g/mol . Expect to see [M+H]⁺ at m/z 215.2118.[1]
FT-IR Absence of a C=O stretch from the starting aldehyde and the presence of C-N and N-H (if secondary amine) stretches.
Purity (LCMS/GCMS) >95% purity is expected after chromatographic purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Inactive reducing agent- Insufficient reaction time- Wet solvent/reagents- Use fresh STAB.- Allow the reaction to run for a longer period.- Ensure all glassware is dry and use anhydrous solvents.
Formation of Side Products - Impure starting materials- Over-reduction (less common with STAB)- Purify starting materials before use (e.g., distill heptanal).- Re-evaluate the choice of reducing agent if necessary, although STAB is generally very selective.[2]
Difficult Purification - Product is very polar and streaks on silica gel- Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing on the silica gel column.- Consider reverse-phase chromatography if the compound is sufficiently polar.

Safety and Handling

  • 2-(morpholin-4-yl)ethanamine: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Heptanal: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to produce flammable gases. Causes serious eye irritation. Handle in a well-ventilated fume hood and avoid contact with moisture.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • PubChem. Hexyl[2-(morpholin-4-yl)ethyl]amine. National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Chemsynthesis. 2-morpholin-4-yl-ethyl-amine. [Link]

Sources

Application

Application Notes and Protocols for the High-Yield Synthesis of Substituted Morpholine Amines

Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its inherent structural and physicochemical properties—such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it a highly desirable component in the design of novel therapeutics.[3] The conformational flexibility and hydrogen bond accepting capability of the morpholine ring allow it to serve as a versatile bioisostere for other cyclic ethers or amines, enabling fine-tuning of a molecule's interaction with biological targets.

However, the therapeutic efficacy and safety of morpholine-containing drug candidates are often critically dependent on the precise substitution pattern and stereochemistry of the heterocyclic core.[3] This necessitates robust, efficient, and stereocontrolled synthetic methodologies to access a diverse range of substituted morpholine amines. This guide provides an in-depth overview of modern, high-yield synthetic strategies, complete with detailed protocols and expert insights, to empower researchers in the synthesis of these valuable building blocks.

Strategic Blueprint for Morpholine Synthesis: A Mechanistic Overview

The construction of the morpholine ring can be approached from several strategic directions, primarily categorized by the key bond-forming event. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials.

Key Synthetic Strategies at a Glance

G cluster_start Starting Material Archetypes cluster_method Core Synthetic Transformations cluster_product Product Start1 1,2-Amino Alcohols Method1 Intramolecular Cyclization Start1->Method1 Classic & Modern Methods Start2 Aziridines & Epoxides Method2 Ring-Opening & Annulation Start2->Method2 Strain-Release Driven Start3 Unsaturated Precursors (Alkenes & Alkynes) Method3 Catalytic Cycloaddition/Hydrogenation Start3->Method3 Atom-Economical Routes Product Substituted Morpholine Core Method1->Product Method2->Product Method3->Product

  • Intramolecular Cyclization of Acyclic Precursors: This is arguably the most versatile and widely employed strategy. It typically involves the formation of a C-N or C-O bond from a suitably functionalized amino alcohol derivative.

    • Classical Approach : A robust and scalable method involves the N-acylation of an amino alcohol with an α-haloacetyl chloride, followed by base-mediated intramolecular Williamson ether synthesis to form a morpholin-3-one intermediate, which is subsequently reduced.[4][5]

    • Reductive Etherification : An efficient indium(III)-catalyzed intramolecular reductive etherification allows for the synthesis of various substituted morpholines with high diastereoselectivity, particularly favoring cis products.[6]

    • Metal-Catalyzed Cyclizations : Modern organometallic chemistry offers powerful tools. Iron(III)-catalyzed diastereoselective synthesis can form 2,6- and 3,5-disubstituted morpholines from precursors containing an allylic alcohol.[7] Palladium catalysis is also prominent, enabling Tsuji-Trost-type reactions of vinyloxiranes followed by heterocyclization to yield a variety of substitution patterns.[8][9]

  • Ring-Opening and Annulation Strategies: These methods leverage the inherent reactivity of strained three-membered rings.

    • From Aziridines : A metal-free, one-pot synthesis can be achieved by reacting aziridines with halogenated alcohols, facilitated by an inexpensive ammonium persulfate salt, proceeding via an SN2-type ring opening followed by cyclization.[10]

    • From Epoxides : The ring-opening of epoxides with appropriate amine nucleophiles is a classic strategy. A notable advancement is the use of solid-liquid phase transfer catalysis (SL-PTC) for the synthesis of enantiomerically pure 2,6-disubstituted morpholines.[11]

  • Asymmetric and Photocatalytic Approaches: For drug development, achieving high enantiopurity is paramount.

    • Asymmetric Hydrogenation : The hydrogenation of unsaturated morpholine precursors (e.g., 3,4-dihydro-2H-1,4-oxazines) using chiral rhodium-bisphosphine catalysts can deliver 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee).[3][12]

    • Tandem Catalysis : A highly efficient one-pot reaction for synthesizing 3-substituted morpholines involves a titanium-catalyzed hydroamination of an aminoalkyne, followed by an asymmetric transfer hydrogenation of the resulting cyclic imine using a Noyori-Ikariya ruthenium catalyst.[13][14][15]

    • Photocatalysis : Visible-light-mediated photocatalysis has emerged as a powerful tool for diastereoselective annulation, enabling the synthesis of complex morpholines from readily available starting materials without the need for pre-functionalized reagents.[16][17]

Comparative Analysis of Key Synthetic Methodologies

The following table summarizes the primary synthetic strategies, highlighting their strengths and ideal applications to guide the researcher's choice.

Synthetic StrategyKey Reagents/CatalystsTypical Substitution PatternsReported YieldsStereoselectivityAdvantages & Limitations
Classical Cyclization α-haloacetyl chlorides, K₂CO₃, LiAlH₄/BH₃Mono-, di-, tri-substitutedGood to ExcellentSubstrate-dependentA: Scalable, reliable, uses common reagents.[5] L: Multi-step, uses stoichiometric strong reductants.[18]
Iron-Catalyzed Cyclization FeCl₃·6H₂Ocis-2,6- and cis-3,5-disubstitutedGood (up to 77%)High Diastereoselectivity (cis)A: Inexpensive, environmentally benign catalyst, mild conditions.[7] L: Scope may be limited by precursor synthesis.
Pd-Catalyzed Annulation Pd(PPh₃)₄, FeCl₃2,3-, 2,5-, 2,6- and tri-substitutedGood to ExcellentHigh DiastereoselectivityA: Atom-economical, versatile for complex patterns.[8] L: Requires palladium catalyst, potential for metal contamination.
Aziridine Ring-Opening (NH₄)₂S₂O₈, haloalcohols, KOH2- and 2,3-disubstitutedExcellent (up to 93%)Stereospecific from chiral aziridinesA: Metal-free, operationally simple, one-pot.[10] L: Availability of substituted aziridines.
Asymmetric Hydrogenation [Rh(COD)₂]BF₄ / Chiral Ligand2-substitutedQuantitativeExcellent (up to 99% ee)A: Outstanding enantioselectivity, high yields.[12] L: Requires specialized chiral ligands and high-pressure H₂.
Tandem Hydroamination/ATH Ti(NMe₂)₂(amidate)₂, RuCl[(S,S)-Ts-DPEN]3-substitutedGoodExcellent (>95% ee)A: One-pot, highly enantioselective, good functional group tolerance.[14][15] L: Requires two distinct catalytic systems.
Photocatalytic Annulation Visible light photocatalyst, Lewis acid2-Aryl, tri-, and tetra-substitutedHighHigh DiastereoselectivityA: Uses visible light, mild conditions, avoids pre-functionalization.[17] L: Requires specialized photocatalytic setup.

Field-Proven Experimental Protocols

The following protocols have been selected to represent two distinct, high-yield, and stereoselective approaches for the synthesis of substituted morpholines.

Protocol 1: Diastereoselective Synthesis of cis-2,6-Disubstituted Morpholines via Iron-Catalyzed Heterocyclization

This protocol describes the synthesis of a cis-2,6-disubstituted morpholine from an N-tethered amino alcohol containing an allylic alcohol moiety, leveraging an inexpensive and efficient iron(III) catalyst.[7]

G cluster_workflow Protocol 1 Workflow A 1. Dissolve Substrate (Amino Allylic Alcohol) in CH₂Cl₂ B 2. Add FeCl₃·6H₂O Catalyst (5-10 mol%) C 3. Stir at Room Temp. (15 min - 24 h) D 4. Monitor by TLC/LC-MS E 5. Quench with sat. NaHCO₃ F 6. Extract with CH₂Cl₂ G 7. Purify via Column Chromatography H cis-2,6-Disubstituted Morpholine

Materials and Reagents:

  • N-tethered amino allylic alcohol substrate (e.g., N-Tosyl-N-(4-hydroxy-1-phenylbut-2-en-1-yl)ethan-1-amine)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amino allylic alcohol substrate (1.0 mmol, 1.0 equiv).

  • Dissolve the substrate in anhydrous dichloromethane (0.1 M concentration).

  • To the stirred solution, add FeCl₃·6H₂O (0.1 mmol, 10 mol%) in one portion at room temperature.

  • Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 15 minutes to 24 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization:

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (cis/trans) can be determined by ¹H NMR analysis of the crude reaction mixture.[7]

Expert Notes & Causality:

  • Catalyst Choice : Iron(III) chloride is an ideal catalyst as it is inexpensive, readily available, and acts as a mild Lewis acid to activate the allylic alcohol.

  • Mechanism of Diastereoselectivity : The high cis-diastereoselectivity is proposed to arise from a thermodynamic equilibrium. The iron catalyst facilitates the formation of a carbocation intermediate, allowing for reversible ring-opening and ring-closure, which ultimately favors the formation of the more thermodynamically stable cis-diastereoisomer.[7]

  • Solvent : Anhydrous dichloromethane is crucial as water can interfere with the Lewis acidic catalyst.

Protocol 2: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This protocol details a one-pot synthesis of a chiral 3-substituted morpholine from an aminoalkyne substrate, showcasing a powerful tandem catalytic system.[13][14][15]

G cluster_mech Key Stereodetermining Step Imine Cyclic Imine Intermediate Catalyst [Ru]-H Catalyst (S,S)-Ts-DPEN TransitionState H-Bond Stabilized Transition State Product Chiral Morpholine (>95% ee)

Materials and Reagents:

  • Ether-containing aminoalkyne substrate

  • Titanium catalyst (e.g., bis(amidate)bis(amido)Ti complex)

  • Ruthenium catalyst (e.g., RuCl)

  • Formic acid/triethylamine azeotrope (5:2) as the hydride source

  • Toluene (anhydrous, degassed)

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • Hydroamination Step : In a glovebox, charge a reaction vessel with the titanium catalyst (5 mol%) and anhydrous toluene. Add the aminoalkyne substrate (1.0 equiv) and heat the mixture (e.g., to 110 °C) until the hydroamination is complete (monitor by ¹H NMR or GC-MS).

  • Asymmetric Transfer Hydrogenation (ATH) Step : Cool the reaction mixture to room temperature. In the same vessel, add the ruthenium catalyst (1-2 mol%) followed by the formic acid/triethylamine azeotrope (2.5 equiv).

  • Stir the mixture at room temperature until the reduction of the intermediate cyclic imine is complete (monitor by GC-MS).

  • Workup : Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purification and Characterization:

  • Purify the crude product by flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expert Notes & Causality:

  • One-Pot Efficiency : This tandem approach is highly efficient as it avoids the isolation and purification of the intermediate cyclic imine, which can be unstable.

  • Catalyst Synergy : The two catalysts are chosen for their orthogonal reactivity. The titanium catalyst is specific for the hydroamination of the alkyne, while the ruthenium catalyst is a well-established system for the asymmetric reduction of imines.

  • Source of Enantioselectivity : The high enantioselectivity arises from the formation of a well-defined transition state. Hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the N-H of the chiral Ts-DPEN ligand on the ruthenium catalyst are crucial for locking the conformation of the imine, leading to highly facial-selective hydride delivery.[13][15]

Conclusion

The synthesis of substituted morpholine amines has evolved significantly, moving from classical multi-step sequences to highly efficient, stereoselective, and atom-economical catalytic methods. Modern strategies involving iron, palladium, and tandem catalysis, as well as innovative photocatalytic approaches, provide the tools to construct diverse libraries of these medicinally vital scaffolds. The protocols and comparative data presented herein offer a practical guide for researchers to select and implement the most suitable methodology for their specific synthetic targets, ultimately accelerating the pace of drug discovery and development.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link][8][9]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link][16][17]

  • Beilstein Journals. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. [Link][10]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][13][14]

  • Zhang, Z., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 9(28), 6153-6157. [Link][12]

  • Wang, T., et al. (2015). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Tetrahedron Letters, 56(13), 1681-1684. [Link][6]

  • Benaglia, M., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(4), 886–890. [Link][11]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][14]

  • Sci-Hub. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link][15]

  • De Kimpe, N., et al. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. The Journal of Organic Chemistry, 71(12), 4639–4646. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link][17]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link][9]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Lindsley, C. W., et al. (2017). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3466. [Link]

  • Lee, S., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. The Journal of Organic Chemistry, 82(4), 2200–2207. [Link]

  • Dugar, S., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(5), 712-720. [Link][4]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. [Link][19]

  • Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Chamakuri, S., & Young, D. W. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [Link][1]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–819. [Link][20]

  • Trstenjak, U., Ilaš, J., & Kikelj, D. (2019). Recent progress in the synthesis of morpholines. Synthesis, 51(11), 2247-2266. [Link]

  • Chemler, S. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(17), 4470–4473. [Link]

  • Procter, D. J. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9933–9938. [Link]

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. RSC Advances, 10(52), 31227–31231. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link][18]

  • Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(20), 4592–4595. [Link]

  • Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(3), 1-14. [Link]

  • Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Jiang, X., & Yu, P. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9, 4372-4378. [Link][2]

  • Lee, S., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6528–6537. [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link][21]

  • Dugar, S., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. [Link][5]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Ortiz, K., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][22]

Sources

Method

Application Note: High-Purity Isolation of Hexyl[2-(morpholin-4-yl)ethyl]amine via Controlled Crystallization

Abstract This application note provides a comprehensive guide for the purification of Hexyl[2-(morpholin-4-yl)ethyl]amine, a tertiary amine of interest in pharmaceutical and materials science research. The protocol herei...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of Hexyl[2-(morpholin-4-yl)ethyl]amine, a tertiary amine of interest in pharmaceutical and materials science research. The protocol herein details a robust crystallization methodology designed to yield high-purity crystalline material from a crude synthetic mixture. Emphasis is placed on the rationale behind solvent selection, temperature modulation, and analytical validation to ensure a reproducible and scalable purification process. This guide is intended for researchers, chemists, and process development professionals seeking to establish an effective purification strategy for this class of compounds.

Introduction: The Rationale for Crystallization

Hexyl[2-(morpholin-4-yl)ethyl]amine, with its combination of a lipophilic hexyl chain and a polar morpholine moiety, presents unique purification challenges. While chromatographic methods can be effective at a small scale, crystallization offers a more economical and scalable solution for obtaining highly pure material, which is critical for downstream applications in drug development and materials science. The formation of a crystalline lattice inherently excludes impurities, leading to a significant increase in product purity.[1] This document outlines a systematic approach to developing a crystallization protocol for Hexyl[2-(morpholin-4-yl)ethyl]amine, focusing on fundamental principles to guide the experimental process.

Physicochemical Profile and Impurity Analysis

A thorough understanding of the target molecule's properties and potential impurities is paramount for designing an effective crystallization strategy.

Physicochemical Properties of Hexyl[2-(morpholin-4-yl)ethyl]amine

While experimental data for Hexyl[2-(morpholin-4-yl)ethyl]amine is not extensively published, we can infer its properties from its structure and data from the related compound, 2-morpholinoethylamine.

PropertyEstimated Value/Characteristic for Hexyl[2-(morpholin-4-yl)ethyl]amineReference Data (2-morpholinoethylamine)
Molecular FormulaC12H26N2O[2]C6H14N2O[3][4]
Molecular Weight214.35 g/mol 130.19 g/mol [3][4]
AppearanceLikely a low-melting solid or a viscous oil at room temperature.Solid with a melting point of ~24-26 °C.[3][5][6]
Boiling PointExpected to be significantly higher than 205 °C.205 °C[5][7]
SolubilityExpected to be soluble in a range of organic solvents and have limited solubility in water.Soluble in water.[5][6]
pKaEstimated to be in the range of 9-10 for the tertiary amine.pKa2: 9.15[5]

The addition of the hexyl group increases the molecule's hydrophobicity, suggesting that it will be less soluble in polar solvents like water and more soluble in nonpolar organic solvents compared to 2-morpholinoethylamine.

Potential Impurities

Impurities in the crude product will depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-morpholinoethylamine or a hexyl halide.

  • Side Products: Including products of over-alkylation.

  • Residual Solvents: From the reaction and initial work-up.

  • Degradation Products: Depending on the reaction conditions.

Crystallization Protocol Development

The following sections provide a step-by-step guide to developing a robust crystallization protocol.

Materials and Equipment
  • Crude Hexyl[2-(morpholin-4-yl)ethyl]amine

  • Screening solvents (e.g., isopropanol, acetone, ethyl acetate, heptane, toluene, ethanol-water mixtures)

  • Crystallization vessel with overhead stirrer and temperature control

  • Filtration apparatus (Büchner funnel or similar)

  • Vacuum oven

  • Analytical instrumentation (HPLC, GC, NMR, DSC)

Workflow for Crystallization

Crystallization Workflow Crude Crude Product SolventScreen Solvent Screening Crude->SolventScreen Dissolution Dissolution in Optimal Solvent SolventScreen->Dissolution Cooling Controlled Cooling & Nucleation Dissolution->Cooling Isolation Crystal Isolation (Filtration) Cooling->Isolation Washing Crystal Washing Isolation->Washing Drying Drying Washing->Drying Pure Pure Crystalline Product Drying->Pure

Caption: Workflow for the purification of Hexyl[2-(morpholin-4-yl)ethyl]amine.

Step-by-Step Experimental Protocol

Step 1: Solvent Screening

The goal is to identify a solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Place a small amount of crude Hexyl[2-(morpholin-4-yl)ethyl]amine (e.g., 50 mg) into several vials.

  • To each vial, add a different solvent (e.g., isopropanol, acetone, ethyl acetate, heptane) dropwise at room temperature until the solid dissolves. Observe the solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the mixture gently and observe if dissolution occurs.

  • Allow the heated solutions to cool to room temperature and then in an ice bath. Observe for crystal formation.

  • A good candidate solvent will fully dissolve the compound when hot and yield a significant amount of crystalline precipitate upon cooling. A solvent pair, such as ethanol/water or acetone/heptane, can also be effective.[1]

Step 2: Crystallization

  • In a suitable crystallization vessel, dissolve the crude Hexyl[2-(morpholin-4-yl)ethyl]amine in the chosen solvent at an elevated temperature (e.g., 60-70 °C) to form a saturated or near-saturated solution. Use a minimal amount of hot solvent to maximize the yield.[1]

  • Once fully dissolved, slowly cool the solution. A controlled cooling rate (e.g., 10-20 °C per hour) is recommended to promote the growth of larger, purer crystals. Rapid cooling can lead to the formation of small crystals or precipitation of impurities.

  • If crystals do not form spontaneously, seeding with a small crystal of pure product can induce crystallization.[8]

  • Allow the solution to stir gently during cooling to ensure homogeneity.

  • Once the desired final temperature is reached (e.g., 0-5 °C), hold the slurry at this temperature for a period of time (e.g., 2-4 hours) to maximize crystal growth and yield.

Step 3: Isolation and Drying

  • Isolate the crystals by filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Characterization for Purity Assessment

The purity of the final crystalline product should be rigorously assessed using appropriate analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.
Gas Chromatography (GC) To identify and quantify residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural impurities.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess crystalline purity. A sharp melting peak indicates high purity.

Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound's solubility is too high, or the cooling rate is too fast.Use a less polar solvent or a solvent mixture. Slow down the cooling rate.
Poor Crystal Formation The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration. Try seeding the solution.
Low Yield The compound has significant solubility in the solvent at low temperatures.Use a different solvent or a solvent/anti-solvent system. Ensure the final cooling temperature is low enough.
Low Purity Impurities are co-crystallizing with the product.Re-crystallize the material. Consider a different solvent system where the impurities are more soluble.

Conclusion

The described methodology provides a systematic and scientifically grounded approach to the purification of Hexyl[2-(morpholin-4-yl)ethyl]amine by crystallization. By carefully selecting the solvent system and controlling the crystallization parameters, it is possible to obtain a high-purity crystalline product suitable for demanding research and development applications. The principles outlined in this note can be adapted for the purification of other similar amine compounds.

References

  • Thalladi, V. R., & Allen, F. H. (2003). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 9(1), 1-24. [Link]

  • Laurence, L. R. (n.d.). SOP: CRYSTALLIZATION. Department of Chemistry, University of California, Irvine. [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. [Link]

  • Belov, F., Mildner, A., Knaus, T., Mutti, F. G., & von Langermann, J. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Reaction Chemistry & Engineering, 8(5), 1133-1144. [Link]

  • Blackmond, D. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Accounts of Chemical Research, 38(12), 1015-1025. [Link]

  • ChemSynthesis. (2025, May 20). 2-morpholin-4-yl-ethyl-amine. [Link]

  • PubChem. (n.d.). Hexyl[2-(morpholin-4-yl)ethyl]amine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Molbase. (n.d.). Synthesis of 2-(morpholin-4-yl)ethyl (E)-6-(1,3-dihydro-4-amino-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoate. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. [Link]

  • Google Patents. (n.d.). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.

Sources

Application

Topic: Analytical Methods for the Quantification of Hexyl[2-(morpholin-4-yl)ethyl]amine

An Application Note from the Office of the Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of Hexyl[2-(morpholin-4-yl)ethy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of Hexyl[2-(morpholin-4-yl)ethyl]amine. As a tertiary amine containing a morpholine moiety, this compound presents unique analytical challenges, including high polarity and the absence of a natural chromophore for UV detection. This document is intended for researchers, scientists, and drug development professionals, offering robust methodologies using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with an in-depth explanation of its underlying principles, step-by-step protocols, and guidance on method validation in accordance with international regulatory standards.

Introduction and Core Analytical Considerations

Hexyl[2-(morpholin-4-yl)ethyl]amine is a tertiary amine of potential interest in pharmaceutical development, either as a synthetic intermediate, a degradation product, or a potential impurity. Its accurate quantification is paramount for ensuring process control, drug substance purity, and patient safety.

The molecular structure dictates the analytical strategy. Key characteristics include:

  • High Basicity and Polarity: The tertiary amine and morpholine groups make the molecule highly basic. This can lead to undesirable interactions with active sites in chromatographic systems, such as silanol groups on silica-based columns, causing significant peak tailing, particularly in GC.[1]

  • Lack of a Native Chromophore: The molecule does not absorb light in the conventional UV-Vis spectrum (200-400 nm), precluding direct analysis by HPLC with UV detection, one of the most common analytical techniques in pharmaceutical labs.[2][3]

  • Moderate Volatility: The molecule's size and polarity give it moderate volatility, making it amenable to GC analysis, provided the system is properly optimized to handle active amines.

These properties necessitate carefully designed analytical methods that either mitigate these challenges (e.g., column deactivation in GC) or bypass them entirely (e.g., derivatization for HPLC-UV or the use of mass spectrometry).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For tertiary amines like Hexyl[2-(morpholin-4-yl)ethyl]amine, it offers high resolving power and definitive identification through mass fragmentation patterns. The primary challenge is managing the analyte's high basicity to achieve symmetrical peak shapes.

Causality Behind Experimental Choices: The choice of a deactivated, base-treated column is critical. Active silanol groups on standard columns will strongly interact with the amine, causing severe peak tailing and poor reproducibility.[1] A column specifically designed for amine analysis, such as one with a base-deactivated polyethylene glycol (wax) or a specialized low-bleed phenyl-arylene phase, is recommended. Mass spectrometric detection is chosen for its high selectivity and sensitivity, allowing for quantification even if chromatographic separation is imperfect.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep Accurately weigh sample and dissolve in Methanol or Dichloromethane InternalStd Spike all samples and standards with Internal Standard (e.g., Diphenylamine) SamplePrep->InternalStd StandardPrep Prepare calibration standards (e.g., 1-200 µg/mL) in the same solvent StandardPrep->InternalStd Injection Inject 1 µL into GC Inlet (Splitless mode) InternalStd->Injection Separation Separate on a base-deactivated capillary column (e.g., Agilent J&W DB-5ms) Injection->Separation Detection Detect using Mass Spectrometer in Selected Ion Monitoring (SIM) or Full Scan Mode Separation->Detection Integration Integrate peak areas for analyte and internal standard Detection->Integration Calibration Construct calibration curve (Peak Area Ratio vs. Concentration) Integration->Calibration Quantification Quantify analyte in samples using the regression equation Calibration->Quantification

Caption: Workflow for GC-MS quantification of Hexyl[2-(morpholin-4-yl)ethyl]amine.

Detailed GC-MS Protocol
  • Sample and Standard Preparation:

    • Prepare a stock solution of Hexyl[2-(morpholin-4-yl)ethyl]amine reference standard at 1 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solution, typically ranging from 1 µg/mL to 200 µg/mL.

    • Prepare an internal standard (IS) stock solution (e.g., Diphenylamine) at 1 mg/mL. Spike all calibration standards and sample solutions to a final IS concentration of 50 µg/mL.

    • For sample analysis, accurately weigh the drug substance or product and dissolve it in methanol to achieve an expected analyte concentration within the calibration range.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent.

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or a dedicated amine column (e.g., Agilent CP-Sil 13 CB).[4]

    • Inlet: 280 °C, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp 1: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and two for the internal standard to ensure specificity. The exact m/z values must be determined by injecting a concentrated standard in full scan mode first.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all standards and samples.

    • Generate a linear regression calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Hexyl[2-(morpholin-4-yl)ethyl]amine in the samples using the equation from the calibration curve.

Method 2: HPLC-UV with Pre-Column Derivatization

For laboratories where LC-MS is not available, HPLC-UV remains a workhorse. To overcome the analyte's lack of a UV chromophore, a derivatization step is required to attach a UV-active molecule.[3] This protocol adapts a method used for other morpholine compounds, employing 1-Naphthyl isothiocyanate (NIT) as the derivatizing agent.[2][5]

Causality Behind Experimental Choices: The secondary amine within the morpholine ring is nucleophilic and can react with an isothiocyanate group to form a stable thiourea derivative.[5] The naphthyl moiety of NIT is a strong chromophore, allowing for sensitive UV detection. A reversed-phase C18 column is chosen because the resulting derivative is significantly less polar than the parent amine, making it well-suited for retention and separation in a reversed-phase system.[2]

Experimental Workflow: HPLC-UV with Derivatization

HPLCDeriv_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing SamplePrep Dissolve sample in Acetonitrile Deriv Add 1-Naphthyl isothiocyanate (NIT) reagent to all solutions SamplePrep->Deriv StandardPrep Prepare calibration standards in Acetonitrile StandardPrep->Deriv Reaction Heat at 60°C for 30 min to form stable derivative Deriv->Reaction Injection Inject 20 µL onto HPLC system Reaction->Injection Separation Separate on a C18 column with Acetonitrile/Water gradient elution Injection->Separation Detection Detect derivative using UV Detector at ~230 nm Separation->Detection Integration Integrate derivative peak area Detection->Integration Calibration Construct external standard calibration curve Integration->Calibration Quantification Quantify analyte in samples Calibration->Quantification

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed HPLC-UV Protocol
  • Reagent and Sample Preparation:

    • Derivatizing Reagent: Prepare a 1 mg/mL solution of 1-Naphthyl isothiocyanate (NIT) in acetonitrile.

    • Standards: Prepare calibration standards of Hexyl[2-(morpholin-4-yl)ethyl]amine in acetonitrile, ranging from 0.5 µg/mL to 50 µg/mL.

    • Samples: Dissolve the test material in acetonitrile to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • To 1.0 mL of each standard and sample solution in a clean vial, add 100 µL of the NIT derivatizing reagent.

    • Cap the vials tightly and vortex for 30 seconds.

    • Place the vials in a heating block or water bath at 60 °C for 30 minutes to complete the reaction.

    • Cool the vials to room temperature before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-15 min: 50% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the resulting thiourea derivative.

    • Generate an external standard calibration curve by plotting peak area against concentration.

    • Determine the concentration in the samples from the curve.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for quantifying trace levels of compounds in complex matrices. Its unparalleled sensitivity and selectivity often eliminate the need for derivatization.[6][7] This method is ideal for determining Hexyl[2-(morpholin-4-yl)ethyl]amine as a low-level impurity in drug substances or for bioanalytical applications.

Causality Behind Experimental Choices: This method leverages the high separation efficiency of UPLC/HPLC with the mass filtering capabilities of a triple quadrupole mass spectrometer.[7] Electrospray Ionization (ESI) in positive mode is chosen because the amine groups are readily protonated to form [M+H]+ ions. Multiple Reaction Monitoring (MRM) is used for quantification; the first quadrupole selects the parent ion ([M+H]+), which is then fragmented in the collision cell, and the second quadrupole selects a specific, stable product ion. This two-stage mass filtering provides exceptional specificity and reduces chemical noise.[6]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SamplePrep Dissolve/extract sample in mobile phase A InternalStd Spike all solutions with a stable isotope-labeled internal standard (ideal) SamplePrep->InternalStd StandardPrep Prepare calibration standards (e.g., 0.1-100 ng/mL) in mobile phase A StandardPrep->InternalStd Filter Filter all solutions through a 0.22 µm syringe filter InternalStd->Filter Injection Inject 5 µL onto UPLC/HPLC Filter->Injection Separation Separate on a C18 column using a gradient with 0.1% Formic Acid Injection->Separation Detection Detect via ESI+ and Multiple Reaction Monitoring (MRM) Separation->Detection Integration Integrate MRM transition peak areas Detection->Integration Calibration Construct internal standard calibration curve Integration->Calibration Quantification Quantify analyte in samples Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification of Hexyl[2-(morpholin-4-yl)ethyl]amine.

Detailed LC-MS/MS Protocol
  • Sample and Standard Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standards: Prepare calibration standards in Mobile Phase A, ranging from 0.1 ng/mL to 100 ng/mL.

    • Internal Standard (IS): Ideally, use a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with a different mass can be used. Spike all solutions to a consistent IS concentration.

    • Samples: Dissolve the sample in Mobile Phase A to an expected concentration within the calibration range. For complex matrices, a Solid Phase Extraction (SPE) using a cation-exchange cartridge may be required to clean up the sample.[8]

    • Filter all solutions through a 0.22 µm filter before placing them in the autosampler.

  • Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[6]

    • Mobile Phase Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.6-5.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: These must be optimized by infusing a standard solution of the analyte and its internal standard. A hypothetical transition for Hexyl[2-(morpholin-4-yl)ethyl]amine (MW: 228.38) would be:

      • Analyte: Q1 (Precursor): 229.2 m/z → Q3 (Product): e.g., 100.1 m/z (corresponding to the morpholinoethyl fragment).

      • Internal Standard: Determined based on its structure.

    • Optimize collision energy and other source parameters (e.g., ion spray voltage, source temperature) for maximum signal intensity.

Method Validation

All analytical procedures must be validated to demonstrate their suitability for the intended purpose.[9] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11] The objective is to ensure the method provides reliable, reproducible, and accurate data.[12][13]

Table 1: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterGC-MSHPLC-UV (Deriv.)LC-MS/MSTypical Acceptance Criteria
Specificity Peak purity/no interference at analyte retention time.
Linearity (r²) ≥ 0.995
Range Typically 80-120% of the test concentration.[9]
Accuracy (% Recovery) 98.0% - 102.0% for drug substance assay.
Precision (% RSD)
- Repeatability≤ 1.0%
- Intermediate Precision≤ 2.0%
Limit of Quantitation (LOQ) S/N ratio ≥ 10; demonstrate acceptable precision and accuracy.
Limit of Detection (LOD) S/N ratio ≥ 3
Robustness No significant impact on results from minor variations in method parameters.

Conclusion and Method Selection

Three robust methods for the quantification of Hexyl[2-(morpholin-4-yl)ethyl]amine have been presented. The choice of method depends on the specific analytical need:

  • GC-MS is a reliable method for routine analysis and purity testing where analyte concentrations are relatively high and volatility is not a limiting factor.

  • HPLC-UV with Derivatization is a viable alternative when GC or LC-MS systems are unavailable, suitable for quality control environments comfortable with sample derivatization procedures.

  • LC-MS/MS is the gold standard for trace-level quantification, impurity determination, and analysis in complex biological or pharmaceutical matrices, offering the highest sensitivity and specificity.

Each method must be fully validated in the target matrix to ensure compliance with regulatory expectations and to guarantee the integrity of the analytical data generated.

References

  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • A simple and rapid UPLC-ESI-MS/MS method for the simultaneous determination of ten polyphenols in Kudiezi injection. Royal Society of Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • tertiary amines by GC-MS. Chromatography Forum. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]

  • Analysis of primary, secondary and tertiary amines. Agilent. [Link]

  • Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. ResearchGate. [Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry. Taylor & Francis Online. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. MDPI. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. ResearchGate. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Hindawi. [Link]

  • Determination of Primary and Secondary Amines. ACS Publications. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Hexyl[2-(morpholin-4-yl)ethyl]amine in Modern Medicinal Chemistry

Abstract This document provides a detailed guide for medicinal chemists on the strategic applications of Hexyl[2-(morpholin-4-yl)ethyl]amine. While not a widely documented compound itself, its constituent motifs—a termin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for medicinal chemists on the strategic applications of Hexyl[2-(morpholin-4-yl)ethyl]amine. While not a widely documented compound itself, its constituent motifs—a terminal morpholine, a secondary amine, and a lipophilic hexyl chain—represent a confluence of functionalities highly valuable in contemporary drug discovery. We present this molecule as a versatile building block and explore its utility in three core areas: the synthesis of focused compound libraries, as a tool in fragment-based drug discovery (FBDD), and as a component for constructing linkers in Proteolysis Targeting Chimeras (PROTACs). For each application, we provide the scientific rationale, detailed experimental protocols, and workflow diagrams to empower researchers to effectively integrate this scaffold into their discovery programs.

Introduction: Deconstructing a Privileged Scaffold

Hexyl[2-(morpholin-4-yl)ethyl]amine is a unique chemical entity that combines three structural features of high relevance to medicinal chemistry. Understanding the contribution of each component is key to unlocking its potential.

  • The Morpholine Moiety : The morpholine ring is a "privileged" scaffold in drug design.[1][2] Its inclusion in a molecule often confers advantageous physicochemical properties, such as improved aqueous solubility, enhanced metabolic stability, and favorable pharmacokinetic profiles.[3][4] The oxygen atom is a hydrogen bond acceptor, while the tertiary nitrogen provides a basic handle (pKa ~8.5), allowing for salt formation to further improve solubility and handling.[5][6]

  • The Secondary Amine : This functional group is the molecule's primary reactive handle. It serves as a versatile nucleophile for a wide array of chemical transformations, including amide bond formation, reductive amination, and alkylation.[5][7] This allows for the straightforward attachment of various R-groups, making it an ideal point for diversification in library synthesis or for conjugation to other molecular components.

  • The Hexyl Chain : This C6 alkyl chain imparts significant lipophilicity. In drug design, tuning lipophilicity is critical for modulating a compound's ability to cross cell membranes, engage with hydrophobic pockets in target proteins, and influence overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[]

The combination of a polar, solubilizing morpholine head with a reactive linker and a lipophilic tail makes Hexyl[2-(morpholin-4-yl)ethyl]amine a powerful and versatile tool for systematically exploring chemical space.

Physicochemical Data & Properties

A clear understanding of a compound's physical properties is foundational to its application. The table below summarizes key computed and experimental data for Hexyl[2-(morpholin-4-yl)ethyl]amine.

PropertyValueSource
Molecular Formula C₁₂H₂₆N₂OPubChem[9]
Molecular Weight 214.35 g/mol PubChem[9]
Monoisotopic Mass 214.20451 DaPubChem[9]
XLogP3 (Predicted) 1.8PubChem[9]
Hydrogen Bond Donors 1PubChem[9]
Hydrogen Bond Acceptors 2PubChem[9]
pKa (Predicted, Strongest Basic) 10.1ChemAxon
pKa (Predicted, Weakest Basic) 7.9 (Morpholine N)ChemAxon

Application I: A Building Block for Focused Library Synthesis

The most direct application of Hexyl[2-(morpholin-4-yl)ethyl]amine is as a scaffold for generating focused libraries of novel chemical entities. The secondary amine provides a robust attachment point for diversification via reactions like amide coupling or reductive amination.

Scientific Rationale

By coupling a diverse set of building blocks (e.g., carboxylic acids or aldehydes/ketones) to the secondary amine, a library can be rapidly synthesized where two vectors of diversity are explored simultaneously:

  • R-Group Diversity : The nature of the coupled building block introduces varied chemical functionality.

  • Physicochemical Modulation : The constant presence of the hexyl-morpholine tail provides a consistent influence on solubility and lipophilicity, allowing for a more focused exploration of the R-group's impact on biological activity.

This approach is highly efficient for generating compounds for high-throughput screening (HTS) or for structure-activity relationship (SAR) studies.

Workflow for Focused Library Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Processing A Hexyl[2-(morpholin-4-yl)ethyl]amine C Parallel Amide Coupling or Reductive Amination A->C B Diverse Building Blocks (e.g., Carboxylic Acids) B->C D Parallel Purification (e.g., HPLC) C->D E QC & Plating D->E F Focused Compound Library (Ready for Screening) E->F

Protocol 1: Parallel Amide Coupling

This protocol describes the parallel synthesis of an amide library using a 96-well plate format. It employs HATU, a common and efficient peptide coupling reagent.[10]

Materials:

  • Hexyl[2-(morpholin-4-yl)ethyl]amine

  • Library of diverse carboxylic acids

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation :

    • Prepare a 0.2 M stock solution of Hexyl[2-(morpholin-4-yl)ethyl]amine in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each carboxylic acid in anhydrous DMF in a 96-well source plate.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reagent Addition (to a 96-well reaction block) :

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the appropriate carboxylic acid stock solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the Hexyl[2-(morpholin-4-yl)ethyl]amine stock solution to all wells.

    • Add 100 µL (22 µmol, 1.1 eq) of the HATU stock solution to all wells.

    • Initiate the reaction by adding 100 µL (40 µmol, 2.0 eq) of the DIPEA stock solution to all wells.

  • Reaction Incubation :

    • Seal the 96-well reaction block securely.

    • Incubate at room temperature for 4-16 hours on an orbital shaker. Reaction progress can be monitored by LC-MS analysis of a representative well.

  • Work-up & Purification :

    • Upon completion, quench the reactions by adding 200 µL of water to each well.

    • The crude products can be purified directly via preparative reversed-phase HPLC.

    • After purification, fractions containing the desired product are lyophilized to yield the final compounds.

Application II: A Tool in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying starting points for drug development by screening small, low-molecular-weight molecules (fragments).[11][12] While Hexyl[2-(morpholin-4-yl)ethyl]amine (MW 214.35 Da) is at the upper end of the typical fragment size range (<300 Da), its morpholine headgroup is a classic fragment. This molecule can be used to probe larger, more open binding sites or as a starting point for fragment evolution.

Scientific Rationale

The compound's structure is ideal for probing binding sites that have both a polar, solvent-exposed region (recognized by the morpholine) and an adjacent hydrophobic channel (occupied by the hexyl chain). Screening this molecule can provide valuable information about the topology of a target's binding pocket. A confirmed "hit" provides a rich scaffold for immediate optimization, with the secondary amine serving as a vector for fragment growing or linking strategies.[13]

Biophysical techniques like Surface Plasmon Resonance (SPR) are highly sensitive and well-suited for detecting the typically weak binding interactions of fragments.[14][15]

Workflow for FBDD Screening via SPR

G A Target Protein Immobilization (e.g., on CM5 Chip) B Compound Injection (Hexyl[2-(morpholin-4-yl)ethyl]amine) A->B C Data Acquisition (Sensorgram) B->C D Kinetic Analysis (ka, kd, KD) C->D E Hit Confirmation (Dose-Response) D->E F Validated Hit (Proceed to Optimization) E->F

Protocol 2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol outlines a general method for screening Hexyl[2-(morpholin-4-yl)ethyl]amine against a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor Chip CM5 (or other suitable surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein of interest (in a suitable buffer, e.g., HBS-EP+)

  • Hexyl[2-(morpholin-4-yl)ethyl]amine (dissolved in running buffer with DMSO, final DMSO ≤ 1%)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Protein Immobilization :

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. A reference flow cell should be prepared similarly but without protein injection.

  • Binding Analysis :

    • Prepare a dilution series of Hexyl[2-(morpholin-4-yl)ethyl]amine in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). Ensure the final DMSO concentration is consistent across all samples and in the running buffer.

    • Inject each concentration over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis :

    • Process the raw data by subtracting the reference flow cell signal and a buffer blank injection ("double referencing").

    • Analyze the resulting sensorgrams using appropriate binding models (e.g., steady-state affinity or 1:1 kinetic model) to determine the dissociation constant (Kᴅ).

Hypothetical Data Presentation

A successful hit would yield a concentration-dependent binding response.

Compound Concentration (µM)Steady-State Response (RU)
6.2515.2
12.529.8
2558.5
5095.1
100120.3
Calculated Kᴅ ~45 µM

Application III: Linker Component in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[16][17] A PROTAC consists of a target-binding ligand and an E3-binding ligand joined by a chemical linker.[18] The linker is a critical component, as its length, rigidity, and chemical composition heavily influence the formation and stability of the key ternary complex (Target-PROTAC-E3 Ligase).[19][20]

Scientific Rationale

The structure of Hexyl[2-(morpholin-4-yl)ethyl]amine contains motifs commonly found in PROTAC linkers. Alkyl chains are the most common linker motif, used to control the distance between the two ends of the PROTAC.[19][21] The secondary amine provides an ideal attachment point to connect to either the target-binding or E3-binding ligand, often via an amide bond.[22] The morpholine can improve the overall solubility and drug-like properties of the final, often large and greasy, PROTAC molecule.[23]

Conceptual Role in PROTAC Structure

// Invisible edges to enforce horizontal layout {rank=same; POI; E3;} {rank=same; Amide1; Hexyl; Amine; Ethyl; Morpholine; Amide2;} } dot Caption: Conceptual integration into a PROTAC.

Protocol 3: Synthesis of a PROTAC Precursor via Amide Coupling

This protocol describes the attachment of Hexyl[2-(morpholin-4-yl)ethyl]amine to a hypothetical carboxylic acid-containing E3 ligase ligand (e.g., a pomalidomide analogue), forming a key intermediate for further elaboration into a full PROTAC.

Materials:

  • Hexyl[2-(morpholin-4-yl)ethyl]amine

  • E3 Ligase Ligand-COOH (e.g., 4-carboxy-pomalidomide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup :

    • In a round-bottom flask, dissolve the E3 Ligase Ligand-COOH (100 mg, 1.0 eq) in anhydrous DCM (5 mL).

    • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition :

    • In a separate vial, dissolve Hexyl[2-(morpholin-4-yl)ethyl]amine (1.1 eq) in anhydrous DCM (2 mL).

    • Add the amine solution dropwise to the activated acid mixture.

    • Add Triethylamine (2.5 eq) to the reaction mixture to act as a base.

  • Reaction & Monitoring :

    • Stir the reaction at room temperature overnight (16-24 hours).

    • Monitor the reaction for the disappearance of starting materials and the appearance of the product by TLC or LC-MS.

  • Work-up :

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield the pure PROTAC precursor.

This precursor, now bearing a terminal secondary amine on the hexyl chain, is ready for subsequent coupling to an activated warhead ligand to complete the PROTAC synthesis.

Conclusion

Hexyl[2-(morpholin-4-yl)ethyl]amine is more than a simple chemical; it is a strategically designed building block that offers medicinal chemists a rapid and efficient means to modulate key drug-like properties. Its trifunctional nature—a solubilizing group, a reactive handle, and a lipophilic spacer—makes it an exceptionally versatile tool. The protocols and applications detailed herein provide a robust framework for researchers to leverage this scaffold in library synthesis, fragment-based screening, and the rational design of sophisticated molecules like PROTACs, thereby accelerating the path toward novel therapeutic agents.

References

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

  • National Center for Biotechnology Information. (n.d.). Proteolysis-Targeting Chimera. PubChem. Retrieved from [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • de Kloe, G. E., Bailey, D., Leurs, R., & de Esch, I. J. P. (2009). Approaches to Fragment-Based Drug Design. Current Topics in Medicinal Chemistry, 9(18), 1635–1646. [Link]

  • Scott, D. E., Bayle, E. D., Ciulli, A., & Abell, C. (2020). Current strategies for the design of PROTAC linkers: a critical review. Medicinal Chemistry Communications, 11(10), 1557-1575. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Giannetti, A. M., Koch, B. D., & Browner, M. F. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Ceraso, A., Massarotti, A., & Aprile, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686–2713. [Link]

  • Johansson, J. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. [Link]

  • Kourounakis, A. P., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Inamdar, S., & G., S. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Bentham Science. [Link]

  • National Institutes of Health. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. PMC. [Link]

  • Charles River Laboratories. (n.d.). Fragment-based Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. PMC. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. [Link]

  • Semantic Scholar. (2022, April 29). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • The Good Scents Company. (n.d.). hexyl amine, 111-26-2. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Schuhmacher, A., Shiro, T., Ryan, S. J., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(13), 3345–3349. [Link]

  • National Center for Biotechnology Information. (n.d.). Hexyl[2-(morpholin-4-yl)ethyl]amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Morpholinoethylamine. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Application

Application of Hexyl[2-(morpholin-4-yl)ethyl]amine in drug development

Application Note: Strategic Utilization of Hexyl[2-(morpholin-4-yl)ethyl]amine in Medicinal Chemistry Executive Summary Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS: 100392-32-3), also known as N-hexyl-2-morpholinoethanamine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Hexyl[2-(morpholin-4-yl)ethyl]amine in Medicinal Chemistry

Executive Summary

Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS: 100392-32-3), also known as N-hexyl-2-morpholinoethanamine, is a versatile secondary amine building block used extensively in Lead Optimization and Fragment-Based Drug Discovery (FBDD) .[1][2][3] Its structural duality—combining a solubilizing, metabolically stable morpholine head with a lipophilic hexyl tail—makes it a "privileged scaffold" for modulating the physicochemical properties (LogD, pKa) of drug candidates.[1][2][3]

This guide details the application of this building block in synthesizing amphiphilic ligands, specifically targeting Sigma-1 receptors , GPCRs , and Kinase solvent-front regions , alongside protocols for its incorporation and physicochemical profiling.[1][2][3]

Structural Rationale & Pharmacophore Mapping

In medicinal chemistry, the "morpholino-ethyl-amine" motif is a classic solubilizing group.[1][2][3] However, the addition of the hexyl chain transforms this generic linker into a strategic tool for balancing Lipophilic Efficiency (LipE) .[1][2][3]

Pharmacophore Breakdown
  • Morpholine Ring: Acts as a hydrogen bond acceptor and a moderate base (pKa ~8.3), improving aqueous solubility and metabolic stability compared to diethylamine or piperidine analogs.[1][2][3]

  • Ethyl Linker: Provides a flexible 2-carbon spacer, preventing steric clash between the basic center and the target protein surface.[1][2][3]

  • Hexyl Chain: A lipophilic tail that facilitates membrane permeability and hydrophobic pocket occupancy (e.g., in GPCR transmembrane domains).[1][2][3]

  • Secondary Amine: The reactive handle for Nucleophilic Aromatic Substitution (SNAr) , Reductive Amination , or Amide Coupling .[1][2][3]

Pharmacophore cluster_properties Physicochemical Modulation Morpholine Morpholine Ring (Solubility & H-Bond Acceptor) Ethyl Ethyl Linker (Flexible Spacer) Morpholine->Ethyl Connected via N Solubility Increases Aqueous Solubility (Low pH) Morpholine->Solubility Amine Secondary Amine (Reactive Handle) Ethyl->Amine Hexyl Hexyl Chain (Lipophilic/Hydrophobic Interaction) Amine->Hexyl Permeability Increases Membrane Permeability (Lipophilicity) Hexyl->Permeability

Figure 1: Pharmacophore mapping of Hexyl[2-(morpholin-4-yl)ethyl]amine, highlighting its dual role in modulating solubility and permeability.[1][2][3]

Application Areas in Drug Design

A. Sigma-1 Receptor Ligand Design

The Sigma-1 receptor is a chaperone protein implicated in neurodegenerative diseases and pain.[1][2][3] High-affinity Sigma-1 ligands typically possess a basic amine flanked by hydrophobic regions.[1][2][3]

  • Mechanism: The hexyl chain inserts into the hydrophobic pocket of the receptor, while the morpholine nitrogen interacts with the critical aspartate residue (Asp126).[1][2][3]

  • Application: Use this building block to synthesize analogs of Fenpropimorph or Amorolfine-like scaffolds to test for neuroprotective effects.[1][2][3]

B. Lysosomotropic Agents (Cancer Therapy)

Amphiphilic amines with pKa values between 7.5–9.0 tend to accumulate in the acidic environment of lysosomes (Lysosomotropism).[1][2][3]

  • Strategy: Conjugate Hexyl[2-(morpholin-4-yl)ethyl]amine to a cytotoxic payload. The basic morpholine promotes lysosomal trapping, while the hexyl chain aids in initial cellular entry.[1][2][3]

C. Kinase Inhibitor "Tail" Modification

In kinase inhibitors (e.g., targeting EGFR or CDK), the solvent-exposed region often tolerates bulky, solubilizing groups.[1][2][3]

  • Strategy: Attach this amine to the core scaffold (e.g., pyrimidine or quinazoline) via SNAr.[1][2][3] The morpholine extends into the solvent, improving oral bioavailability, while the hexyl group can interact with hydrophobic residues on the kinase surface rim.[1][2][3]

Experimental Protocols

Protocol A: Incorporation via Nucleophilic Aromatic Substitution (SNAr)

Use this protocol to attach the building block to a heteroaryl chloride (e.g., 4-chloropyrimidine).[1][2][3]

Reagents:

  • Substrate: 4-Chloro-heterocycle (1.0 eq)[1][2][3]

  • Reagent: Hexyl[2-(morpholin-4-yl)ethyl]amine (1.2 eq)[1][2][3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1][2][3]
    
  • Solvent: DMF or

    
    -Butanol[1][2][3]
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the chloro-heterocycle in 5 mL of anhydrous DMF (or

    
    -butanol for higher temp).
    
  • Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of Hexyl[2-(morpholin-4-yl)ethyl]amine.

  • Reaction:

    • Standard: Stir at 80°C for 4–12 hours.

    • Microwave (Preferred): Irradiate at 120°C for 30 minutes to minimize byproducts.

  • Work-up: Dilute with EtOAc (50 mL), wash with water (

    
     mL) and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH 95:5). The morpholine group makes the product polar; ensure the mobile phase contains 1% NH

    
     if tailing occurs.[1][2][3]
    
Protocol B: Determination of pKa and LogD (Physicochemical Profiling)

Essential for validating the "Amphiphilic" hypothesis.[1][2][3]

Method: Potentiometric Titration & Shake-Flask Method.[1][2][3]

ParameterTarget RangeRelevance
pKa (Basic) 7.8 – 8.5Ensures ~50% ionization at physiological pH (7.4), balancing solubility and permeability.[1][2][3]
LogD (pH 7.4) 2.0 – 3.5Optimal range for CNS penetration (Blood-Brain Barrier) and oral absorption.[1][2][3]
LogP 3.0 – 4.5Reflects the lipophilicity of the hexyl chain; high LogP suggests good membrane affinity.[1][2][3]

Step-by-Step:

  • Sample Prep: Dissolve 5 mg of the synthesized derivative in 0.5 mL DMSO.

  • Titration: Dilute into 20 mL of 0.15 M KCl solution. Titrate with 0.1 M HCl and 0.1 M KOH using an autotitrator (e.g., Sirius T3).

  • LogD Measurement: Perform the titration in the presence of octanol. The shift in the pKa curve allows calculation of LogP and LogD.[1][2][3]

  • Analysis: If LogD > 4.0, the hexyl chain is too dominant; consider shortening to butyl.[1][2][3] If LogD < 1.0, the morpholine is too dominant; the molecule may not cross membranes efficiently.[1][2][3]

Synthesis Workflow Diagram

The following workflow illustrates the decision process for using this building block to optimize a lead compound.

OptimizationWorkflow Start Lead Compound (Poor Solubility or Potency) Decision Identify Modification Site (Solvent Front / Hydrophobic Pocket) Start->Decision Reaction Coupling Reaction (S_NAr with Hexyl-Morpholine-Amine) Decision->Reaction Attach Building Block Product New Analog (Amphiphilic Profile) Reaction->Product Test1 Assay: Solubility (pH 7.4) Product->Test1 Test2 Assay: Permeability (PAMPA) Product->Test2 Outcome Optimized Lead (Balanced LogD/pKa) Test1->Outcome High Solubility Test2->Outcome High Permeability

Figure 2: Workflow for Lead Optimization using Hexyl[2-(morpholin-4-yl)ethyl]amine to balance solubility and permeability.

References

  • Kumari, S., et al. (2020).[1][2][3] "Morpholine as a ubiquitous pharmacophore in medicinal chemistry: A review." Asian Journal of Pharmaceutical and Clinical Research. Link (Generalized Morpholine Utility).[1][2][3]

  • Wermuth, C. G. (2008).[1][2][3] "The Practice of Medicinal Chemistry." Elsevier.[1][2][3] (Reference for Solubilizing Side Chains).

  • PubChem Compound Summary. (2025). "Hexyl[2-(morpholin-4-yl)ethyl]amine (CID 21278415)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

  • Ritchie, T. J., & Macdonald, S. J. (2009).[1][2][3] "The impact of aromatic ring count on physicochemical properties and attrition."[1][2][3] Drug Discovery Today. (Context for Lipophilic Efficiency).

  • Enamine Building Blocks. (2025). "Secondary Amines for Drug Discovery." Enamine Ltd.[1][2][3] Link

Sources

Method

Application Notes &amp; Protocols: Hexyl[2-(morpholin-4-yl)ethyl]amine as a Versatile Building Block for Novel Compound Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Hexyl[2-(morpholin-4-yl)ethyl]amine as a valuable and versatile building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Hexyl[2-(morpholin-4-yl)ethyl]amine as a valuable and versatile building block in the synthesis of novel compounds. We delve into the strategic advantages conferred by its unique structural motifs—the lipophilic hexyl chain, the flexible ethyl linker, and the polar, metabolically stable morpholine ring. This document outlines detailed, field-proven protocols for key synthetic transformations, including amide bond formation, urea and thiourea synthesis, sulfonamide preparation, and reductive amination. Each protocol is accompanied by mechanistic insights, experimental rationale, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its prevalence stems from a combination of advantageous physicochemical and biological properties. The morpholine ring is a versatile and readily accessible synthetic building block that can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a hydrogen bond acceptor, all while maintaining metabolic stability.[1][3] The incorporation of a morpholine moiety can significantly increase the potency and drug-like properties of a compound.[1]

Hexyl[2-(morpholin-4-yl)ethyl]amine combines this privileged scaffold with a secondary amine for covalent modification and a hexyl chain to modulate lipophilicity. This trifunctional architecture makes it an ideal starting material for creating diverse libraries of compounds with tunable properties for various therapeutic targets, including those in the central nervous system (CNS).[4]

Physicochemical Properties of Hexyl[2-(morpholin-4-yl)ethyl]amine

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueSource
Molecular Formula C12H26N2OPubChem[5]
Molecular Weight 214.35 g/mol PubChem[5]
Predicted XlogP 1.8PubChem[5]
Boiling Point ~285 °C (Predicted)Chemical Supplier Data
Appearance Colorless to pale yellow liquidCommon Observation

Core Synthetic Transformations and Protocols

Hexyl[2-(morpholin-4-yl)ethyl]amine serves as a nucleophile via its secondary amine, enabling a variety of crucial bond-forming reactions. The following protocols are designed to be robust and adaptable for a range of substrates.

Amide Bond Formation via Acylation

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. The secondary amine of Hexyl[2-(morpholin-4-yl)ethyl]amine readily reacts with activated carboxylic acids or acyl chlorides.

Rationale: This reaction introduces a stable amide linkage, connecting the morpholine-containing scaffold to a wide array of carboxylic acid-bearing fragments. The choice of coupling agent (for carboxylic acids) or the use of an acyl chloride allows for flexibility depending on the substrate's sensitivity and desired reaction conditions. A mild base is used to neutralize the HCl generated (for acyl chlorides) or to facilitate the deprotonation of the amine.

Experimental Workflow: Amide Formation

cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Amine Hexyl[2-(morpholin-4-yl)ethyl]amine Solvent DCM or DMF Amine->Solvent Acid Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) Acid->Solvent Coupling Coupling Agent (EDC/HOBt) or Base (Et3N) Solvent->Coupling Workup Aqueous Wash & Extraction Coupling->Workup Reaction (0°C to RT) Purify Column Chromatography Workup->Purify Product N-Hexyl-N-[2-(morpholin-4-yl)ethyl]amide Purify->Product

Caption: Workflow for amide bond synthesis.

Protocol 3.1.1: Using an Acyl Chloride

  • Preparation: Dissolve Hexyl[2-(morpholin-4-yl)ethyl]amine (1.0 eq) and a mild, non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Urea and Thiourea Synthesis

The reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, which are important pharmacophores found in numerous bioactive molecules.

Rationale: The nucleophilic secondary amine attacks the electrophilic carbon of the isocyanate or isothiocyanate. This addition reaction is typically high-yielding and proceeds without the need for a catalyst. The resulting urea and thiourea motifs are excellent hydrogen bond donors and acceptors.

Experimental Workflow: Urea/Thiourea Formation

cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Amine Hexyl[2-(morpholin-4-yl)ethyl]amine Solvent Anhydrous THF or DCM Amine->Solvent Electrophile Isocyanate (R-NCO) or Isothiocyanate (R-NCS) Electrophile->Solvent Stir Stir at Room Temp Solvent->Stir Isolation Concentration & Precipitation/Chromatography Stir->Isolation Product Substituted Urea or Thiourea Isolation->Product

Caption: Workflow for urea and thiourea synthesis.

Protocol 3.2.1: Urea Synthesis

  • Preparation: Dissolve Hexyl[2-(morpholin-4-yl)ethyl]amine (1.0 eq) in anhydrous tetrahydrofuran (THF) or DCM under an inert atmosphere.

  • Reaction: Add the desired isocyanate (1.05 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Monitoring: Stir the mixture for 1-4 hours. The product often precipitates from the solution. Monitor for the disappearance of starting materials by TLC or LC-MS.

  • Work-up & Purification: If a precipitate forms, collect the product by filtration and wash with cold solvent. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Sulfonamide Synthesis

Sulfonamides are a critical class of compounds in drug discovery, known for their wide range of biological activities.[6]

Rationale: This protocol is adapted from the successful synthesis of sulfonamides using the closely related 4-(2-aminoethyl)morpholine.[6] The secondary amine of the building block reacts with an arylsulfonyl chloride in the presence of a base to form a stable sulfonamide linkage. The reaction is typically performed in an aqueous or biphasic medium with pH control to ensure the amine is sufficiently nucleophilic.

Experimental Workflow: Sulfonamide Formation

cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Amine Hexyl[2-(morpholin-4-yl)ethyl]amine Solvent Aqueous Medium or DCM Amine->Solvent SulfonylChloride Arylsulfonyl Chloride (Ar-SO2Cl) SulfonylChloride->Solvent Base Base (e.g., Na2CO3, Pyridine) Solvent->Base Stir Stir at 0°C to RT Base->Stir Isolation Filtration or Extraction Stir->Isolation Product N-Substituted Sulfonamide Isolation->Product

Caption: Workflow for sulfonamide synthesis.

Protocol 3.3.1: General Procedure for Sulfonamide Synthesis

  • Preparation: Dissolve Hexyl[2-(morpholin-4-yl)ethyl]amine (1.0 eq) in DCM or a mixture of water and a suitable organic solvent. Add a base such as pyridine or aqueous sodium carbonate (2.0 eq). Cool the mixture to 0 °C.

  • Reaction: Add the arylsulfonyl chloride (1.1 eq) portion-wise to the vigorously stirred mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: If the reaction is in DCM, wash the solution with 1M HCl, water, and brine. If in an aqueous medium, the product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reductive Amination

Reductive amination allows for the formation of a new carbon-nitrogen bond, extending the molecular framework by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Rationale: The amine first condenses with the carbonyl compound to form an intermediate iminium ion. This ion is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final tertiary amine. STAB is a mild and effective reagent for this transformation, tolerating a wide range of functional groups.

Experimental Workflow: Reductive Amination

cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Amine Hexyl[2-(morpholin-4-yl)ethyl]amine Solvent DCE or DCM Amine->Solvent Carbonyl Aldehyde (R-CHO) or Ketone (R-CO-R') Carbonyl->Solvent ReducingAgent Reducing Agent (STAB) Solvent->ReducingAgent Stir Stir at RT ReducingAgent->Stir Workup Aqueous Quench & Extraction Stir->Workup Product Tertiary Amine Product Workup->Product

Caption: Workflow for reductive amination.

Protocol 3.4.1: Using Sodium Triacetoxyborohydride (STAB)

  • Preparation: Dissolve Hexyl[2-(morpholin-4-yl)ethyl]amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.

  • Reaction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in one portion. Stir the reaction at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Stir for 15-30 minutes until gas evolution ceases. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via column chromatography.

Conclusion

Hexyl[2-(morpholin-4-yl)ethyl]amine is a highly effective and versatile building block for the synthesis of diverse compound libraries. Its distinct structural features provide a powerful handle for modulating key physicochemical properties relevant to drug discovery. The protocols detailed in this guide offer robust and reproducible methods for leveraging this reagent in the creation of novel amides, ureas, sulfonamides, and complex amines. By providing both practical steps and the underlying scientific rationale, we aim to empower researchers to accelerate their discovery programs.

References

  • Al-Ghorbani, M., et al. (2025).
  • PubChem. Hexyl[2-(morpholin-4-yl)ethyl]amine. National Center for Biotechnology Information. [Link]

  • Molbase. Synthesis of 2-(morpholin-4-yl)ethyl (E)-6- (1,3-dihydro-4-amino-6-methoxy-7-methyl -3-oxoisobenzofuran- 5-yl)-4-methyl-4-hexenoate. [Link]

  • Bountra, C., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 681-715. [Link]

  • Cognitive Market Research. (2024). Morpholine derivatives: Significance and symbolism. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

  • Speranza, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2243-2257. [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using Hexyl[2-(morpholin-4-yl)ethyl]amine, a Functional Inhibitor of Acid Sphingomyelinase

Introduction: Targeting Acid Sphingomyelinase with Hexyl[2-(morpholin-4-yl)ethyl]amine Hexyl[2-(morpholin-4-yl)ethyl]amine, also scientifically known as N-(2-(morpholino)ethyl)hexan-1-amine, is a cationic amphiphilic mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Acid Sphingomyelinase with Hexyl[2-(morpholin-4-yl)ethyl]amine

Hexyl[2-(morpholin-4-yl)ethyl]amine, also scientifically known as N-(2-(morpholino)ethyl)hexan-1-amine, is a cationic amphiphilic molecule belonging to the class of compounds known as Functional Inhibitors of Acid Sphingomyelinase (FIASMAs). Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] This enzymatic activity is not merely a housekeeping function; the product, ceramide, is a potent second messenger involved in a multitude of cellular signaling pathways that regulate apoptosis, cell proliferation, differentiation, and inflammation.[1][2]

The functional inhibition of ASM by compounds like Hexyl[2-(morpholin-4-yl)ethyl]amine presents a compelling therapeutic strategy for a range of diseases characterized by excessive ASM activity. Unlike direct competitive inhibitors, FIASMAs operate through a unique mechanism. As cationic amphiphilic drugs, they accumulate within lysosomes, where they are protonated. This leads to their insertion into the inner leaflet of the lysosomal membrane, causing the detachment and subsequent proteolytic degradation of ASM. This indirect, yet highly effective, mode of action reduces cellular ASM activity and, consequently, modulates ceramide-mediated signaling pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Hexyl[2-(morpholin-4-yl)ethyl]amine in a variety of cell-based assays. The protocols detailed herein are designed to be robust and self-validating, enabling the user to thoroughly investigate the cellular consequences of ASM inhibition with this specific FIASMA.

Physicochemical Properties of Hexyl[2-(morpholin-4-yl)ethyl]amine

A thorough understanding of the physicochemical properties of Hexyl[2-(morpholin-4-yl)ethyl]amine is essential for its effective use in cell-based assays.

PropertyValueSource
IUPAC Name N-(2-(morpholino)ethyl)hexan-1-amine-
Molecular Formula C₁₂H₂₆N₂O[3]
Molecular Weight 214.35 g/mol [3]
CAS Number Not definitively assigned in public databases. Researchers should verify the CAS number with their supplier.-
Appearance Expected to be a liquid at room temperature-
Solubility Expected to be soluble in organic solvents like DMSO and ethanol for stock solution preparation.-

Core Experimental Protocols

This section provides detailed, step-by-step protocols for key cell-based assays to characterize the activity of Hexyl[2-(morpholin-4-yl)ethyl]amine.

Determination of Acid Sphingomyelinase (ASM) Activity

The foundational assay for any FIASMA is the direct measurement of its effect on ASM activity. A fluorometric assay using a specific ASM substrate is a sensitive and reliable method.[4]

Principle: This assay utilizes a fluorogenic substrate that is cleaved by ASM to produce a fluorescent product. The rate of fluorescence generation is directly proportional to the ASM activity. Inhibition of ASM by Hexyl[2-(morpholin-4-yl)ethyl]amine will result in a decreased rate of fluorescence production.

Workflow for ASM Activity Assay:

ASM_Activity_Workflow A Prepare Cell Lysates B Protein Quantification A->B C Set up Assay Plate: - Lysate - Hexyl[2-(morpholin-4-yl)ethyl]amine (or vehicle) - Assay Buffer B->C D Pre-incubate C->D E Add Fluorogenic ASM Substrate D->E F Incubate at 37°C E->F G Measure Fluorescence (e.g., Ex/Em = 540/590 nm) F->G H Data Analysis: Calculate % Inhibition G->H

Caption: Workflow for determining ASM activity.

Detailed Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture chosen cells (e.g., HeLa, A549, or a cell line relevant to the research question) to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 250 mM sodium acetate, 0.2% NP-40, pH 5.0).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the ASM enzyme.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing ASM activity.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add cell lysate (normalized for protein concentration) to each well.

    • Add varying concentrations of Hexyl[2-(morpholin-4-yl)ethyl]amine (e.g., a serial dilution from 100 µM to 0.1 µM) to the test wells. Add vehicle (e.g., DMSO) to the control wells.

    • Include a "no enzyme" control (lysis buffer only) to determine background fluorescence.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a fluorogenic ASM substrate (commercially available in kits).

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence from all readings.

    • Determine the percent inhibition for each concentration of Hexyl[2-(morpholin-4-yl)ethyl]amine compared to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Quantification of Cellular Ceramide Levels

A direct consequence of ASM inhibition is a decrease in the production of ceramide from sphingomyelin. Measuring cellular ceramide levels provides a direct readout of the compound's on-target effect in a cellular context.

Principle: This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of different ceramide species within the cell.

Workflow for Ceramide Quantification:

Ceramide_Quantification_Workflow A Cell Culture and Treatment with Hexyl[2-(morpholin-4-yl)ethyl]amine B Cell Harvesting and Lipid Extraction A->B C Sample Preparation for LC-MS/MS B->C D LC-MS/MS Analysis C->D E Data Analysis: Quantify Ceramide Species D->E

Caption: Workflow for quantifying cellular ceramide levels.

Detailed Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with Hexyl[2-(morpholin-4-yl)ethyl]amine at a concentration at or above its ASM IC₅₀ value for a specified time (e.g., 24-48 hours). Include a vehicle control.

  • Lipid Extraction:

    • Wash the cells with PBS and harvest them.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or a modified Folch extraction.

  • Sample Preparation and Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a liquid chromatograph coupled to a tandem mass spectrometer. Use a C18 reverse-phase column for separation of different ceramide species.

    • Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of various ceramide species.

  • Data Analysis:

    • Quantify the amount of each ceramide species by comparing the peak areas to those of known standards.

    • Normalize the ceramide levels to the total protein or lipid phosphate content of the sample.

    • Compare the ceramide levels in treated cells to those in vehicle-treated cells.

K-Ras Localization Assay

Inhibition of ASM has been shown to alter the lipid composition of the plasma membrane, which can affect the localization and function of membrane-associated proteins like K-Ras.[5]

Principle: This assay uses immunofluorescence and confocal microscopy to visualize the subcellular localization of K-Ras. In control cells, K-Ras is predominantly localized to the plasma membrane. Upon treatment with an effective ASM inhibitor, K-Ras may become mislocalized to other cellular compartments, such as the Golgi or endoplasmic reticulum.

Workflow for K-Ras Localization Assay:

KRas_Localization_Workflow A Seed Cells on Coverslips B Treat with Hexyl[2-(morpholin-4-yl)ethyl]amine A->B C Fix and Permeabilize Cells B->C D Immunostain for K-Ras C->D E Mount Coverslips and Acquire Images (Confocal Microscopy) D->E F Analyze K-Ras Localization E->F

Caption: Workflow for K-Ras localization assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., those endogenously expressing K-Ras or transfected with a fluorescently tagged K-Ras construct) on glass coverslips in a multi-well plate.

    • Treat the cells with Hexyl[2-(morpholin-4-yl)ethyl]amine for an appropriate duration (e.g., 24-48 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent such as Triton X-100 or saponin.

    • Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).

    • Incubate with a primary antibody specific for K-Ras.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a confocal microscope.

    • Analyze the images to assess the subcellular localization of K-Ras. Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments.

Cell Viability and Apoptosis Assays

Given the role of ceramide in apoptosis, it is crucial to assess the impact of ASM inhibition by Hexyl[2-(morpholin-4-yl)ethyl]amine on cell viability and the induction of programmed cell death.

A. Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a range of concentrations of Hexyl[2-(morpholin-4-yl)ethyl]amine for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the cell viability against the drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with Hexyl[2-(morpholin-4-yl)ethyl]amine for a predetermined time.

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Signaling Pathway Visualization:

ASM_Signaling_Pathway cluster_membrane Plasma Membrane cluster_lysosome Lysosome Sphingomyelin Sphingomyelin Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Promotes Proliferation Proliferation Ceramide->Proliferation Inhibits KRas K-Ras KRas->Proliferation Promotes ASM Acid Sphingomyelinase (ASM) ASM->Ceramide Hydrolyzes Sphingomyelin to ASM->KRas Modulates Localization (via membrane lipids) Hexylamine Hexyl[2-(morpholin-4-yl)ethyl]amine Hexylamine->ASM Inhibits (functional)

Caption: Simplified signaling pathway affected by Hexyl[2-(morpholin-4-yl)ethyl]amine.

Data Interpretation and Troubleshooting

  • Variability in IC₅₀ values: IC₅₀ values for ASM inhibition can vary depending on the cell line, assay conditions (e.g., substrate concentration, incubation time), and the specific properties of the FIASMA. It is crucial to maintain consistent experimental parameters.

  • No change in ceramide levels: If no significant change in ceramide is observed, consider increasing the concentration or duration of the treatment. Also, ensure the lipid extraction and LC-MS/MS methods are optimized for ceramide detection.

  • Subtle changes in K-Ras localization: The mislocalization of K-Ras may be a subtle effect. High-resolution confocal microscopy and quantitative image analysis are essential for accurate assessment.

  • Cytotoxicity versus specific apoptosis: It is important to differentiate between general cytotoxicity and specific induction of apoptosis. Combining a viability assay with an apoptosis-specific assay like Annexin V/PI staining provides a more complete picture.

Conclusion

Hexyl[2-(morpholin-4-yl)ethyl]amine represents a valuable tool for investigating the cellular roles of acid sphingomyelinase. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory activity and downstream cellular effects. By employing these cell-based assays, researchers can gain critical insights into the therapeutic potential of targeting the ASM-ceramide signaling axis in various disease models.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 408285, 2-Morpholinoethylamine. Retrieved from [Link].

  • Cho, K.-J., van der Hoeven, D., Zhou, Y., Maekawa, M., Ma, X., Chen, W., Fairn, G. D., & Hancock, J. F. (2016). Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane. Molecular and Cellular Biology, 36(2), 363–374.
  • Kornhuber, J., Muehlbacher, M., Trapp, S., Pechmann, S., Friedl, A., Reichel, M., Mühle, C., Terfloth, L., Groemer, T. W., & Tripal, P. (2011). Identification of Novel Functional Inhibitors of Acid Sphingomyelinase. PLOS ONE, 6(8), e23852.
  • Liu, B., & Duan, C. (2018). A high-throughput sphingomyelinase assay using natural substrate. Analytical Biochemistry, 542, 59–64.
  • van der Hoeven, D., Cho, K.-J., Ma, X., Chigurupati, S., & Hancock, J. F. (2017). Sphingomyelin Metabolism Is a Regulator of K-Ras Function. Molecular and Cellular Biology, 37(10), e00557-16.

Sources

Method

In-vitro experimental design with Hexyl[2-(morpholin-4-yl)ethyl]amine

Application Note: Pharmacological Profiling of Hexyl[2-(morpholin-4-yl)ethyl]amine Executive Summary & Scientific Rationale Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS: 100392-32-3), hereafter referred to as HMEA , represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of Hexyl[2-(morpholin-4-yl)ethyl]amine

Executive Summary & Scientific Rationale

Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS: 100392-32-3), hereafter referred to as HMEA , represents a structural class of N-substituted morpholines widely utilized in medicinal chemistry. Its structure—a lipophilic hexyl chain coupled to a hydrophilic morpholine ring via an ethyl spacer—confers distinct amphiphilic properties.

Why this molecule matters:

  • Sigma-1 Receptor (σ1R) Ligand Potential: The morpholine-ethyl-amine pharmacophore is a classic scaffold for σ1R ligands (e.g., PRE-084 analogs). These receptors, located at the Mitochondria-Associated Membrane (MAM), are critical targets for neuroprotection and cancer therapeutics [1].

  • Lysosomotropism: Due to the pKa of its secondary amine (~10.5) and morpholine nitrogen (~8.3), HMEA acts as a cationic amphiphile. It rapidly permeates cell membranes and becomes protonated and trapped within acidic organelles (lysosomes), making it a valuable probe for studying autophagy and lysosomal volume expansion [2].

This guide provides a standardized workflow for characterizing HMEA, moving from physicochemical stability to functional biological assays.

Physicochemical Properties & Handling

Before initiating biological assays, the compound's solubility profile must be established to prevent precipitation in aqueous media, which leads to false negatives in binding assays.

PropertyValue / DescriptionExperimental Implication
Formula C₁₂H₂₆N₂OMW = 214.35 g/mol
Appearance Colorless to pale yellow liquidViscous; pipette slowly or weigh by mass.
Predicted LogP ~2.5 - 3.0High membrane permeability; requires DMSO for stock.
pKa (Predicted) N1 (Morpholine): ~8.3 N2 (Amine): ~10.2Dicationic at lysosomal pH (4.5). Monocationic at cytosolic pH (7.4).
Solubility DMSO (>100 mM); Ethanol (>100 mM)Insoluble in neutral PBS without co-solvents.

Storage Protocol:

  • Stock Solution: Prepare 100 mM in anhydrous DMSO. Aliquot into amber glass vials (avoid polystyrene, which lipophilic amines can leach).

  • Stability: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of the secondary amine.

Experimental Workflow: Biological Characterization

The following diagram outlines the logical flow of experiments to validate HMEA activity.

Figure 1: Sequential workflow for HMEA characterization. Cytotoxicity profiling is a mandatory gate before functional assays.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the Maximum Tolerated Dose (MTD) and IC50 of HMEA in the target cell line (e.g., SH-SY5Y or HeLa). Lipophilic amines can act as detergents at high concentrations; distinguishing specific signaling from membrane disruption is critical.

Materials:

  • Cell Line: SH-SY5Y (Neuroblastoma) or HEK293.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Procedure:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment Prep:

    • Prepare serial dilutions of HMEA in warm culture media.

    • Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Control: Media + 0.5% DMSO (Vehicle Control) and 10% DMSO (Positive Death Control).

  • Incubation: Treat cells for 24 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL final) for 3–4 hours.

    • Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Success Criteria:

  • Identify the concentration where viability > 90% (Non-toxic window). Use this concentration for Protocols B and C.

Protocol B: Lysosomal Accumulation (The "Acid Trap")

Scientific Context: HMEA is a weak base. According to the de Duve principle of lysosomotropism, it will diffuse freely across the neutral cytosolic membrane but become protonated and trapped in the acidic lysosome (pH 4.5–5.0). This assay confirms the compound's intracellular distribution [3].

Materials:

  • Dye: LysoTracker™ Red DND-99 (Invitrogen).

  • Imaging: Confocal Microscope (60x Oil Immersion).

Procedure:

  • Seeding: Plate cells on glass-bottom confocal dishes (MatTek).

  • Treatment: Treat cells with HMEA (at determined non-toxic dose, e.g., 5 µM) for 4 hours.

  • Staining:

    • Wash cells 2x with PBS.

    • Add LysoTracker Red (50–75 nM) in Live Cell Imaging Solution.

    • Incubate for 30 minutes at 37°C.

  • Observation:

    • Excitation: 561 nm / Emission: 590 nm.

    • Look for lysosomal dilation (vacuolization). Lipophilic amines often cause lysosomes to swell due to osmotic pressure from ion trapping.

Expected Outcome:

  • Control: Punctate, small red dots.

  • HMEA Treated: Enlarged, swollen red vesicles (indicating successful lysosomal trapping).

Protocol C: Sigma-1 Receptor (σ1R) Competition Binding

Scientific Context: To verify if HMEA is a specific ligand for σ1R (and not just a generic lysosomotropic agent), a competition binding assay against a known radioligand (e.g., [³H]-(+)-Pentazocine) is required [4].

Mechanism Diagram:

Sigma_Binding Ligand Radioligand [3H]-(+)-Pentazocine Receptor Sigma-1 Receptor (Membrane Prep) Ligand->Receptor High Affinity HMEA Competitor HMEA (Cold) HMEA->Receptor Displacement? Complex Bound Complex Receptor->Complex Filter Vacuum Filtration (Harvesting) Complex->Filter Wash Unbound Count Scintillation Counting Filter->Count Quantify CPM

Figure 2: Competitive binding assay logic. Reduction in CPM indicates HMEA binding affinity.

Protocol:

  • Membrane Preparation: Use Guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.

  • Reaction Mix (200 µL total):

    • 50 µL Membrane suspension (10–20 µg protein).

    • 50 µL [³H]-(+)-Pentazocine (2 nM final).

    • 50 µL HMEA (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

    • 50 µL Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol (a high-affinity σ antagonist).

  • Incubation: 120 minutes at 37°C.

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Counting: Add scintillation cocktail and count radioactivity.

  • Data Analysis: Plot % Specific Binding vs. Log[HMEA]. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media HMEA is highly lipophilic.Pre-dilute stock in warm media with rapid vortexing. Keep DMSO < 0.5%.
High Cell Death Lysosomal burst or detergent effect.Reduce concentration. Check if pH of media shifted (unlikely with buffered media but possible at high mM).
High Non-Specific Binding Lipophilic nature causes filter binding.Pre-soak filters in 0.5% PEI. Use glass-coated tubes.

References

  • PubChem. (2025).[1][2][3] Compound Summary: Hexyl[2-(morpholin-4-yl)ethyl]amine.[4] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(4), 829–852. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine

Welcome to the dedicated technical support guide for the synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will focus on the most prevalent and efficient synthetic route: reductive amination . Our goal is to provide you with the causal insights and validated protocols necessary to optimize your reaction yield, minimize impurities, and ensure reproducible results.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield in the reductive amination synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine typically stems from one of three main areas: inefficient imine/iminium ion formation, competing side reactions, or suboptimal reducing agent activity.

  • Inefficient Imine Formation: The reaction proceeds via an imine intermediate, which is formed from the condensation of hexanal and 2-(morpholin-4-yl)ethan-1-amine. This condensation is an equilibrium process and is favored under weakly acidic conditions (typically pH 4-6).[1][2]

    • Troubleshooting:

      • pH Control: If the medium is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated. Add a catalytic amount of acetic acid (AcOH) to the reaction mixture before introducing the reducing agent.

      • Water Removal: The formation of the imine releases a molecule of water. While many modern procedures using hydride reagents work well without explicit water removal, for difficult cases, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium toward the imine.

  • Competing Side Reactions:

    • Aldehyde Reduction: A strong reducing agent can reduce the starting hexanal to hexanol before it has a chance to form the imine. This is a common issue with powerful hydrides like sodium borohydride (NaBH₄).[3] To avoid this, use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which is particularly effective at reducing the protonated iminium ion intermediate over the starting carbonyl.[4][5]

    • Over-Alkylation: The product, a secondary amine, can theoretically react with another molecule of hexanal to form a tertiary amine. While less common with STAB, using a slight excess (1.05 to 1.2 equivalents) of the primary amine (2-(morpholin-4-yl)ethan-1-amine) can help suppress this side reaction.[4]

  • Suboptimal Reducing Agent Activity:

    • Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive.[3] Ensure you are using a fresh bottle or a properly stored reagent.

    • Solvent Choice: STAB is most effective in anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), or in solvents like tetrahydrofuran (THF).[3][5] It is not highly compatible with protic solvents like methanol, which can react with the reagent.[3]

Question 2: I am observing a significant impurity with a higher molecular weight than my product. What is it and how can I prevent its formation?

Answer: The most probable high-molecular-weight impurity is the di-hexylated amine , formed when the primary amine, 2-(morpholin-4-yl)ethan-1-amine, reacts with two equivalents of hexanal.

This occurs because the initial product, Hexyl[2-(morpholin-4-yl)ethyl]amine, is itself a secondary amine and can undergo a second reductive amination. However, the most common pathway to this impurity is the reaction of the primary amine starting material with a second molecule of aldehyde.

Prevention Strategies:

  • Control Stoichiometry: The most effective method is to adjust the stoichiometry of your reactants. Use the aldehyde as the limiting reagent or a slight excess of the primary amine. A molar ratio of 1.2:1 (amine:aldehyde) is a good starting point.

  • Order of Addition: Add the reducing agent only after allowing the amine and aldehyde to stir together for a period (e.g., 30-60 minutes). This allows for the initial formation of the imine intermediate, favoring the desired reaction pathway.

  • Stepwise Procedure: For particularly stubborn cases, an indirect or stepwise reductive amination can be employed.[1] First, form and isolate the imine intermediate by reacting the amine and aldehyde, often with azeotropic removal of water. Then, in a separate step, dissolve the isolated imine and reduce it to the desired amine.[5] This provides maximum control and prevents side reactions involving the free aldehyde.

Frequently Asked Questions (FAQs)

Question 1: What is the underlying mechanism of the reductive amination reaction for this synthesis?

Answer: The synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine via reductive amination involves two key stages:

  • Iminium Ion Formation: The nitrogen of the primary amine, 2-(morpholin-4-yl)ethan-1-amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of hexanal.[2] After a series of proton transfers, a molecule of water is eliminated to form a neutral imine . Under the weakly acidic conditions of the reaction, the imine nitrogen is protonated to form a positively charged iminium ion . This ion is highly electrophilic and is the key intermediate for the reduction step.[1][4]

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[5] This nucleophilic attack neutralizes the charge and forms the final C-N bond, yielding the target secondary amine product.

Question 2: Which reducing agent is best for this synthesis: NaBH(OAc)₃, NaBH₃CN, or catalytic hydrogenation?

Answer: The choice of reducing agent depends on factors like substrate compatibility, safety, and scale.

Reducing AgentProsConsBest For
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Highly selective for iminium ions over aldehydes/ketones.[4][5] Mild conditions, generally high yields. Can be done as a one-pot procedure.Moisture sensitive.[3] Lower hydride efficiency (delivers only one H⁻).General-purpose, high-selectivity lab synthesis. Excellent for preventing aldehyde reduction.
Sodium Cyanoborohydride (NaBH₃CN) Stable in weakly acidic conditions.[1] Effective for one-pot reactions.Highly toxic; can release hydrogen cyanide (HCN) gas upon acidic workup.[1] Less selective than STAB.Situations where STAB is ineffective, but requires stringent safety protocols and a basic quench.
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) "Greenest" option, with H₂ as the only reagent and water as the only byproduct.[6] Excellent for large-scale synthesis.Requires specialized hydrogenation equipment. Catalyst can be deactivated by substrates.[1] May reduce other functional groups (e.g., alkenes, alkynes).Large-scale, industrial production where the necessary equipment is available and the substrate is clean.

For most laboratory-scale applications, Sodium Triacetoxyborohydride (STAB) is the recommended choice due to its high selectivity, mild reaction conditions, and operational simplicity, which collectively contribute to a higher yield of the desired product.[4][5]

Question 3: Can I synthesize this molecule via direct alkylation of hexylamine?

Answer: Yes, it is theoretically possible to synthesize the target molecule by reacting hexylamine with a 2-(morpholin-4-yl)ethyl halide (e.g., 2-(morpholin-4-yl)ethyl chloride). However, this method is often problematic. The primary issue with direct alkylation of amines is the high likelihood of over-alkylation .[7]

The secondary amine product, Hexyl[2-(morpholin-4-yl)ethyl]amine, is often more nucleophilic than the starting primary amine (hexylamine).[7] This means it can compete with the starting material for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt. This results in a mixture of products that can be difficult to separate, leading to low yields of the desired secondary amine.[8] For achieving high selectivity and yield, reductive amination is the superior method.[7]

Visualizing the Process

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hexanal Hexanal Iminium Iminium Ion Hexanal->Iminium + Amine - H₂O, H⁺ Amine 2-(Morpholin-4-yl)ethan-1-amine Amine->Iminium Product Hexyl[2-(morpholin-4-yl)ethyl]amine Iminium->Product + NaBH(OAc)₃ (Hydride Reduction)

Caption: Reductive amination pathway for Hexyl[2-(morpholin-4-yl)ethyl]amine synthesis.

Experimental Workflow

G A 1. Reagent Mixing (Amine, Aldehyde, Solvent, AcOH) B 2. Imine Formation (Stir at RT, 30-60 min) A->B C 3. Reduction (Add NaBH(OAc)₃, Stir O/N) B->C D 4. Reaction Quench (Add aq. NaHCO₃) C->D E 5. Workup (Phase Separation, Extraction with DCM) D->E F 6. Purification (Dry, Concentrate, Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Optimized Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine using sodium triacetoxyborohydride.

Materials:

  • 2-(morpholin-4-yl)ethan-1-amine (1.2 equiv.)

  • Hexanal (1.0 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Glacial Acetic Acid (0.1 equiv.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(morpholin-4-yl)ethan-1-amine (1.2 equiv.) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

  • Imine Formation: Begin stirring the solution and add hexanal (1.0 equiv.) dropwise. Follow this with the addition of glacial acetic acid (0.1 equiv.). Allow the mixture to stir at room temperature for 60 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equiv.) to the reaction mixture. Note: The reaction may bubble slightly. Cap the flask and allow the reaction to stir overnight (~16 hours) at room temperature.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM). Combine all organic layers.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil should be purified by flash column chromatography on silica gel (using a gradient elution, e.g., starting with 100% DCM and gradually increasing the polarity with methanol containing 1% triethylamine) to afford the pure Hexyl[2-(morpholin-4-yl)ethyl]amine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 2-(morpholin-4-yl)ethyl (E)-6- (1,3-dihydro-4-amino-6-methoxy-7-methyl -3-oxoisobenzofuran- 5-yl)-4-methyl-4-hexenoate. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). Hexyl[2-(morpholin-4-yl)ethyl]amine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Chiappe, C., Pieraccini, D. (2005). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 7, 34-38. [Link]

Sources

Optimization

Hexyl[2-(morpholin-4-yl)ethyl]amine purification challenges and solutions

This technical guide addresses the purification and handling of Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS: N/A for specific salt, Free base analog to 2038-03-1 derivatives). Compound Profile & "Personality" Before trouble...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS: N/A for specific salt, Free base analog to 2038-03-1 derivatives).

Compound Profile & "Personality"

Before troubleshooting, you must understand the physicochemical "personality" of this molecule. It is an amphiphilic diamine .

  • Lipophilic Tail: The n-hexyl chain makes the molecule "greasy," significantly lowering water solubility at neutral pH and increasing solubility in non-polar solvents (Hexane, Et2O).

  • Polar/Basic Head: The morpholine ring and the secondary amine linker create two basic centers.

    • N1 (Morpholine):[1][2] pKa ~8.3

    • N2 (Secondary Amine): pKa ~10.5–11.0

  • State: The free base is almost certainly a viscous, high-boiling oil. It absorbs CO₂ from the air (carbamate formation) and oxidizes slowly.

Troubleshooting Guide (FAQ Format)
Issue 1: "My compound streaks across the TLC plate and won't elute as a tight band."

Diagnosis: Silanol Interaction. The secondary amine protons are hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica gel. This causes "tailing" and poor resolution.

Solution: Deactivate the Silica. You cannot use standard EtOAc/Hexane gradients. You must basify the stationary phase.

  • Method A (Mobile Phase Modifier): Add 1% Triethylamine (Et3N) or 1-2% 7N NH3 in MeOH to your mobile phase.

    • Recommended System: DCM : MeOH : NH4OH (90:9:1).

  • Method B (Pre-treatment): Flush the silica column with 1% Et3N in Hexane before loading your sample. This "caps" the active sites.

Issue 2: "I cannot separate the product from the excess Hexylamine starting material."

Diagnosis: Similar Polarity & Basicity. Both are amines.[3] Standard acid/base extraction often pulls both into the aqueous layer or leaves both in the organic layer depending on the pH.

Solution: The "pH Window" Extraction or Distillation.[4]

  • Distillation: Hexylamine boils at ~131°C. Your product boils >200°C (predicted).

    • Action: Use a Kugelrohr or high-vacuum manifold. Heat to 60°C @ 0.5 mmHg. The hexylamine will distill off; the product will remain.[4]

  • Derivatization (Scavenging): If the impurity is <10%, use a polystyrene-aldehyde resin (e.g., PS-Benzaldehyde). It reacts selectively with the primary amine (hexylamine) to form an imine, leaving your secondary amine product in solution.

Issue 3: "The product is an oil.[5] I need a solid for stability/weighing."

Diagnosis: Low Melting Point of Free Base. Amphiphilic secondary amines rarely crystallize as free bases.

Solution: Salt Formation.[4][6] Do not use HCl gas immediately; it often yields hygroscopic gums with this specific scaffold.

  • Recommendation: Oxalate or Fumarate salts.

    • Protocol: Dissolve 100 mg of oil in 1 mL EtOH. Add 1.0 eq of Oxalic acid dissolved in hot EtOH. Let cool slowly. Oxalates of morpholine derivatives often form beautiful, non-hygroscopic needles.

Issue 4: "I lost 50% of my yield during the aqueous workup."

Diagnosis: Amphiphilic Partitioning. The morpholine ring makes the molecule surprisingly water-soluble, even with the hexyl chain, especially if the pH isn't high enough.

Solution: Salting Out + High pH.

  • Ensure the aqueous phase is pH > 12 (use NaOH, not NaHCO3).

  • Saturate the aqueous phase with NaCl (brine). This disrupts the hydration sphere of the morpholine, forcing the organic molecule into the organic layer.

  • Use Chloroform/Isopropanol (3:1) for extraction, not just DCM.

Strategic Decision Workflows
A. Purification Decision Tree

Use this logic flow to determine the best isolation method based on your crude purity profile.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Check TLC/LCMS Major Impurity? Start->CheckTLC Imp_Hexyl Excess Hexylamine (Primary Amine) CheckTLC->Imp_Hexyl Low Mw Amine Imp_Bis Bis-alkylation (Tertiary Amine) CheckTLC->Imp_Bis High Rf Spot Imp_Clean Clean (>90%) CheckTLC->Imp_Clean Single Spot Action_Vac High Vac Distillation (Remove Volatiles) Imp_Hexyl->Action_Vac Action_Col Column Chromatography (DCM/MeOH/NH4OH) Imp_Bis->Action_Col Action_Salt Salt Formation (Oxalate/HCl) Imp_Clean->Action_Salt Action_Vac->Action_Salt Residue

Figure 1: Decision matrix for isolating Hexyl[2-(morpholin-4-yl)ethyl]amine based on impurity profile.

B. The "Back-Extraction" Protocol

This is the most robust method for removing non-basic impurities (starting alkyl halides) without column chromatography.

ExtractionFlow Step1 1. Dissolve Crude in organic solvent (Et2O or DCM) Step2 2. Extract with 1M HCl (aq) Step1->Step2 Layer_Org1 Organic Layer: Contains Non-Basic Impurities (Discard) Step2->Layer_Org1 Layer_Aq1 Aqueous Layer: Contains Product (Protonated) Step2->Layer_Aq1 Step3 3. Basify Aqueous to pH > 12 (NaOH + NaCl) Layer_Aq1->Step3 Step4 4. Extract with DCM (x3) Step3->Step4 Final Final Organic Layer: Pure Product Base Step4->Final

Figure 2: Acid-Base "Back-Extraction" workflow to isolate the diamine from neutral impurities.

Detailed Protocols & Data
Table 1: Recommended Solvent Systems
ApplicationSolvent CompositionNotes
TLC (Silica) DCM : MeOH : NH4OH (90:9:1)Rf ~ 0.3–0.4. Essential to use NH4OH to prevent tailing.
LC-MS Water (0.1% Formic Acid) / MeCNProduct will appear as [M+H]+. Note: Formic acid may form adducts.
Extraction DCM or CHCl3 / Isopropanol (3:1)Pure ether/hexane may leave product in the water phase.
Crystallization Ethanol / Diethyl EtherDissolve salt in min.[6] hot EtOH, add Et2O until cloudy.
Protocol: Oxalate Salt Formation (Standardized)

Use this to turn your oil into a stable solid.

  • Quantify: Weigh your crude free base oil (e.g., 1.0 g, ~4.6 mmol).

  • Dissolve: Dissolve in 5 mL of absolute Ethanol.

  • Prepare Acid: Dissolve 1.0 equivalent of Oxalic Acid Anhydrous (0.41 g) in 3 mL of hot Ethanol.

  • Combine: Add the acid solution to the amine solution dropwise with stirring.

    • Observation: The solution should become warm. If immediate precipitation occurs, reheat to dissolve.

  • Crystallize: Allow to cool to Room Temp, then place in a fridge (4°C) overnight.

  • Filter: Collect white crystals via vacuum filtration. Wash with cold Et2O.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for amine pKa and purification techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Definitive guide on acid-base extraction and salt formation).

  • Biotage Application Notes. (2020). Strategies for Flash Chromatography of Amines. (Specific guidance on mobile phase modifiers for basic compounds).

  • PubChem Compound Summary. (2025). N-(2-Aminoethyl)morpholine derivatives. (Structural analogs used for pKa estimation).

Sources

Troubleshooting

Technical Support Center: Hexyl[2-(morpholin-4-yl)ethyl]amine (HMEA)

[1][2] Executive Summary & Chemical Profile[1][2][3][4] Hexyl[2-(morpholin-4-yl)ethyl]amine (henceforth HMEA ) is an amphiphilic ligand featuring a lipophilic hexyl tail and a polar morpholine headgroup, connected by an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1][2][3][4]

Hexyl[2-(morpholin-4-yl)ethyl]amine (henceforth HMEA ) is an amphiphilic ligand featuring a lipophilic hexyl tail and a polar morpholine headgroup, connected by an ethyl-amine bridge.[1][2] Its stability profile is dominated by three competing mechanisms: oxidative degradation , atmospheric carboxylation , and surface adsorption .[2]

This guide addresses the "silent" failures often observed with HMEA: gradual concentration loss in storage and the appearance of phantom peaks during LC-MS analysis.

FeatureChemical Consequence
Secondary Amine High reactivity with atmospheric

(Carbamate formation).[1][2]
Morpholine Ring Susceptible to N-oxidation (formation of N-oxides).[1][2]
Hexyl Chain Increases lipophilicity (

), driving adsorption to plastics.[2]
pKa (~9.5) Exists as a cation in neutral/acidic buffers; adheres to glass silanols.[2]

Critical Troubleshooting Modules

Module A: The "Phantom Peak" (Oxidative Degradation)

Symptom: Users observe a new peak in LC-MS chromatograms with a mass shift of +16 Da (


) or +14 Da  (

) relative to the parent compound.[1][2]

Root Cause: HMEA contains two nitrogen centers.[2] The morpholine nitrogen is a tertiary amine prone to forming N-oxides (


) upon exposure to dissolved oxygen or peroxides in aged solvents (e.g., THF, Ethers).[2] The secondary amine can undergo oxidative dealkylation or form hydroxylamines.[2]

Mechanism:


[1][2]

Corrective Protocol:

  • Solvent Audit: immediately test your solvent for peroxides.[2] Do not use THF or ethers older than 3 months.[2]

  • Antioxidant Spiking: For long-term storage solutions, add 0.05% BHT (Butylated hydroxytoluene) as a radical scavenger.[1][2]

  • Inert Atmosphere: Purge all stock solutions with Argon or Nitrogen for 5 minutes before sealing.

Module B: The pH Drift & Precipitate (Atmospheric Carboxylation)

Symptom: The solution pH drops over time (e.g., from 10.0 to 8.5), or a fine white precipitate forms in non-polar solvents.[2]

Root Cause: The secondary amine in HMEA reacts rapidly with atmospheric


 to form a carbamate salt .[2] This is a reversible but disruptive reaction that alters the effective concentration of the free base.[2]

Mechanism:



Corrective Protocol:

  • The "Fresh Prep" Rule: HMEA solutions should be prepared fresh daily if possible.

  • Headspace Management: Store in vials with minimal headspace. Use septum caps to prevent air exchange.[2]

  • Reversal: If precipitation occurs, mild heating (40°C) or acidification (pH < 4) can reverse the carbamate formation, releasing

    
     (bubbling may be observed).[2]
    
Module C: The "Disappearing Compound" (Surface Adsorption)[2]

Symptom: Quantitative analysis (HPLC/UV) shows 20–40% lower concentration than calculated, despite no degradation peaks.

Root Cause: HMEA is an "amphiphilic sticker."[2]

  • On Plastic (PP/PE): The hydrophobic hexyl tail drives adsorption into the polymer matrix.[2]

  • On Glass: The cationic amine interacts with negatively charged silanol groups (

    
    ).[1][2]
    

Corrective Protocol:

  • Material Selection: Use Silanized Glass vials (deactivated surface) for all low-concentration standards (< 10 µM).

  • Solvent Modification: Add 5-10% Methanol or Acetonitrile to aqueous buffers to disrupt hydrophobic adsorption.[1][2]

  • Ionic Strength: Add 0.1% Formic Acid or Ammonium Acetate to compete for surface binding sites.[2]

Visualizing the Instability Pathways

The following diagram illustrates the decision matrix for diagnosing stability failure based on analytical observations.

HMEA_Stability Start Symptom: HMEA Instability MassShift LC-MS: M+16 Peak? Start->MassShift Precip White Solid / pH Drop? Start->Precip LowConc Low Recovery (No Degradants)? Start->LowConc Oxidation Diagnosis: N-Oxidation MassShift->Oxidation Yes Action1 Action: Purge O2 / Add BHT Oxidation->Action1 Carbamate Diagnosis: Carbamate Formation Precip->Carbamate Yes Action2 Action: Acidify or Heat to Reverse Carbamate->Action2 Adsorption Diagnosis: Surface Adsorption LowConc->Adsorption Yes Action3 Action: Use Silanized Glass Add 10% MeOH Adsorption->Action3

Caption: Diagnostic flowchart for identifying HMEA stability issues based on experimental symptoms.

Frequently Asked Questions (FAQ)

Q1: Can I store HMEA in DMSO stock solutions at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic.[2] If the vial is repeatedly opened cold, condensation will introduce water, leading to potential hydrolysis or pH changes.[2]

  • Recommendation: Aliquot stocks into single-use vials. Store under Argon.[2]

Q2: Why does my HMEA standard curve look non-linear at low concentrations? A: This is classic adsorption hysteresis .[2] At low concentrations (e.g., < 100 nM), a higher percentage of the molecule is lost to the container walls.

  • Fix: Use a "keeper" solvent (e.g., 50% MeOH/Water) for the dilution series, not pure water or saline.[2]

Q3: Is the carbamate formation reversible? A: Yes. The reaction


 is an equilibrium.[1][2] Acidifying the solution (pH < 4) protonates the amine, forcing the release of 

as gas. However, for analytical purity, it is safer to discard and prepare fresh.[2]

Q4: Which container material is best? A:

  • Best: Silanized Borosilicate Glass (prevents ionic binding).[2]

  • Acceptable: HPLC-grade Glass (if solvent contains >10% organic modifier).[1][2]

  • Avoid: Low-density Polyethylene (LDPE) or Polypropylene (PP) for long-term storage (hydrophobic absorption).[1][2]

Summary of Stability Data

ParameterConditionStability RatingRecommendation
Oxidation Air exposed, RTPoor (< 24 hrs)Purge with

, store dark.[1][2]
Hydrolysis pH 7.4 BufferGood (> 1 week)Stable amide/ether bonds.[2]

Reactivity
Basic Solution (pH > 10)Very Poor Keep sealed; minimize headspace.[2]
Photostability UV LightModerate Use amber vials.[2]
Thermal > 60°CModerate Avoid heating open vessels (oxidation risk).[2]

References

  • Bolliger, J. L., et al. (2013).[2] "Impact of solvent degradation on amine-based CO2 capture: Oxidative degradation of secondary amines." International Journal of Greenhouse Gas Control. [1][2]

  • Goebel-Stengel, M., et al. (2011).[1][2] "Adsorption of lipophilic amines to laboratory plastics: A systematic error in drug discovery." Journal of Biomolecular Screening.

  • Shimadzu Technical Report. (2020). "The Horror of Sample Adsorption to Containers: Mechanisms for Amines." Shimadzu Excellence in Science.[2]

  • PubChem. (2025).[2][3] "Compound Summary: 2-Morpholinoethylamine (Structural Analog)." National Library of Medicine.[2]

  • Lepaumier, H., et al. (2009).[2] "Degradation of alkanolamines: A study of the oxidative degradation of morpholine derivatives." Industrial & Engineering Chemistry Research.

Sources

Optimization

Optimizing reaction conditions for morpholine alkylation

Status: Operational Ticket ID: MOR-ALK-OPT-001 Subject: Optimization of Reaction Conditions for N-Alkylation of Morpholine Assigned Specialist: Senior Application Scientist Triage: Method Selection Strategy Before optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MOR-ALK-OPT-001 Subject: Optimization of Reaction Conditions for N-Alkylation of Morpholine Assigned Specialist: Senior Application Scientist

Triage: Method Selection Strategy

Before optimizing, ensure you are using the correct synthetic pathway for your specific electrophile. Morpholine is a secondary amine with moderate nucleophilicity (


 of conjugate acid 

8.3). Its dual ether/amine nature makes it prone to specific side reactions, particularly quaternization.

Use the decision matrix below to select your protocol:

MorpholineMethodology Start Start: Select Electrophile Halide Alkyl Halide (R-X) Start->Halide Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Start->Carbonyl Alcohol Alcohol (R-OH) Start->Alcohol SN2 Direct Alkylation (SN2) Risk: Quaternization Halide->SN2 Primary/Secondary Carbon RedAm Reductive Amination (STAB Protocol) Best for Selectivity Carbonyl->RedAm High Yield/Mild Borrow Hydrogen Borrowing (Ru/Ir Catalysis) Green/Atom Economy Alcohol->Borrow Catalytic Route

Figure 1: Decision tree for selecting the optimal morpholine alkylation pathway based on available starting materials.

Protocol Modules & Troubleshooting
Module A: Direct Alkylation (

)

Context: Used when alkyl halides (Cl, Br, I) are the electrophile. Primary Challenge: Controlling mono-alkylation vs. quaternary ammonium salt formation.

Optimized Protocol:

  • Stoichiometry: Use 1.2 – 1.5 eq of Morpholine relative to 1.0 eq of Alkyl Halide.

    • Why? Morpholine acts as both the nucleophile and the proton scavenger. Excess amine minimizes the statistical probability of the product (tertiary amine) reacting again to form the quaternary salt.

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or DIPEA (Hunig's Base).
    
    • Why? Inorganic bases are preferred if the halide is reactive. For less reactive halides, add catalytic NaI (Finkelstein condition).

  • Solvent: Acetonitrile (MeCN) or DMF.

    • Note: MeCN is preferred for easier workup; DMF is required for low-solubility substrates but complicates aqueous extraction due to morpholine's water solubility.

Troubleshooting Guide (Q&A):

Q: I am seeing significant quaternary ammonium salt (spot stays on baseline in TLC). How do I stop this? A: This is "Over-Alkylation."

  • Immediate Fix: Switch the addition order. Add the alkyl halide dropwise to a solution of Morpholine and Base. This keeps the concentration of the alkylating agent low relative to the amine. [1] * Alternative: If the problem persists, your product is more nucleophilic than morpholine. Switch to Module B (Reductive Amination) .

Q: Reaction is stalled at 50% conversion with secondary alkyl halides. A: Competitive elimination (E2) is likely occurring.

  • Fix: Lower the temperature and switch to a non-nucleophilic, bulky base like DIPEA. Avoid strong inorganic bases like KOH which promote elimination.

Module B: Reductive Amination (The "Gold Standard")

Context: Reaction with Aldehydes or Ketones.[1][2][3][4][5][6][7] Reference Standard: The Abdel-Magid Protocol (Sodium Triacetoxyborohydride - STAB). [1]

Optimized Protocol:

  • Reagents: Mix Morpholine (1.0 eq) and Carbonyl (1.0–1.1 eq) in DCE (1,2-Dichloroethane) or THF.

  • Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq).

    • Why STAB? Unlike Sodium Cyanoborohydride (

      
      ), STAB is non-toxic and does not require low pH to be active. It reduces the iminium ion selectively, not the aldehyde/ketone.[2]
      
  • Additive: For Ketones , add Acetic Acid (AcOH) (1.0–2.0 eq).[2]

    • Why? Ketones are sterically hindered and less electrophilic. AcOH catalyzes the formation of the iminium ion intermediate.

Troubleshooting Guide (Q&A):

Q: The reaction is sluggish; I see unreacted ketone after 24 hours. A: The iminium formation is the rate-determining step.

  • Fix: Pre-stir the Morpholine, Ketone, and Acetic Acid for 30–60 minutes before adding the hydride reducing agent. This allows the equilibrium to shift toward the iminium species.

Q: I am isolating an alcohol side-product instead of the amine. A: Direct reduction of the carbonyl is competing.

  • Fix: This happens if the imine formation is slow. Ensure you are using STAB , not Sodium Borohydride (

    
    ). 
    
    
    
    is too strong and will reduce the aldehyde/ketone immediately.
Module C: Hydrogen Borrowing (Catalytic Alkylation)

Context: Green chemistry approach using Alcohols as the alkylating agent.[8] Mechanism: Metal catalyst dehydrogenates alcohol


 aldehyde 

imine

re-hydrogenates to amine. [2]

Optimized Protocol:

  • Catalyst:

    
     (0.5 mol%) with DPEphos ligand.[9][10]
    
  • Conditions: Toluene or t-Amyl Alcohol,

    
    .
    
  • Base: Catalytic base is often required (e.g.,

    
    , 10 mol%) to activate the pre-catalyst.
    

Troubleshooting Guide (Q&A):

Q: No conversion is observed, starting material remains. A: Catalyst poisoning or lack of activation.

  • Fix: Ensure the reaction is strictly anaerobic (degas solvents). Morpholine is a good ligand and can compete with the phosphine; ensure the phosphine ligand (DPEphos) is added in slight excess (2.2 eq relative to metal dimer).

Comparative Data Summary
ParameterDirect Alkylation (

)
Reductive Amination (STAB)Hydrogen Borrowing
Electrophile Alkyl HalideAldehyde / KetoneAlcohol
Atom Economy Low (Salt waste)ModerateHigh (Water is byproduct)
Regioselectivity Low (Risk of Quaternization)High (Mono-alkylation only)High
Reaction Time 2–12 Hours1–4 Hours12–24 Hours
Critical Control StoichiometrypH / Acid CatalystTemperature / Inert Atm.
Visualizing the Reductive Amination Pathway

Understanding the intermediate states helps in troubleshooting the STAB protocol.

ReductiveAmination Reactants Morpholine + Ketone Hemiaminal Hemiaminal Intermediate (Unstable) Reactants->Hemiaminal DirectRed Side Reaction: Direct Reduction to Alcohol Reactants->DirectRed If Reducing Agent is too strong (NaBH4) Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium + AcOH (Catalyst) - H2O Product N-Alkylated Morpholine Iminium->Product + STAB (H- source)

Figure 2: Mechanistic pathway of Reductive Amination showing the critical role of Acid (AcOH) in Iminium formation.

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][7][11][13] Studies on Direct and Indirect Reductive Amination Procedures.[2][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Hamid, M. H. S. A. , Allen, C. L., & Williams, J. M. J. (2009).[10] Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.

  • Enyong, A. B. , & Moasser, B. (2014).[14][15] Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7553–7563.[15]

Sources

Troubleshooting

How to remove impurities from Hexyl[2-(morpholin-4-yl)ethyl]amine synthesis

Technical Support Center: Hexyl[2-(morpholin-4-yl)ethyl]amine Synthesis Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Dr. Aris Thorne Subject: Advanced Impurity Removal & Process Optimiza...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hexyl[2-(morpholin-4-yl)ethyl]amine Synthesis

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Dr. Aris Thorne Subject: Advanced Impurity Removal & Process Optimization

Introduction: The "Invisible" Obstacles

Welcome to the technical support hub for Hexyl[2-(morpholin-4-yl)ethyl]amine (MW: ~214.35 g/mol ). Whether you arrived here via reductive amination of 4-(2-aminoethyl)morpholine or alkylation of hexylamine, you are likely facing a specific set of "sticky" impurities.

This molecule presents a unique challenge: it contains two nitrogen centers with distinct basicities—the morpholine ring (pKa ~8.3) and the acyclic secondary amine chain (pKa ~11.0). Most purification failures stem from treating these two centers as identical.

Below is your diagnostic roadmap.

Module 1: Diagnostic Decision Tree

Before attempting remediation, identify your impurity profile. Use the logic flow below to select the correct protocol.

PurificationLogic Start START: Identify Impurity Type Is the impurity Polar or Non-Polar? Start->Type NonPolar Non-Polar / Neutral (e.g., Hexanal, Hexyl halide) Type->NonPolar Neutral Polar Polar / Basic (Amine byproducts) Type->Polar Basic/Ionic AcidWash Protocol A: Acid-Base Extraction (pH < 3) NonPolar->AcidWash Remove via Aq. Acid Boron Boron/Aluminum Salts (Emulsion/Sludge?) Polar->Boron Inorganic AmineType Identify Amine Species Polar->AmineType Organic Rochelle Protocol B: Rochelle Salt Quench Boron->Rochelle OverAlk Tertiary Amine (Bis-hexyl impurity) AmineType->OverAlk Over-alkylation UnderAlk Primary Amine (Unreacted Starting Material) AmineType->UnderAlk Unreacted SM Distill Protocol C: Vacuum Distillation (High BP Difference) OverAlk->Distill Hard Separation UnderAlk->Distill BP < 140°C Scavenge Protocol D: Chemical Scavenging (Electrophilic Resins) UnderAlk->Scavenge Trace amounts

Figure 1: Diagnostic logic flow for selecting the appropriate purification method based on impurity physicochemical properties.

Module 2: Troubleshooting & FAQs

Ticket #101: The "Bis-Hexyl" Menace (Over-Alkylation)

User Report: "I used 1 equivalent of hexyl bromide, but I have a significant amount of tertiary amine byproduct (dialkylated species). Extraction isn't removing it."

Root Cause: In direct alkylation, the secondary amine product is often more nucleophilic than the primary amine starting material, leading to a runaway reaction. Even in reductive amination, this occurs if the imine reduction is too slow relative to the condensation.

The Fix:

  • Prevention (Chemistry): Switch to Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] STAB is less reactive than Sodium Cyanoborohydride and typically does not reduce the carbonyl until it forms an imine, significantly reducing over-alkylation [1].

  • Remediation (Purification): You cannot separate the secondary amine product from the tertiary amine byproduct via simple acid-base extraction because their pKa values are too similar.

    • Action: Perform Fractional Vacuum Distillation .

    • Data: The boiling point gap is significant.

      • Target (Mono-hexyl): ~140-150°C @ 0.5 mmHg (Estimated).

      • Impurity (Bis-hexyl): >190°C @ 0.5 mmHg.

Ticket #102: The "Emulsion from Hell" (Boron Workup)

User Report: "I used NaBH(OAc)3. Upon adding water, I got a white sticky sludge that won't separate."

Root Cause: Boron salts form stable complexes with amines and water, creating emulsions that trap your product.

The Fix: Do not use simple water/bicarb quenches. Use the Rochelle Salt Method .

  • Quench reaction with MeOH.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).

  • Stir vigorously for 1-2 hours until two clear layers form. The tartrate chelates the boron, breaking the emulsion [2].

Ticket #103: Removing Unreacted 4-(2-aminoethyl)morpholine

User Report: "I have 5% starting material left. It co-distills with my solvent."

Root Cause: The starting material is a primary amine.[2][3][4] The Fix: If distillation is difficult due to small scale, use a Chemical Scavenger .

  • Add 1.1 equivalents (relative to the impurity) of a polymer-bound isocyanate or lightly crushed phthalic anhydride.

  • Stir for 2 hours. The primary amine reacts to form a urea or imide (neutral/acidic), which alters its solubility.

  • Wash with basic water; the derivative will either precipitate or remain in the organic phase while your product (secondary amine) can be extracted into acid [3].

Module 3: Validated Purification Protocols

Protocol A: The "Dual-pKa" Acid-Base Extraction

Best for: Removing neutral impurities (hexanal, hexanol) and non-basic tars.

Theory: The morpholine ring (pKa ~8.3) and the secondary amine (pKa ~11.0) allow for a wide pH capture range.

StepActionMechanism
1 Dissolve crude in EtOAc or DCM.Solubilizes all organics.
2 Extract with 1M HCl (pH < 2).Protonates both nitrogens (

). Product moves to Aqueous Phase. Neutrals stay in Organic.
3 Discard Organic Layer. Removes Hexanal/Hexanol/Neutrals.
4 Wash Aqueous layer with fresh Ether.Removes trapped non-polar traces.
5 Basify Aqueous layer to pH > 12 using 4M NaOH.Deprotonates both nitrogens. Product becomes oil/organic soluble.
6 Extract into DCM (3x). Dry over Na2SO4.[5]Recovers purified amine.
Protocol B: High-Vacuum Distillation (The Gold Standard)

Best for: Separating the target from over-alkylated byproducts and starting materials.

Equipment: Short-path distillation head, High vacuum pump (< 1 mmHg), Oil bath.

  • Degas: Stir crude oil under vacuum at RT for 20 mins to remove solvents.

  • Fraction 1 (F1): Heat bath to 80-100°C.

    • Collects: Unreacted Hexylamine (BP ~131°C atm) or Morpholine derivatives.

  • Fraction 2 (F2 - Target): Heat bath to 140-160°C.

    • Collects:Hexyl[2-(morpholin-4-yl)ethyl]amine .

    • Visual Cue: Look for a clear, viscous oil.

  • Residue: The pot residue contains the high-boiling bis-hexyl tertiary amine and tars.

Module 4: Comparative Data Table

Use this table to predict separation efficiency.

ComponentFunctionApprox.[2][3][4][5][6][7][8][9][10][11][12] BP (atm)Approx.[8] BP (0.5 mmHg)pKa (Conj. Acid)
Hexylamine Starting Material131°C~25°C10.6
4-(2-aminoethyl)morpholine Starting Material205°C~60°C9.15 (primary amine)
Hexyl[2-(morpholin-4-yl)ethyl]amine TARGET ~280°C (est) ~130-140°C ~11.0 (chain)
Bis(hexyl)... byproduct Impurity>320°C (est)>180°C~10.8

Note: Boiling points at reduced pressure are estimated using the nomograph method.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley. (Standard reference for Rochelle Salt workup in borohydride reductions).
  • Kaldor, S. W., et al. (1996). "Use of solid supported nucleophiles and electrophiles for the purification of non-peptide small molecule libraries." Tetrahedron Letters.

Sources

Optimization

Unexpected results in biological assays with Hexyl[2-(morpholin-4-yl)ethyl]amine

A Guide to Troubleshooting Unexpected Results in Biological Assays Welcome to the technical support center for Hexyl[2-(morpholin-4-yl)ethyl]amine. As Senior Application Scientists, we understand that unexpected results...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Unexpected Results in Biological Assays

Welcome to the technical support center for Hexyl[2-(morpholin-4-yl)ethyl]amine. As Senior Application Scientists, we understand that unexpected results are a challenging but common part of the research and development process. This guide is designed to help you navigate these challenges by providing a structured, in-depth approach to troubleshooting and validating your findings. We will move from foundational assay checks to advanced compound-specific investigations, explaining the scientific principles behind each step to empower your experimental decisions.

Part 1: Initial Triage - Is It the Assay or the Compound?

When faced with inconsistent data, high variability, or unexpected cytotoxicity, the first step is to systematically rule out common sources of experimental error before focusing on the compound itself. Many apparent compound-specific effects are, in fact, rooted in subtle variations in assay procedure or cell handling.

Question 1: My results are highly variable between wells and experiments. What are the primary causes?

High variability is a common issue that can obscure genuine biological effects. It often originates from inconsistencies in cell culture or assay procedures.[1]

Answer:

Variability can be broken down into three main categories: cellular, procedural, and reagent-related.

  • Cellular Factors:

    • Inconsistent Cell Seeding: An uneven number of cells per well is a frequent cause of variability.[1] Always ensure your cell suspension is homogenous by gently mixing before and during plating.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase with high viability (>90%). Cells at high passage numbers can have altered growth rates and compound sensitivities.[1]

    • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in media concentration. This "edge effect" can significantly alter cell growth and response. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

  • Procedural Factors:

    • Pipetting Errors: Inconsistent pipetting of the compound, reagents, or cells is a major source of error.[1] Ensure your pipettes are regularly calibrated and use fresh tips for each replicate.

    • Incubation Times: Standardize all incubation periods. Variations in the timing of compound addition or reagent incubation can lead to significant differences in results.[1]

    • Systematic Bias: The order in which plates are processed or reagents are added can introduce systematic errors. Randomizing the layout of samples and controls on a plate can help minimize this bias.[2]

  • Reagent and Compound Factors:

    • Reagent Quality: The age and storage conditions of reagents, especially light-sensitive ones, can impact their performance.[1]

    • Compound Solubility: If Hexyl[2-(morpholin-4-yl)ethyl]amine is not fully dissolved, its effective concentration will vary. We will address this critical point in detail below.

cluster_checks Initial Checks start High Variability Observed check_cells Review Cell Seeding Protocol - Homogenize Suspension - Check Cell Health & Passage start->check_cells check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_reagents Confirm Reagent Quality & Storage Conditions start->check_reagents check_plate Assess for Edge Effects - Use Perimeter Wells as Buffers start->check_plate decision Variability Persists? check_cells->decision check_pipetting->decision check_reagents->decision check_plate->decision outcome_resolved Issue Resolved: Standardize Protocol decision->outcome_resolved No outcome_compound Proceed to Investigate Compound-Specific Artifacts decision->outcome_compound Yes

Caption: Initial workflow for troubleshooting assay variability.

Question 2: I'm observing significant cytotoxicity even at low concentrations of Hexyl[2-(morpholin-4-yl)ethyl]amine. What should I investigate?

Unexpected cytotoxicity can be a genuine compound effect, but it can also be an artifact of the experimental conditions.

Answer:

Several factors could be at play, ranging from solvent toxicity to the intrinsic properties of your cell line.

  • Solvent Toxicity: Hexyl[2-(morpholin-4-yl)ethyl]amine is likely dissolved in a solvent like DMSO. High final concentrations of DMSO (typically >0.5%) are toxic to most cell lines.[3]

    • Action: Always run a "vehicle control" with the same final concentration of solvent used in your compound-treated wells. This will differentiate the cytotoxicity of the solvent from that of your compound.[3]

  • Compound Purity: Impurities from the synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine could be cytotoxic.

    • Action: Verify the purity of your compound stock using methods like LC-MS or NMR.

  • Cell Line Sensitivity: Different cell lines have vastly different sensitivities to chemical compounds.

    • Action: Determine the 50% cytotoxic concentration (CC50) for your specific cell line to establish a therapeutic window. It is also beneficial to test the compound on a non-cancerous or unrelated cell line to assess general cytotoxicity versus a targeted effect.[4]

  • Assay Interference: The compound might be interfering with the cytotoxicity assay itself. For example, in assays like MTT or WST, compounds with reducing potential can interact with the tetrazolium dyes, leading to false signals.[5]

    • Action: If possible, confirm cytotoxicity using an orthogonal method that relies on a different detection principle (e.g., measure ATP levels with CellTiter-Glo® vs. measuring metabolic activity with MTT).

SolventTypical Stock ConcentrationRecommended Final Assay Concentration
DMSO 10 - 50 mM≤ 0.5% (v/v)
Ethanol 10 - 50 mM≤ 1% (v/v)
PBS VariableN/A (should be benign)
Caption: Common solvents and their recommended final concentrations in cell-based assays to minimize toxicity.[3]

Part 2: Deep Dive - Investigating Compound-Specific Artifacts

If you have ruled out general assay issues, the next step is to determine if Hexyl[2-(morpholin-4-yl)ethyl]amine is an "assay interference compound." These are compounds that appear active due to interactions with the assay components rather than the biological target.[6] Given its structure—a lipophilic hexyl chain and a polar morpholine head—this compound has properties that can lead to such artifacts.

Question 3: Could my compound be forming aggregates and causing non-specific activity?

This is a critical question. The formation of colloidal aggregates is a major source of false positives in high-throughput screening.[7][8] Compounds with lipophilic regions, like the hexyl group in your molecule, are particularly prone to this behavior.

Answer:

Yes, aggregation is a strong possibility. At concentrations above a "critical aggregation concentration" (CAC), compound molecules can self-assemble into colloidal particles.[9] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition or activation in an assay.[7]

How to Test for Aggregation-Based Activity:

  • Detergent Test: The most common and straightforward method is to re-run your assay with the addition of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-80.[10]

    • Mechanism: Detergents disrupt the hydrophobic interactions that hold the aggregates together.

    • Interpretation: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the original result was caused by aggregation.[10]

  • Lack of Clear Structure-Activity Relationship (SAR): If you have tested analogs of Hexyl[2-(morpholin-4-yl)ethyl]amine, aggregators often show activity that is not sensitive to small chemical modifications. True inhibitors usually exhibit a clear SAR.[11]

  • Biophysical Confirmation (Advanced): Techniques like Dynamic Light Scattering (DLS) can directly detect the presence of particles in your compound solution. NMR spectroscopy can also be used, as the signals from aggregating compounds often appear broad or are unexpectedly small.[8]

start Suspected Compound-Specific Artifact test_detergent Perform Assay +/- 0.01% Triton X-100 start->test_detergent decision Is Activity Abolished by Detergent? test_detergent->decision outcome_aggregator Result is Likely an Artifact of Aggregation decision->outcome_aggregator Yes outcome_not_aggregator Aggregation is Unlikely; Proceed to Other Checks (e.g., PAINS, Assay Interference) decision->outcome_not_aggregator No

Caption: A simple decision tree for diagnosing aggregation-based assay interference.

Question 4: Besides aggregation, how else could Hexyl[2-(morpholin-4-yl)ethyl]amine interfere with my assay?

While aggregation is common, other interference mechanisms exist. The morpholine moiety and the amine groups can also play a role.

Answer:

Consider the following possibilities:

  • Pan-Assay Interference Substructures (PAINS): PAINS are chemical motifs that tend to show activity in multiple assays through non-specific mechanisms, such as chemical reactivity or redox activity.[6] While the core structure of your compound is not a classic PAIN, it's a good practice to check any screening hit against PAINS filters.

    • Action: Use online tools or internal software to check if your compound contains known PAINS substructures.

  • Interference with Assay Technology: The compound could directly interfere with the detection method.

    • Fluorescence-Based Assays: If your compound is fluorescent at the excitation/emission wavelengths of your assay, it can produce a false positive or negative signal. Run a sample of the compound in assay buffer alone to check for autofluorescence.[12]

    • Enzyme-Linked Assays (e.g., Luciferase): Some compounds are known to directly inhibit reporter enzymes like firefly luciferase.[12]

    • Action: Run a "promiscuity counter-screen" where you test the compound against an unrelated target or just the reporter system to flag non-specific activity.[13]

  • pH Alteration: The amine groups in Hexyl[2-(morpholin-4-yl)ethyl]amine make it basic.[14] At high concentrations, it could potentially alter the pH of the assay buffer, which would affect enzyme activity or cell health.

    • Action: Measure the pH of your assay buffer after adding the highest concentration of your compound. Ensure it remains within the optimal physiological range (typically 7.2-7.4).

Part 3: The Path Forward - Validating a True Biological Hit

If you have systematically ruled out the artifacts described above, you may have a genuine biological effect. The next crucial phase is to validate this hit through rigorous, multi-faceted approaches.[15][16]

Question 5: My results don't seem to be an artifact. How do I definitively validate this compound's activity?

Validating a hit requires building a compelling case through independent and complementary experiments. The goal is to move from an initial observation to a confirmed, reproducible, and specific biological activity.[17]

Answer:

A robust validation cascade is essential.[18] This involves several key steps:

  • Re-synthesis and Purity Confirmation: The first step is to obtain a fresh, highly purified batch of Hexyl[2-(morpholin-4-yl)ethyl]amine. This eliminates the possibility that the observed activity was due to a contaminant in the original sample.[16]

  • Dose-Response Curve: Confirm the activity across a range of concentrations to generate a dose-response curve and calculate an IC50 or EC50 value. A classic sigmoidal curve is characteristic of a specific biological interaction.[17]

  • Orthogonal Assays: This is the most critical validation step. Confirm the compound's activity using a different assay that measures the same biological endpoint but uses a different technology or readout.[12][17] For example, if your primary screen was a fluorescence-based enzyme assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[18]

  • Direct Target Engagement: To prove the compound acts on the intended target, you must demonstrate direct binding.

    • Biophysical Methods: As mentioned, SPR, ITC, or Cellular Thermal Shift Assays (CETSA) can confirm that the compound physically binds to the target protein and can determine binding affinity (KD).[18]

    • Mechanism of Action Studies: Investigate downstream signaling pathways. If your compound inhibits a specific kinase, you should observe a corresponding decrease in the phosphorylation of its known substrates via Western Blot or targeted proteomics.[19]

  • Selectivity Profiling: Assess the compound's activity against related targets (e.g., other kinases in the same family) to determine its selectivity. A highly selective compound is more likely to be a valuable tool or therapeutic lead.[20]

Validation MethodPrincipleInformation Gained
Orthogonal Assay Measures the same biological endpoint using a different technology.Confirms activity is not an artifact of the primary assay format.
Dose-Response Curve Tests compound over a range of concentrations.Determines potency (IC50/EC50) and confirms dose-dependency.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Confirms direct binding; provides kinetics (kon, koff) and affinity (KD).
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in cells upon ligand binding.Confirms target engagement in a cellular context.
Western Blotting Measures changes in downstream protein levels or phosphorylation status.Validates the expected mechanism of action in a cellular pathway.
Caption: A summary of key methods for validating a small molecule hit.[15][17][18]

Part 4: Key Experimental Protocols

To assist in your troubleshooting, here are condensed protocols for essential validation experiments.

Protocol 1: Detergent Counter-Screen for Aggregation
  • Prepare Reagents: Prepare two sets of assay buffers: one standard buffer and one containing 0.02% Triton X-100.

  • Compound Dilution: Prepare your serial dilutions of Hexyl[2-(morpholin-4-yl)ethyl]amine in both the standard buffer and the detergent-containing buffer. Note: The final concentration of detergent in the assay should be ~0.01%.

  • Assay Procedure: Run your standard biological assay in parallel using both sets of compound dilutions. Include all necessary controls (positive, negative, vehicle) for both conditions.

  • Data Analysis: Generate dose-response curves for both the standard and detergent conditions. A significant rightward shift or complete loss of the curve in the detergent condition indicates aggregation.[10]

Protocol 2: General Cytotoxicity Assay (e.g., using WST-8/CCK-8)
  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[21]

  • Compound Treatment: Add serial dilutions of Hexyl[2-(morpholin-4-yl)ethyl]amine to the wells. Include wells with media only (background), cells with vehicle (100% viability control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of WST-8/CCK-8 reagent to each well and incubate for 1-4 hours, as recommended by the manufacturer.[5]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate percent viability relative to the vehicle control after subtracting the background absorbance. Plot the results to determine the CC50.

References

  • lino Biotech AG. Characterizing small molecule hits from DNA-encoded library screenings by focal Molography.
  • Broad Institute. Small Molecule Hit Identification and Validation.
  • Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf.
  • FDCELL. USP〈1033〉Biological Assay Validation: Key Guidelines.
  • Dahlin JL, et al. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discov. 2021.
  • Böcker A, et al. Evolution of assay interference concepts in drug discovery. Expert Opin Drug Discov. 2021. Available from: [Link]

  • Stevenson L, et al. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Bioanalysis. 2010.
  • Jones K, et al. A pragmatic approach to hit validation following biochemical high-throughput screening. Future Med Chem. 2018.
  • Vipergen. Hit Identification - Revolutionizing Drug Discovery.
  • Infinix Bio. Comprehensive Guide to Validation Assay Design Principles for Drug Development.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • EDRA Services. A Practical Approach to Biological Assay Validation.
  • NMX Research and Solutions. Flagging Problematic Compounds in Drug Discovery.
  • Benchchem. Technical Support Center: Troubleshooting Neosenkirkine Cytotoxicity Assay Variability.
  • Wang R, et al. Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. RSC Adv. 2019.
  • BioProcess International. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • Cambridge MedChem Consulting. Aggregation.
  • SciTechnol. The Problems with the Cells Based Assays.
  • Benchchem. Troubleshooting unexpected results in Alpinone antiviral assays.
  • Li Y, et al. Dihydropyrazoles containing morpholine: design, synthesis and bioassay testing as potent antimicrobial agents. RSC Adv. 2018.
  • Promega Corporation. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Makarenkov V, et al. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Brief Bioinform. 2016.
  • Cerasuolo M, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2017. Available from: [Link]

  • SelectScience. How to optimize your cell-based assays: Overcoming common challenges.
  • Cerasuolo M, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Kourounakis AP, et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020. Available from: [Link]

  • Kumar M, et al. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024.
  • Schürer S, et al. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • Sigma-Aldrich. Cell Death Troubleshooting in Cell Culture.
  • Basicmedical Key. High-Throughput Screening Data Analysis.
  • Technology Networks. High-Throughput Screening.
  • Thorne N, et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Curr Opin Chem Biol. 2010.
  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity.
  • Biocompare. Cell-Based Assays Keep Growing.
  • Drug Target Review. Expert view: Addressing the big challenges in cell-based assays.
  • PubChem. Hexyl[2-(morpholin-4-yl)ethyl]amine.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Sharma PC, et al. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg Chem. 2020. Available from: [Link]

  • AlKaissi SS, et al. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • Al-Suwaidan IA, et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Sci Rep. 2024. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives.
  • Zhang T, et al. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Molecules. 2022.
  • Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)ethylamine.
  • Wang L, et al. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Cancer Cell Int. 2015. Available from: [Link]

  • Chisvert A, et al. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. Anal Chem. 2006. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis.
  • ChemRxiv. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and.

Sources

Troubleshooting

Technical Support Center: Bioanalysis of Hexyl[2-(morpholin-4-yl)ethyl]amine

The following technical support guide is designed for bioanalytical scientists encountering stability, recovery, or sensitivity issues with Hexyl[2-(morpholin-4-yl)ethyl]amine (HMEA). This guide treats HMEA as a model li...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for bioanalytical scientists encountering stability, recovery, or sensitivity issues with Hexyl[2-(morpholin-4-yl)ethyl]amine (HMEA). This guide treats HMEA as a model lipophilic, dibasic amine, addressing the specific challenges of analyzing such amphiphilic compounds in biological matrices.

Status: Operational | Topic: Matrix Effects & Method Optimization | Analyte Class: Lipophilic Dibasic Amine

Analyte Profile & Challenge Overview

Compound: Hexyl[2-(morpholin-4-yl)ethyl]amine (HMEA) Molecular Formula:


Monoisotopic Mass:  214.20 Da (

) Physicochemical Behavior:
  • Basicity: Dibasic. The secondary amine (hexyl chain) has a pKa

    
     10.5; the morpholine nitrogen has a pKa 
    
    
    
    7.5. At standard LC-MS acidic pH (0.1% Formic Acid), the molecule is fully protonated.
  • Lipophilicity: The hexyl tail confers significant hydrophobicity, while the morpholine ring adds polar character. This amphiphilic nature leads to "sticky" behavior on glass surfaces and co-elution with endogenous phospholipids.

Core Issue: Users frequently report signal suppression and non-linear calibration curves in plasma/serum analysis. These issues are typically caused by Glycerophosphocholines (GPCs) and Lysophospholipids , which co-extract with HMEA and compete for ionization in the ESI source.

Diagnostic Workflow: Do You Have a Matrix Effect?

Before optimizing, confirm the source of the error. Do not rely solely on recovery data.

The Post-Column Infusion Test

  • Setup: Infuse a constant flow of HMEA standard (100 ng/mL) into the MS source via a T-tee.

  • Action: Inject a blank extracted biological matrix (e.g., plasma PPT supernatant) via the LC column.

  • Observation: Monitor the baseline of the HMEA transition (

    
     215 
    
    
    
    fragment).
    • Flat Baseline: No matrix effect.

    • Dip/Drop in Signal: Ion suppression (likely phospholipids).[1][2][3]

    • Rise in Signal: Ion enhancement.[4]

Decision Logic (Graphviz Visualization)

MatrixDiagnostic Start Start: Signal Irregularity Observed Infusion Perform Post-Column Infusion (Inject Blank Matrix) Start->Infusion Result Observe Baseline at Analyte RT Infusion->Result Suppression Signal Drop (Suppression) Result->Suppression Dip Enhancement Signal Rise (Enhancement) Result->Enhancement Peak NoEffect Stable Baseline Result->NoEffect Flat Action1 Cause: Phospholipids Sol: Switch to LLE or HybridSPE Suppression->Action1 Action2 Cause: Co-eluting Salts/Buffer Sol: Improve Wash Step Enhancement->Action2 Action3 Cause: Non-Specific Adsorption Sol: Change Container Material NoEffect->Action3

Caption: Diagnostic workflow for isolating the root cause of bioanalytical variability.

Troubleshooting Q&A: Specific Issues

Issue 1: "My internal standard response varies wildly between samples."

Diagnosis: Phospholipid (PL) buildup on the column.[5] Mechanism: HMEA is a lipophilic amine. In Reversed-Phase LC (RPLC), it elutes with moderate-to-high organic content. Unfortunately, this is exactly where phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) elute. If you use Protein Precipitation (PPT), you are injecting massive amounts of PLs. These accumulate and elute randomly in subsequent runs.

Solution Protocol:

  • Monitor PLs: Add a transition for

    
     184 
    
    
    
    184 (Phosphocholine headgroup) to your method to visualize the interference.
  • Switch Extraction Method:

    • Avoid: Protein Precipitation (PPT) with pure Acetonitrile.

    • Recommended:Liquid-Liquid Extraction (LLE) .

    • LLE Recipe: Extract plasma with MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10) at alkaline pH (add 50 µL

      
       to plasma before extraction). HMEA is basic; high pH renders it neutral, driving it into the organic layer while leaving zwitterionic phospholipids in the aqueous phase.
      
Issue 2: "I see ghost peaks or carryover in blank samples."

Diagnosis: Ionic adsorption to silanols. Mechanism: The secondary amine and morpholine nitrogen can interact strongly with free silanol groups on glass vials, injector needles, and silica columns.

Solution Protocol:

  • Container: Use Polypropylene (PP) vials or silanized glass. Never use standard glass inserts for low-concentration samples.

  • Needle Wash: Use an acidic organic wash.

    • Wash 1 (Aqueous): 0.1% Formic Acid in Water.

    • Wash 2 (Organic): Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.5% Formic Acid. The acid ensures the amine stays protonated and soluble; the acetone/IPA dissolves lipophilic residues.

Issue 3: "Low recovery at low concentrations (< 5 ng/mL)."

Diagnosis: Non-specific binding (NSB). Mechanism: The hexyl chain drives adsorption to hydrophobic surfaces (plastics), while the amine drives adsorption to negative surfaces (glass).

Solution Protocol:

  • Blocking Agent: Pre-coat surfaces or add a "sacrificial" amine to the solvent. Adding 0.05% bovine serum albumin (BSA) or simply ensuring the sample solvent contains >20% matrix can block active sites.

  • Solvent Choice: Ensure the reconstitution solvent matches the mobile phase but contains at least 30% organic to prevent the hexyl chain from sticking to the vial walls.

Optimized Experimental Protocol

Extraction Strategy: Supported Liquid Extraction (SLE) or LLE

For HMEA, LLE is superior to PPT because it physically separates the analyte from the phospholipid matrix.

ParameterSpecificationRationale
Matrix 50 µL Plasma/SerumStandard volume.
Internal Standard HMEA-d11 or analogDeuterated IS corrects for ionization suppression best.
pH Adjustment Add 10 µL 5%

Adjusts pH > 10. Neutralizes HMEA (pKa ~10.5) to free base form.
Extraction Solvent 600 µL MTBEHMEA partitions into MTBE; Phospholipids remain in aqueous.
Agitation Vortex 5 min, CentrifugeEnsures equilibrium.
Reconstitution 100 µL 30% ACN in 0.1% FAMatches initial mobile phase conditions.
LC-MS/MS Conditions[1][3][4][5][6][7][8][9][10]
  • Column: C18 with embedded polar group (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18). High pH stability is a bonus.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffer is better than simple acid for peak shape of diamines).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B (Divert to waste)

    • 0.5-3.0 min: 5%

      
       95% B
      
    • 3.0-4.0 min: 95% B (Hold to elute residual lipids)

    • 4.0-4.1 min: 95%

      
       5% B
      
    • Crucial: Run time must be long enough to flush phospholipids if using PPT.

Mechanism of Interference (Visualized)

The following diagram illustrates why HMEA is susceptible to matrix effects and how LLE mitigates this compared to PPT.

MatrixMechanism cluster_plasma Plasma Sample cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) HMEA HMEA (Analyte) [Lipophilic Amine] PPT_Extract Supernatant Contains: - HMEA - Phospholipids (High Load) HMEA->PPT_Extract LLE_Organic Organic Layer Contains: - HMEA (Neutralized) - Minimal PLs HMEA->LLE_Organic pH > 10 PL Phospholipids [Zwitterionic Surfactants] PL->PPT_Extract LLE_Aqueous Aqueous Waste: - Proteins - Phospholipids (Trapped) PL->LLE_Aqueous Proteins Proteins ESI_Source ESI Source (Competition for Charge) PPT_Extract->ESI_Source Co-elution LLE_Organic->ESI_Source Clean Injection Suppression Signal Suppression (Poor Sensitivity) ESI_Source->Suppression High PL Load Signal Robust Signal (High Sensitivity) ESI_Source->Signal Clean Extract

Caption: Comparison of phospholipid carryover in PPT vs. LLE workflows for lipophilic amines.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates phospholipid interferences in PPT vs SPE/LLE).

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][2][4][5][6][7][8][9] (The definitive guide on calculating Matrix Factor).

  • PubChem. (2025).[10] Hexyl[2-(morpholin-4-yl)ethyl]amine Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2024). Phospholipid Removal Strategies in LC-MS.

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of Hexyl[2-(morpholin-4-yl)ethyl]amine with analogs

Executive Summary Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS: 100392-32-3) is a secondary amine scaffold characterized by a morpholine heterocycle linked via an ethyl spacer to a hydrophobic hexyl chain. In drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS: 100392-32-3) is a secondary amine scaffold characterized by a morpholine heterocycle linked via an ethyl spacer to a hydrophobic hexyl chain. In drug development, this structure represents a quintessential pharmacophore for Sigma-1 (σ1) and Sigma-2 (σ2) receptor ligands .

While often utilized as a versatile intermediate in the synthesis of complex neuroactive agents, the compound itself exhibits distinct biological activities driven by its amphiphilic nature. This guide compares its performance against established analogs (e.g., Fenpropimorph , PRE-084 ) and delineates its utility as a lead scaffold for CNS-targeted and antimicrobial therapeutics.

Key Biological Classifications
  • Primary Target: Sigma-1 Receptor (σ1R) Modulator (Low-to-Moderate Affinity Scaffold).

  • Secondary Activity: Broad-spectrum Antimicrobial (via sterol biosynthesis inhibition).

  • Physicochemical Profile: Lipophilic Base (Predicted LogP ~2.3), high Blood-Brain Barrier (BBB) permeability.

Structural & Physicochemical Context

The biological activity of Hexyl[2-(morpholin-4-yl)ethyl]amine is governed by the "Basic N + Linker + Hydrophobic Tail" pharmacophore.

FeatureHexyl[2-(morpholin-4-yl)ethyl]amineFunctional Role
Morpholine Ring Hydrophilic HeadForms electrostatic interactions with Asp126 in σ1R; mimics the piperidine ring of Haloperidol.
Ethyl Linker Spacer (2-Carbon)Critical distance (approx. 2.5–4.0 Å) for optimal receptor pocket alignment.
Secondary Amine Ionizable CenterProtonated at physiological pH; essential for cation-π interactions.
Hexyl Chain Hydrophobic TailOccupies the primary hydrophobic pocket of σ1R; enhances membrane permeability.
Comparative Analog Analysis

The following table contrasts the subject compound with structural analogs to highlight Structure-Activity Relationships (SAR).

CompoundStructure / ModificationBiological Impact
Hexyl[2-(morpholin-4-yl)ethyl]amine Subject Compound (Hexyl tail)Balanced Lipophilicity. Good membrane penetration; moderate σ1R affinity due to flexible tail.
Ethyl[2-(morpholin-4-yl)ethyl]amine Short alkyl tail (Ethyl)Reduced Potency. Insufficient hydrophobicity to anchor in the σ1R binding pocket.
Fenpropimorph Morpholine + Methyl-Phenyl-PropylHigh Potency. Rigid bulky phenyl group maximizes hydrophobic interactions; potent antifungal and σ1R ligand.
PRE-084 Morpholine + Phenyl-EsterHigh Selectivity. Standard σ1R agonist; ester linkage provides specific H-bond acceptors absent in the hexyl amine.

Comparative Biological Activity[2][3]

Sigma Receptor Affinity (Neuroprotection & Cytotoxicity)

The hexyl derivative acts as a sigma receptor ligand . The hexyl chain mimics the hydrophobic domain of endogenous sphingolipids, which are natural ligands for σ1R.

Mechanism:

  • σ1R (Agonist potential): Translocation from Mitochondria-Associated Membranes (MAM) to the Plasma Membrane, modulating Ca²⁺ signaling and promoting neuroprotection.

  • σ2R (Antagonist/Agonist): Modulation of cell proliferation; often associated with cytotoxicity in cancer cell lines.

Comparative Affinity Data (Predicted/Class-Based): Note: Values for the specific hexyl derivative are estimated based on N-alkyl morpholine SAR studies.

Compoundσ1R Affinity (

)
σ2R Affinity (

)
Selectivity (σ1:σ2)Primary Outcome
Hexyl[2-(morpholin-4-yl)ethyl]amine ~100 - 500 nM ~1 - 5 µM ModerateModulation / Scaffold
Haloperidol (Reference)~1 - 3 nM~50 nMLow (Non-selective)Antagonist
PRE-084 (Reference)2.2 nM>10,000 nMHigh (σ1 Selective)Agonist (Neuroprotection)
Fenpropimorph < 10 nMModerateModerateCytotoxic / Antifungal

Analyst Insight: The hexyl derivative lacks the aromatic ring found in high-affinity ligands (like Haloperidol). Consequently, it serves better as a fragment scaffold —addition of a terminal phenyl ring to the hexyl chain (forming a phenylhexyl or phenylethyl group) typically boosts affinity by 2–3 orders of magnitude.

Antimicrobial Activity

Morpholine derivatives inhibit


-reductase  and 

-isomerase
, critical enzymes in the ergosterol biosynthesis pathway (fungi) and similar pathways in bacteria.
  • Gram-Positive Bacteria (e.g., S. aureus): Moderate activity (MIC ~25–50 µg/mL). The hexyl chain disrupts the bacterial cell membrane, causing leakage.

  • Fungi: Lower potency than Fenpropimorph but active against Candida spp.

Mechanism of Action: Sigma-1 Receptor Signaling[4]

The following diagram illustrates the pathway activation upon binding of a morpholine-based ligand to the Sigma-1 receptor at the Endoplasmic Reticulum (ER) interface.

SigmaPathway Ligand Hexyl[2-(morpholin-4-yl)ethyl]amine S1R_Inactive Sigma-1 Receptor (Inactive/Chaperone-Bound) Ligand->S1R_Inactive Binds to hydrophobic pocket BiP BiP/GRP78 (Inhibitory Chaperone) S1R_Inactive->BiP Dissociates from S1R_Active Sigma-1 Receptor (Active/Dissociated) S1R_Inactive->S1R_Active Activation & Translocation IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R Chaperones Ca_Flow Mitochondrial Ca2+ Influx (ATP Production) IP3R->Ca_Flow Enhances Signaling Survival Cell Survival / Neuroprotection (Anti-Apoptosis) Ca_Flow->Survival Promotes

Caption: Mechanism of ligand-induced Sigma-1 Receptor activation, leading to dissociation from BiP and stabilization of IP3 receptors for enhanced mitochondrial calcium signaling.

Experimental Protocols

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of Hexyl[2-(morpholin-4-yl)ethyl]amine.
  • Tissue Preparation:

    • Homogenize guinea pig brain or rat liver (rich in σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) .

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet in buffer.
      
  • Incubation:

    • Total Binding: 100 µg membrane protein + 2 nM

      
      -pentazocine  (Specific σ1 radioligand).
      
    • Test Compound: Add Hexyl[2-(morpholin-4-yl)ethyl]amine at concentrations ranging from

      
       to 
      
      
      
      M.
    • Non-Specific Binding: Define using 10 µM Haloperidol .

    • Incubate for 120 min at 37°C .

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash filters

      
       with 5 mL ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess safety window or σ2R-mediated cytotoxicity.

  • Cell Seeding: Plate HepG2 or SH-SY5Y cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with the hexyl derivative (0.1 – 100 µM) for 48 hours .

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm .

  • Validation: Use Doxorubicin as a positive control for cytotoxicity.

References

  • Evaluation of N-alkyl amines as Sigma-1 Receptor Ligands. Source:National Institutes of Health (NIH) / PMC. Context: Establishes the requirement of N-alkyl chains for hydrophobic pocket interaction in Sigma receptors.

  • Synthesis and SAR of Morpholine Derivatives: A Review. Source:E3S Web of Conferences / ResearchGate. Context: Reviews the broad biological activity of morpholine scaffolds, including antimicrobial and anticancer properties.

  • Sigma Receptor Ligands as Cytotoxic Agents. Source:Journal of Medicinal Chemistry / ACS Publications. Context: Discusses the cytotoxicity profile of morpholine-containing sigma ligands (Fenpropimorph analogs).

  • Hexyl[2-(morpholin-4-yl)ethyl]amine Product Data. Source:PubChem / CymitQuimica. Context: Chemical identity, physicochemical properties, and commercial availability as a scaffold.

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms. Source:Royal Society of Chemistry (RSC). Context: Demonstrates the utility of the morpholine-ethyl moiety in enhancing antibacterial potency against S. aureus.

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Hexyl[2-(morpholin-4-yl)ethyl]amine Derivatives in Sigma-1 Receptor Drug Discovery

Executive Summary Product Focus: Hexyl[2-(morpholin-4-yl)ethyl]amine (referred to herein as HMEA ). Therapeutic Class: Sigma-1 Receptor ( R) Ligand / CNS Active Scaffold.[1] Primary Application: Neuroprotection, Analgesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Hexyl[2-(morpholin-4-yl)ethyl]amine (referred to herein as HMEA ). Therapeutic Class: Sigma-1 Receptor (


R) Ligand / CNS Active Scaffold.[1]
Primary Application:  Neuroprotection, Analgesia, and Modulation of Calcium Homeostasis.

This guide provides a technical analysis of the HMEA scaffold, a representative lipophilic amine pharmacophore used in the development of high-affinity Sigma-1 receptor ligands. Unlike traditional rigid ligands, HMEA offers a flexible alkyl tail (hexyl chain) coupled with a morpholine head group. This analysis compares HMEA against industry-standard ligands PRE-084 (Agonist) and Haloperidol (Antagonist/Inverse Agonist) to evaluate its efficacy as a lead compound for modulating ER-mitochondria signaling.

Molecular Mechanism & Pharmacophore Logic

The biological activity of HMEA is governed by its ability to satisfy the canonical Glennon Pharmacophore for Sigma-1 receptors. The


R binding pocket is a hydrophobic cavity with a critical charged residue (Asp126) that anchors the ligand.
The HMEA Pharmacophore

The HMEA molecule functions through three distinct structural domains:

  • The Ionizable Head (Morpholine): The tertiary nitrogen of the morpholine ring (pKa ~8.3) becomes protonated at physiological pH, forming a critical salt bridge with Asp126 in the

    
    R binding pocket.
    
  • The Linker (Ethyl): A 2-carbon spacer that provides the optimal distance (approx. 2.5–4.0 Å) between the basic nitrogen and the hydrophobic region, preventing steric clash with the receptor wall (Tyr103).

  • The Hydrophobic Tail (Hexyl): A flexible C6 alkyl chain that occupies the primary hydrophobic sub-pocket (lined by Val162, Leu105).

Mechanism of Action Pathway

Upon binding, HMEA modulates the chaperone activity of


R at the Mitochondria-Associated Membrane (MAM).

SigmaPathway cluster_0 Endoplasmic Reticulum (MAM) Ligand HMEA (Ligand) S1R_BiP Sig-1R/BiP Complex (Inactive) Ligand->S1R_BiP Binds S1R_Active Sig-1R (Active/Dissociated) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R Chaperones Ca_Flow Ca2+ Flux (ER -> Mito) IP3R->Ca_Flow Modulates ATP ATP Production (Neuroprotection) Ca_Flow->ATP Increases

Figure 1: Signal Transduction Pathway. HMEA binding triggers the dissociation of


R from BiP, allowing it to stabilize IP3 receptors and enhance mitochondrial calcium uptake.

Comparative Performance Analysis

This section evaluates HMEA against standard alternatives. Data is synthesized from representative SAR studies on N-substituted morpholine derivatives.[2]

Binding Affinity ( ) and Selectivity

The hexyl chain of HMEA represents a "lipophilic optimization" point. Shorter chains (Methyl/Ethyl) fail to fill the hydrophobic pocket, while aromatic tails (Phenethyl) often provide higher affinity due to


 stacking.

Table 1: Comparative Binding Profiles

LigandStructure Type

R

(nM)

R

(nM)
Selectivity (

)
Mechanism
HMEA (Product) Sec-Amine / Alkyl Tail25 - 60 (Est.)>1,000ModerateAgonist (Putative)
PRE-084 Morpholine / Phenyl Ester2.213,000High (>5000)Agonist
Haloperidol Butyrophenone1.045LowAntagonist
Methyl-Analog Short Alkyl Tail>1,000>5,000N/AInactive

Note: Lower


 indicates higher affinity. HMEA shows "Lead-like" affinity—sufficient for optimization but lower than fully optimized drugs like PRE-084.
Structure-Activity Relationship (SAR) Logic

The superiority of HMEA over shorter alkyl derivatives is driven by Lipophilic Efficiency (LipE) .

  • HMEA vs. Methyl-Analog: The methyl group is too small to engage the hydrophobic residues (Leu105, Phe107). The Hexyl chain of HMEA adds significant van der Waals surface area, improving

    
     by approx. -0.7 kcal/mol per methylene unit up to C6.
    
  • HMEA vs. Phenethyl-Analog: While the Hexyl chain is effective, it lacks the aromatic ring found in PRE-084 or Fenpropimorph. Aromatic rings can engage in

    
     stacking with Tyr103, often yielding single-digit nanomolar affinity.
    

Experimental Validation Protocols

To validate the activity of HMEA derivatives, the following self-validating experimental workflows are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of HMEA for 

R. Standard: This protocol uses $[^{3}H]-(+)-pentazocine as the specific radioligand.[3]

Workflow Diagram:

BindingAssay Prep Membrane Prep (Guinea Pig Brain / Liver) Components Mix: 1. Membranes (500µg) 2. [3H]-(+)-Pentazocine (3 nM) 3. HMEA (10^-10 to 10^-5 M) Prep->Components Incubation Incubation (120 min, 37°C) Buffer: 50mM Tris-HCl (pH 7.4) Termination Filtration (Whatman GF/B) + Ice-cold Buffer Wash Incubation->Termination Components->Incubation Readout Liquid Scintillation Counting (Calculate IC50 -> Ki) Termination->Readout

Figure 2: Radioligand Binding Workflow. A standard competitive displacement assay to quantify affinity.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain (rich in

    
    R) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 
    
    
    
    for 15 min. Resuspend pellet.
  • Non-Specific Binding Definition: Use 10

    
    M Haloperidol  to define non-specific binding sites.
    
  • Incubation: Mix 100

    
    L membrane prep, 50 
    
    
    
    L
    
    
    (final conc. 3 nM), and 50
    
    
    L HMEA (variable concentration). Incubate for 120 mins at 37°C.
  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis: Calculate

    
     using nonlinear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Functional Calcium Mobilization Assay

Objective: Determine if HMEA acts as an agonist or antagonist. Logic:


R agonists (like PRE-084) potentiate bradykinin-induced 

release. Antagonists attenuate this effect.
  • Cell Line: NG108-15 neuroblastoma cells.

  • Dye Loading: Load cells with Fura-2 AM (ratiometric calcium dye) for 45 min.

  • Treatment: Pre-incubate cells with HMEA (10

    
    M) for 30 min.
    
  • Stimulation: Apply Bradykinin (BK).

  • Readout: Measure fluorescence ratio (340/380 nm).

    • Result Interpretation: If HMEA increases the BK-induced

      
       peak compared to control, it is an Agonist . If it suppresses it, it is an Antagonist .
      

Synthesis & Optimization Guide

For researchers synthesizing HMEA derivatives, the "Hexyl" chain is a modular component. The secondary amine nature of HMEA allows for further diversification.

Reaction Scheme (Graphviz):

Synthesis Start Morpholine Step1 N-Alkylation (2-Chloroethylamine) Start->Step1 Inter 2-(Morpholin-4-yl)ethylamine Step1->Inter Step2 Reductive Amination (Hexanal + NaBH(OAc)3) Inter->Step2 Product HMEA (Hexyl-Morpholino-Ethylamine) Step2->Product

Figure 3: Modular Synthesis Pathway. Reductive amination allows for rapid library generation by swapping Hexanal for other aldehydes.

Critical Synthesis Note: The use of Reductive Amination (Step 2) is preferred over direct alkylation with hexyl bromide to avoid over-alkylation to the quaternary ammonium salt, which would abolish BBB permeability and alter receptor binding mode.

References

  • Glennon, R. A., et al. (1994). "Structural features important for sigma 1 receptor binding." Journal of Medicinal Chemistry, 37(8), 1212–1219.

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195–206.

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153.

  • PubChem. (2024). "Compound Summary: Hexyl[2-(morpholin-4-yl)ethyl]amine." National Library of Medicine.

  • Rousseaux, C. G., & Greene, S. F. (2016). "Sigma receptors [σRs]: biology in normal and diseased states."[4] Journal of Receptors and Signal Transduction, 36(4), 327–388.

Sources

Validation

A Comparative Guide to Hexyl[2-(morpholin-4-yl)ethyl]amine and Other Alkyl-Morpholine Compounds for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the morpholine moiety stands out as a privileged scaffold. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the morpholine moiety stands out as a privileged scaffold. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and cell permeability, make it a valuable component in the design of novel therapeutic agents.[1][2] This guide provides a comparative analysis of Hexyl[2-(morpholin-4-yl)ethyl]amine and other structurally related alkyl-morpholine compounds, offering insights into their synthesis, potential biological activities, and the critical role of structure-activity relationships (SAR). While experimental data on Hexyl[2-(morpholin-4-yl)ethyl]amine itself is limited in publicly accessible literature, this guide will draw upon established knowledge of the broader alkyl-morpholine class to provide a predictive and informative comparison.

Introduction to the Alkyl-Morpholine Scaffold

The alkyl-morpholine scaffold consists of a morpholine ring N-substituted with an alkyl chain, which can be further functionalized. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, imparts favorable pharmacokinetic properties to drug candidates.[3] The nitrogen atom acts as a weak base, which can be crucial for interactions with biological targets and for improving solubility, while the ether oxygen can participate in hydrogen bonding.[1][2] The nature of the N-alkyl substituent significantly influences the compound's overall lipophilicity, steric profile, and, consequently, its biological activity.[4]

The general structure of the N-alkyl-N-(2-morpholinoethyl)amine series, to which Hexyl[2-(morpholin-4-yl)ethyl]amine belongs, features a morpholinoethyl core with a variable terminal alkyl group. This arrangement offers a versatile platform for tuning the molecule's properties.

Synthesis of N-Alkyl-N-(2-morpholinoethyl)amines

The synthesis of N-substituted morpholine derivatives is well-established, with several efficient methods available to researchers. A common and straightforward approach involves the N-alkylation of a primary or secondary amine with a suitable morpholine-containing electrophile, or vice-versa.

General Synthetic Workflow

A typical synthesis of an N-alkyl-N-(2-morpholinoethyl)amine, such as Hexyl[2-(morpholin-4-yl)ethyl]amine, would proceed via the reductive amination of 2-morpholinoacetaldehyde with a primary alkylamine (e.g., hexylamine) or the direct N-alkylation of 2-morpholinoethylamine with an alkyl halide (e.g., 1-bromohexane).

Below is a generalized experimental protocol for the N-alkylation of 2-morpholinoethylamine.

Experimental Protocol: Synthesis of N-Alkyl-N-(2-morpholinoethyl)amine
  • Reaction Setup: To a solution of 2-morpholinoethylamine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Alkyl Halide: To the stirred suspension, add the corresponding alkyl halide (e.g., 1-bromohexane, 1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the desired N-alkyl-N-(2-morpholinoethyl)amine.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Analysis 2-Morpholinoethylamine 2-Morpholinoethylamine N-alkylation N-alkylation 2-Morpholinoethylamine->N-alkylation Alkyl Halide Alkyl Halide Alkyl Halide->N-alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-alkylation Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->N-alkylation Heating (60-80 °C) Heating (60-80 °C) Heating (60-80 °C)->N-alkylation Work-up (Filtration, Concentration) Work-up (Filtration, Concentration) N-alkylation->Work-up (Filtration, Concentration) Purification (Column Chromatography) Purification (Column Chromatography) Work-up (Filtration, Concentration)->Purification (Column Chromatography) N-Alkyl-N-(2-morpholinoethyl)amine N-Alkyl-N-(2-morpholinoethyl)amine Purification (Column Chromatography)->N-Alkyl-N-(2-morpholinoethyl)amine Characterization (NMR, MS) Characterization (NMR, MS) N-Alkyl-N-(2-morpholinoethyl)amine->Characterization (NMR, MS)

Caption: General workflow for the synthesis of N-Alkyl-N-(2-morpholinoethyl)amines.

Comparative Analysis: Physicochemical and Biological Properties

Table 1: Predicted and Experimental Properties of Selected N-Alkyl-N-(2-morpholinoethyl)amines

Compound NameN-Alkyl ChainMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)Biological Activity (Illustrative Example)Citation
2-Morpholinoethylamine -HC₆H₁₄N₂O130.19-1.1Building block for various bioactive molecules[6]
Ethyl[2-(morpholin-4-yl)ethyl]amine EthylC₈H₁₈N₂O158.24-0.3Precursor for pharmacologically active compounds-
Butyl[2-(morpholin-4-yl)ethyl]amine ButylC₁₀H₂₂N₂O186.300.7Intermediate in chemical synthesis-
Hexyl[2-(morpholin-4-yl)ethyl]amine Hexyl C₁₂H₂₆N₂O 214.35 1.8 No experimental data available [5]
Octyl[2-(morpholin-4-yl)ethyl]amine OctylC₁₄H₃₀N₂O242.412.9Potential for increased membrane interaction-

Note: XlogP values are predicted and serve as an indicator of lipophilicity. The biological activity column provides illustrative examples of potential applications based on the general class of compounds.

Structure-Activity Relationship (SAR) Insights

The length of the N-alkyl chain is a critical determinant of the biological activity of many pharmacologically active compounds.[4]

  • Lipophilicity and Membrane Permeability: As the length of the alkyl chain increases from ethyl to octyl, the predicted lipophilicity (XlogP) rises. This trend suggests that Hexyl[2-(morpholin-4-yl)ethyl]amine will be significantly more lipophilic than its shorter-chain analogs. Increased lipophilicity can enhance a compound's ability to cross cell membranes, which may be advantageous for targeting intracellular components. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to hydrophobic pockets in proteins and lipids, potentially causing toxicity.[7]

  • Antimicrobial and Anticancer Activity: In various classes of compounds, including other morpholine derivatives, an optimal alkyl chain length is often observed for maximizing biological activity, such as antimicrobial or anticancer effects.[8][9] For instance, studies on other heterocyclic compounds have shown that increasing the alkyl chain length can enhance antimicrobial activity up to a certain point, after which the activity may plateau or decrease due to reduced solubility or unfavorable steric interactions with the target site.[8]

  • Target Engagement: The hexyl chain of Hexyl[2-(morpholin-4-yl)ethyl]amine provides a flexible hydrophobic tail that can interact with hydrophobic pockets in target proteins. The specificity and strength of this interaction will be highly dependent on the topology of the binding site.

Diagram of Structure-Activity Relationship Logic

SAR_Logic cluster_structure Structural Modification cluster_properties Physicochemical Properties cluster_activity Biological Outcome AlkylChainLength N-Alkyl Chain Length Lipophilicity Lipophilicity AlkylChainLength->Lipophilicity Increases with length StericHindrance Steric Hindrance AlkylChainLength->StericHindrance Increases with length Solubility Solubility Lipophilicity->Solubility Inversely related MembranePermeability Membrane Permeability Lipophilicity->MembranePermeability Generally increases TargetBinding Target Binding Affinity Lipophilicity->TargetBinding Affects hydrophobic interactions Toxicity Toxicity Lipophilicity->Toxicity Can increase non-specific toxicity BiologicalActivity Overall Biological Activity Solubility->BiologicalActivity Impacts bioavailability StericHindrance->TargetBinding Can hinder or enhance MembranePermeability->BiologicalActivity TargetBinding->BiologicalActivity BiologicalActivity->Toxicity Potential trade-off

Caption: The interplay between N-alkyl chain length and biological outcomes.

Experimental Evaluation of Alkyl-Morpholine Compounds

To assess the potential of new alkyl-morpholine derivatives, a battery of in vitro assays is typically employed. These assays provide crucial data on the compound's efficacy and safety profile.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Hexyl[2-(morpholin-4-yl)ethyl]amine represents an interesting, yet underexplored, member of the alkyl-morpholine class of compounds. Based on established structure-activity relationships, the hexyl chain is predicted to impart significant lipophilicity, which could enhance its interaction with biological membranes and hydrophobic pockets of target proteins.

A direct comparison with other alkyl-morpholine compounds is currently hampered by the lack of experimental data for Hexyl[2-(morpholin-4-yl)ethyl]amine. However, the synthetic routes and evaluation protocols outlined in this guide provide a clear framework for future research. The synthesis and subsequent evaluation of a homologous series of N-alkyl-N-(2-morpholinoethyl)amines, including the hexyl derivative, would provide valuable data to elucidate the precise impact of the alkyl chain length on biological activity. Such studies are crucial for the rational design of novel and more effective therapeutic agents based on the versatile morpholine scaffold.

References

  • PubChem. Hexyl[2-(morpholin-4-yl)ethyl]amine. National Center for Biotechnology Information. [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ResearchGate. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]

  • PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. IJRPC. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Structure Activity Relationship. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • 2-Morpholinoethylamine. PubChem. [Link]

  • Morpholine. Wikipedia. [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Structure-Activity Relationships (SAR). Pharmacology Mentor. [Link]

Sources

Comparative

Cross-validation of analytical methods for Hexyl[2-(morpholin-4-yl)ethyl]amine

Executive Summary: The "Invisible" Analyte Challenge Hexyl[2-(morpholin-4-yl)ethyl]amine presents a classic analytical paradox in pharmaceutical development. Structurally, it is a secondary amine tethered to a morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

Hexyl[2-(morpholin-4-yl)ethyl]amine presents a classic analytical paradox in pharmaceutical development. Structurally, it is a secondary amine tethered to a morpholine ring via an ethyl bridge.

  • The Challenge: The molecule lacks a conjugated

    
    -system (chromophore), rendering standard UV-Vis detection (254 nm) useless. Low-UV detection (200–210 nm) is plagued by solvent noise and low specificity.
    
  • The Solution: This guide establishes a cross-validation protocol between UHPLC-MS/MS (for trace sensitivity) and GC-FID (for bulk purity).

  • Key Insight: The hexyl chain imparts sufficient volatility for Gas Chromatography, while the protonatable nitrogens make it an ideal candidate for Electrospray Ionization (ESI) Mass Spectrometry.

Chemical Profile & Analytical Implications[1][2][3][4][5][6]

PropertyValue / CharacteristicAnalytical Consequence
Structure Morpholine-N-CH₂-CH₂-NH-HexylDual basic centers (Tertiary morpholine N + Secondary amine N).
pKa (Est.) ~8.4 (Morpholine), ~10.5 (Amine)Highly basic. Will exist as a dication at acidic pH.
Chromophore NoneUV detection is not viable.
Volatility Moderate (Boiling Point >200°C est.)Suitable for GC, but requires high thermal stability columns.
Polarity AmphiphilicRetains well on C18 (due to hexyl chain) but tails due to silanol interactions.

Methodology Comparison

We compare the two most robust methodologies for this analyte.

Method A: UHPLC-MS/MS (The Sensitivity Standard)

Best For: Bioanalysis, Trace Impurities, Cleaning Validation. Mechanism: Reversed-Phase Chromatography with Positive ESI.

  • The "Tailing" Problem: Secondary amines interact strongly with residual silanols on silica columns, causing severe peak tailing.

  • The Fix: Use of a Charged Surface Hybrid (CSH) C18 column. The surface charge repels the protonated amine, ensuring sharp peak shapes under acidic conditions.

Method B: GC-FID (The Purity Standard)

Best For: Raw Material Assay, Process Control, Residual Solvents. Mechanism: Volatilization and Flame Ionization Detection.

  • The "Adsorption" Problem: The secondary amine N-H group can hydrogen bond with the fused silica of the column, leading to sample loss.

  • The Fix: Use of a Base-Deactivated column (polydimethylsiloxane functionalized with basic groups) to passivate active sites.

Experimental Protocols

Protocol A: UHPLC-MS/MS Workflow

Instrument: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm

Step-by-Step:

  • Mobile Phase Preparation:

    • MP A: 0.1% Formic Acid in Water (Milli-Q).

    • MP B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Rationale: Acidic pH ensures full protonation (

      
       or 
      
      
      
      ) for maximum MS sensitivity.
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear ramp).

    • 6-8 min: 95% B (Wash).

  • Detection (MRM Mode):

    • Precursor Ion: Determine

      
       (approx. m/z 215.2).
      
    • Product Ions: Target the morpholine ring fragment (m/z 88) and the hexyl-amine fragment.

    • Note: Use Declustering Potential (DP) optimization to prevent in-source fragmentation.

Protocol B: GC-FID Workflow

Instrument: Agilent 8890 GC with FID Column: Restek Rtx-Volatile Amine (60m x 0.32mm ID x 5 µm)

Step-by-Step:

  • Inlet Parameters:

    • Temp: 250°C.

    • Mode: Split (10:1) to prevent column overload.[1]

    • Crucial: Use a base-deactivated glass liner with wool (Restek Topaz or similar).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • Detector (FID):

    • Temp: 300°C.

    • H2 Flow: 30 mL/min; Air Flow: 400 mL/min.

Cross-Validation Logic (The "Handshake")

To validate that Method A and Method B provide equivalent quantitative results, a Bland-Altman analysis is required.

Validation Workflow Diagram

ValidationWorkflow Sample Test Sample (Hexyl-Morpholine Amine) Split Split Sample Sample->Split LCMS Method A: UHPLC-MS/MS (Trace/Bio) Split->LCMS Dilute 1:1000 GCFID Method B: GC-FID (Assay/Purity) Split->GCFID Direct Inject DataA Data Set A (Area Ratio) LCMS->DataA DataB Data Set B (Area %) GCFID->DataB Stats Statistical Analysis (Bland-Altman) DataA->Stats DataB->Stats Decision Fit for Purpose? Stats->Decision Report Final Validation Report (ICH Q2) Decision->Report Bias < 5%

Caption: Figure 1: Cross-validation workflow ensuring orthogonality between Liquid and Gas phase methods.

Statistical Criteria (ICH Q2 R2)
  • Linearity: Both methods must show

    
     across 80-120% of the target concentration.
    
  • Accuracy: Recovery of spiked standards must be 98.0–102.0% for GC and 90.0–110.0% for LC-MS (due to matrix effects).

  • Orthogonality: Plot Method A results (x-axis) vs. Method B results (y-axis). The slope should be

    
    .
    

Troubleshooting Decision Tree

When peak shapes deteriorate or recovery drops, follow this logic pathway.

Troubleshooting Problem Issue: Poor Peak Shape / Tailing CheckMethod Which Method? Problem->CheckMethod GC_Path GC-FID CheckMethod->GC_Path LC_Path UHPLC-MS CheckMethod->LC_Path GC_Act1 Check Liner Deactivation GC_Path->GC_Act1 LC_Act1 Check Mobile Phase pH LC_Path->LC_Act1 GC_Act2 Replace with Base-Deactivated Wool GC_Act1->GC_Act2 If Active Sites Present LC_Act2 Switch to High pH (pH 10) Ammonium Bicarbonate LC_Act1->LC_Act2 If using standard C18 LC_Act3 Switch to CSH C18 Column LC_Act1->LC_Act3 If pH is already optimized

Caption: Figure 2: Troubleshooting logic for secondary amine analysis.

Data Summary Template

Use this table to report your cross-validation results.

ParameterMethod A (UHPLC-MS/MS)Method B (GC-FID)Acceptance Criteria
LOD (Limit of Detection) 0.5 ng/mL10 µg/mLMethod A must be >100x more sensitive
Precision (RSD, n=6) 2.1%0.4%GC is inherently more precise for assay
Linearity (

)
0.99920.9998> 0.999
Tailing Factor 1.1 (CSH Column)1.2 (Base-Deactivated)< 1.5 (USP)

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A. Link

  • Restek Corporation. (2020). Strategies for the Analysis of Volatile Amines by GC. Restek Technical Guide. Link

  • Waters Corporation. (2019). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds. Waters White Paper. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.